molecular formula C16H31ClN2 B058534 1-Dodecyl-3-methylimidazolium chloride CAS No. 114569-84-5

1-Dodecyl-3-methylimidazolium chloride

Cat. No.: B058534
CAS No.: 114569-84-5
M. Wt: 286.9 g/mol
InChI Key: OPXNHKQUEXEWAM-UHFFFAOYSA-M
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Description

1-Dodecyl-3-methylimidazolium chloride is a useful research compound. Its molecular formula is C16H31ClN2 and its molecular weight is 286.9 g/mol. The purity is usually 99% HPLC.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dodecyl-3-methylimidazol-3-ium;chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H31N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXNHKQUEXEWAM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047918
Record name 1-Dodecyl-3-methylimidazolium chloride
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Molecular Weight

286.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

114569-84-5
Record name 1-Dodecyl-3-methylimidazolium chloride
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Record name 1-Dodecyl-3-methyl-1H-imidazol-3-ium Chloride
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Record name 1-Dodecyl-3-methylimidazolium chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecyl-3-methylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecyl-3-methylimidazolium chloride, commonly abbreviated as [C12MIM]Cl, is a cationic surfactant that belongs to the class of ionic liquids (ILs). Its unique amphiphilic structure, comprising a hydrophilic imidazolium (B1220033) head and a long hydrophobic dodecyl tail, imparts significant surface-active properties. This technical guide provides a comprehensive overview of the core physicochemical properties of [C12MIM]Cl, detailed experimental methodologies for their determination, and a discussion of its behavior in solution. This document is intended to serve as a foundational resource for professionals utilizing this versatile compound in research, catalysis, and formulation development.

Core Physicochemical Properties

The fundamental properties of [C12MIM]Cl are summarized below. It is important to note that while some properties like density and refractive index are not widely reported for the C12 variant, data from its close analogue, 1-Decyl-3-methylimidazolium chloride ([C10MIM]Cl), is often used for estimation and is included here for reference.[1]

PropertyValueReference(s)
IUPAC Name 1-Dodecyl-3-methylimidazol-3-ium chloride
CAS Number 114569-84-5[2]
Molecular Formula C₁₆H₃₁ClN₂[2][3]
Molecular Weight 286.88 g/mol [3]
Appearance White to yellow powder or block[3]
Melting Point 150 °C (423.15 K)[2][3]
Topological Polar Surface Area 8.8 Ų[3]
Rotatable Bond Count 11[3]
Density (Analogue) ~0.99 g/mL (for [C10MIM]Cl)[1]
Refractive Index (Analogue) ~1.50 (at 20°C, for [C10MIM]Cl)[1]

Synthesis and Molecular Structure

The most common and straightforward method for synthesizing this compound is through direct alkylation, a type of quaternization reaction. This involves the reaction of 1-methylimidazole (B24206) with 1-chlorododecane (B51209).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Purification Methylimidazole 1-Methylimidazole Reaction Reaction Vessel (e.g., Toluene solvent) Methylimidazole->Reaction Chlorododecane 1-Chlorododecane Chlorododecane->Reaction Heating Heat to Reflux (e.g., ~110°C, 24-48h) Reaction->Heating Stirring Product [C12MIM]Cl Heating->Product Cooling & Precipitation Purification Wash with solvent (e.g., Ethyl Acetate) & Dry under vacuum Product->Purification

Caption: General workflow for the synthesis of [C12MIM]Cl via direct alkylation.

Behavior in Solution: Micellization

As an amphiphilic molecule, [C12MIM]Cl exhibits surfactant-like behavior in aqueous solutions. At low concentrations, the molecules exist as individual monomers. However, as the concentration increases to a critical point—the Critical Micelle Concentration (CMC) —the molecules spontaneously self-assemble into spherical structures called micelles. In these aggregates, the hydrophobic dodecyl "tails" are sequestered in the core, away from the water, while the hydrophilic imidazolium "heads" form the outer corona, interacting with the aqueous environment. This phenomenon is responsible for the sharp changes observed in the physical properties of the solution, such as surface tension and conductivity.[4][5] The CMC is a key indicator of a surfactant's efficiency.

Micellization_Process Micelle Formation in Aqueous Solution cluster_below_cmc Below CMC cluster_above_cmc Above CMC m1 m2 m3 m4 m5 label_below Monomers dispersed in solution p1 micelle_center->p1 p2 micelle_center->p2 p3 micelle_center->p3 p4 micelle_center->p4 p5 micelle_center->p5 p6 micelle_center->p6 p7 micelle_center->p7 p8 micelle_center->p8 label_above Self-assembly into micelles increase_conc Increasing [C12MIM]Cl Concentration subgraph_above_cmc subgraph_above_cmc subgraph_below_cmc subgraph_below_cmc

Caption: Self-assembly of [C12MIM]Cl monomers into micelles above the CMC.

Solubility Profile

[C12MIM]Cl has been studied for its solubility in various organic solvents, particularly alcohols. A key finding is that its solubility in primary alcohols (from C6 to C12) decreases as the molecular weight of the alcohol increases.[1][6] The solubility in shorter-chain alcohols like ethanol (B145695) and butanol is significant.[1]

SolventSolubility Trend/ObservationReference(s)
WaterForms micellar solutions.[7]
EthanolSoluble.[1][6]
1-ButanolSoluble.[1][6]
1-HexanolSoluble, but less so than in shorter-chain alcohols.[1][6]
1-OctanolSolubility continues to decrease.[1][6]
1-DecanolLower solubility.[1][6]
1-DodecanolLowest solubility among the primary alcohols tested.[1][6]

Key Experimental Protocols

Synthesis via Direct Alkylation

This protocol describes a general laboratory procedure for the synthesis of [C12MIM]Cl.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-methylimidazole (1.0 equivalent) in a suitable solvent such as toluene.

  • Addition: While stirring vigorously, slowly add 1-chlorododecane (1.05-1.1 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain this temperature for 24 to 48 hours. The product will begin to form as a separate, denser phase.

  • Isolation: Cool the reaction mixture to room temperature, then further cool to induce complete precipitation or solidification of the product.

  • Purification: Decant the supernatant solvent. Wash the resulting crude product multiple times with a non-polar solvent like ethyl acetate (B1210297) or hexane (B92381) to remove unreacted starting materials.

  • Drying: Dry the purified white or pale-yellow solid under high vacuum to remove any residual solvent.

Determination of Critical Micelle Concentration (CMC)

The CMC is most commonly determined by measuring a physical property that changes abruptly at the point of micellization. The surface tension method is a robust and widely used technique.[4][5][7][8]

  • Stock Solution Preparation: Prepare a concentrated stock solution of [C12MIM]Cl in deionized water (e.g., 10 mM).

  • Serial Dilutions: Create a series of solutions with decreasing concentrations from the stock solution. The concentration range should bracket the expected CMC.

  • Surface Tension Measurement: For each solution, measure the surface tension using a calibrated tensiometer (e.g., via the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the concentration (log C).

  • CMC Determination: The resulting plot will show two linear regions. Below the CMC, surface tension decreases sharply with increasing concentration. Above the CMC, the surface is saturated, and the surface tension remains relatively constant.[4][7] The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.[7]

CMC_Determination_Workflow A Prepare concentrated [C12MIM]Cl stock solution B Perform serial dilutions to create a concentration series A->B C Measure surface tension (γ) of each dilution at constant T B->C D Plot surface tension (γ) vs. log(Concentration) C->D E Identify two linear regions on the plot D->E F Extrapolate linear regions to find their intersection E->F G The concentration at the intersection point is the CMC F->G

Caption: Experimental workflow for determining the CMC using the surface tension method.
Solubility Measurement by the Dynamic Method

The solubility of [C12MIM]Cl in various solvents can be determined using a dynamic (or synthetic) method. This involves visually observing the phase transition temperature of a mixture with a known composition.

  • Sample Preparation: A precise mass of [C12MIM]Cl and the chosen solvent are weighed directly into a sealed glass apparatus equipped with a magnetic stirrer and a calibrated temperature sensor.

  • Heating Cycle: The mixture is heated slowly with constant stirring. The temperature at which the last solid crystals of the ionic liquid disappear is recorded as the dissolution or clearing point.

  • Cooling Cycle: The now-homogeneous solution is then cooled slowly. The temperature at which the first crystals reappear (cloud point) is recorded.

  • Equilibrium Temperature: The average of the clearing point and cloud point temperatures is taken as the equilibrium solubility temperature for that specific composition.

  • Phase Diagram Construction: By repeating this procedure for various compositions, a full solid-liquid phase diagram can be constructed.

Conclusion

This compound is an ionic liquid with pronounced surfactant properties driven by its amphiphilic molecular architecture. Its ability to self-assemble into micelles above a critical concentration makes it highly effective at reducing surface and interfacial tension, rendering it valuable for applications in enhanced oil recovery, as a solvent in organic synthesis, and in the formulation of complex fluids.[3] The methodologies and data presented in this guide provide a technical foundation for researchers and developers to effectively harness the unique physicochemical characteristics of [C12MIM]Cl.

References

A Technical Guide to the Structural Characteristics of 1-Dodecyl-3-methylimidazolium Chloride ([C12mim][Cl])

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Dodecyl-3-methylimidazolium (B1224283) chloride, commonly abbreviated as [C12mim][Cl], is a prominent member of the ionic liquid family. It is characterized by a unique molecular structure that imparts amphiphilic properties, positioning it as a cationic surfactant. This dual nature, featuring a hydrophilic polar head and a hydrophobic nonpolar tail, governs its self-assembly in solution and its utility in a wide range of applications, from organic synthesis and catalysis to materials science and drug delivery.[1] This technical guide provides an in-depth analysis of the structural characteristics of [C12mim][Cl], details the experimental protocols used for its characterization, and presents key data in a structured format for scientific professionals.

Molecular Structure and Properties

The fundamental structure of 1-Dodecyl-3-methylimidazolium chloride is composed of two primary components: a 1-dodecyl-3-methylimidazolium cation and a chloride anion.[2] This arrangement is central to its physicochemical behavior.

  • Hydrophilic Headgroup: The molecule's "head" is the 1,3-disubstituted imidazolium (B1220033) ring. This five-membered aromatic heterocycle contains two nitrogen atoms, rendering it polar and hydrophilic. The positive charge is delocalized across the ring, which enhances its interaction with polar solvents like water.[1]

  • Hydrophobic Tail: Attached to one of the nitrogen atoms of the imidazolium ring is a long, twelve-carbon alkyl chain (dodecyl group). This aliphatic chain is nonpolar and hydrophobic, responsible for the molecule's oil-soluble characteristics.[1]

  • Anion: The chloride ion (Cl⁻) is the counter-ion that balances the positive charge of the imidazolium cation.

This distinct separation of polar and nonpolar regions within a single molecule defines [C12mim][Cl] as an amphiphile. In aqueous solutions, upon reaching a specific concentration known as the critical micelle concentration (CMC), these molecules self-assemble into spherical structures (micelles) to minimize the unfavorable interaction between the hydrophobic tails and water.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 114569-84-5[3][4]
Molecular Formula C₁₆H₃₁ClN₂[3][5]
Molecular Weight 286.89 g/mol [4]
Appearance White to yellow powder and block[3]
Melting Point 150 °C[3][4]
Topological Polar Surface Area 8.8 Ų[3]
Rotatable Bond Count 11[3]

Visualization of Core Structure

The following diagram illustrates the chemical structure of this compound, highlighting the relationship between the cation and anion.

Caption: Chemical structure of this compound.

Experimental Protocols for Structural Characterization

The determination and confirmation of the structure of [C12mim][Cl] rely on a combination of synthetic pathways and spectroscopic analysis.

Synthesis Protocols

The most common and direct method for synthesizing 1-alkyl-3-methylimidazolium halides is through direct alkylation.[1] This involves the quaternization of the nitrogen atom in 1-methylimidazole (B24206).

Methodology: Direct Alkylation

  • Reactant Preparation: Equimolar amounts of 1-methylimidazole and 1-chlorododecane (B51209) are measured. 1-methylimidazole serves as the nucleophile and heterocyclic precursor, while 1-chlorododecane is the alkylating agent that provides the hydrophobic tail.[1]

  • Reaction: The reactants are combined, typically in a round-bottom flask. The reaction can be performed neat (without solvent) or with a minimal amount of a suitable solvent.

  • Heating: The mixture is heated under reflux for a specified period (e.g., 24-48 hours) to ensure the reaction proceeds to completion. The temperature is maintained just below the boiling point of the reactants.

  • Purification: After cooling, the resulting product, which is often a viscous liquid or a solid, is purified. This is typically achieved by washing the product with a nonpolar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) to remove any unreacted starting materials. The product, being an ionic salt, is insoluble in these solvents.

  • Drying: The purified product is dried under high vacuum to remove any residual solvent, yielding the final this compound.

The logical workflow for this synthesis is depicted below.

G reactant1 1-Methylimidazole process_mix Combine Reactants reactant1->process_mix reactant2 1-Chlorododecane reactant2->process_mix process_heat Heat under Reflux process_mix->process_heat process_wash Purify by Washing (e.g., with Ethyl Acetate) process_heat->process_wash process_dry Dry under Vacuum process_wash->process_dry product Final Product: [C12mim][Cl] process_dry->product

Caption: Experimental workflow for the synthesis of [C12mim][Cl].
Spectroscopic Characterization Protocols

Spectroscopic methods are essential for confirming the identity, structure, and purity of the synthesized product.

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the covalent structure of the 1-dodecyl-3-methylimidazolium cation by identifying the chemical environments of all proton (¹H) and carbon (¹³C) atoms.

  • Protocol:

    • Sample Preparation: A small amount of the synthesized [C12mim][Cl] (approx. 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.6 mL of Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

    • Data Acquisition: The tube is placed in an NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR and ¹³C NMR spectra are acquired at room temperature.

    • Analysis: The resulting spectra are analyzed for chemical shifts (δ), coupling constants (J), and integration values. Expected ¹H NMR signals include distinct peaks for the imidazolium ring protons, the N-methyl protons, and a series of overlapping signals for the aliphatic protons of the dodecyl chain. The ¹³C NMR will similarly show unique signals for the carbons of the ring and the alkyl chain.

Methodology: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups and characteristic vibrational modes of the molecule.

  • Protocol:

    • Sample Preparation: A small amount of the solid [C12mim][Cl] is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the sample is placed directly on the ATR crystal.

    • Data Acquisition: The sample is placed in the FT-IR spectrometer, and a spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

    • Analysis: The spectrum is analyzed for characteristic absorption bands. Key expected peaks include C-H stretching vibrations (aliphatic and aromatic) around 3150-2850 cm⁻¹ and the C=C and C=N stretching vibrations of the imidazolium ring in the 1600-1500 cm⁻¹ region.[6]

Methodology: Mass Spectrometry (MS)

  • Objective: To confirm the mass-to-charge ratio (m/z) of the 1-dodecyl-3-methylimidazolium cation and thus verify its molecular weight.

  • Protocol:

    • Sample Preparation: A dilute solution of [C12mim][Cl] is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

    • Data Acquisition: The solution is introduced into an Electrospray Ionization Mass Spectrometer (ESI-MS). The instrument is operated in positive ion mode to detect the cation.

    • Analysis: The resulting mass spectrum is analyzed for a prominent peak corresponding to the molecular weight of the [C₁₆H₃₁N₂]⁺ cation, which is approximately 251.25 m/z.

References

A Comprehensive Guide to the Synthesis and Purification of 1-Dodecyl-3-methylimidazolium chloride ([C12MIM]Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 1-Dodecyl-3-methylimidazolium chloride ([C12MIM]Cl), an ionic liquid with significant potential across various scientific disciplines. This document outlines detailed experimental protocols, presents key data in a structured format, and includes workflow diagrams to facilitate understanding and reproducibility in the laboratory.

Introduction

This compound is an organic salt belonging to the class of ionic liquids (ILs), which are salts with melting points below 100°C.[1] Its structure, featuring a hydrophilic imidazolium (B1220033) head and a long hydrophobic dodecyl tail, imparts amphiphilic properties, making it a surface-active ionic liquid (SAIL).[2] This dual nature drives its self-assembly in aqueous solutions to form micelles, a fundamental characteristic of surfactants.[2] The unique combination of low volatility, high thermal stability, and surfactant properties makes [C12MIM]Cl a compound of interest in diverse fields, including biotechnology, materials science, and as a medium for organic reactions.[3]

Synthesis of this compound

The most common and direct method for synthesizing 1-alkyl-3-methylimidazolium halides is through the direct alkylation of 1-methylimidazole (B24206).[4] This SN2 reaction, also known as a quaternization reaction, involves the nucleophilic attack of the nitrogen atom of 1-methylimidazole on the electrophilic carbon of an alkyl halide.

A general one-step synthesis method has been reported for producing [C12MIM]Cl.[3] The molecular structure of the resulting product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[5]

Experimental Protocol: Synthesis

The following protocol is adapted from a well-established procedure for the synthesis of a similar imidazolium-based ionic liquid, 1-butyl-3-methylimidazolium chloride, and is a representative method for the synthesis of [C12MIM]Cl.[6]

Materials:

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

Procedure:

  • In a round-bottom flask, dissolve 1-methylimidazole in anhydrous toluene under a nitrogen atmosphere.

  • With vigorous stirring, add 1-chlorododecane to the solution. A slight molar excess of the alkyl halide is often used.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature. The product, [C12MIM]Cl, will typically separate as a denser liquid or a solid.

Synthesis Data
ParameterValue/ConditionReference
Reactants
1-methylimidazole1 equivalent[6]
1-chlorododecane1.1 - 1.3 equivalents[6]
Solvent Toluene[6]
Reaction Temperature Reflux (approx. 110-120°C)[6]
Reaction Time 24 - 48 hours[6]
Typical Yield 85-95% (crude)[1][7]

Purification of this compound

Purification of the synthesized [C12MIM]Cl is crucial to remove unreacted starting materials, solvent, and any side products. Common purification techniques include washing with a non-polar solvent, recrystallization, and treatment with activated charcoal to remove colored impurities.

Experimental Protocol: Purification

Materials:

  • Crude this compound

  • Ethyl acetate (B1210297)

  • Acetonitrile (optional, for recrystallization)

  • Activated charcoal (optional)

Equipment:

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Washing: Transfer the crude product to a separatory funnel and wash repeatedly with ethyl acetate to remove unreacted 1-chlorododecane and other non-polar impurities. The denser ionic liquid phase will settle at the bottom.

  • Decolorization (Optional): If the product is colored, dissolve it in a minimal amount of a suitable solvent (e.g., water or a short-chain alcohol), add activated charcoal, and stir for several hours.[8] Filter the mixture to remove the charcoal.

  • Recrystallization: For further purification, dissolve the washed ionic liquid in a minimum amount of a hot solvent in which it is highly soluble (e.g., acetonitrile) and then cool the solution slowly to induce crystallization.[6] The purified crystals can then be isolated by filtration.

  • Drying: Dry the purified [C12MIM]Cl under high vacuum to remove any residual solvent.

Purification Data
ParameterValue/ConditionReference
Washing Solvent Ethyl acetate[6]
Recrystallization Solvent Acetonitrile, Ethyl acetate/hexane mixture[1][6]
Decolorizing Agent Activated Charcoal[8]
Drying Method High vacuum[6]
Expected Purity >98%[9]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the structure of the imidazolium cation. The characteristic chemical shifts of the protons on the imidazolium ring and the dodecyl chain provide a fingerprint of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule and to confirm the absence of impurities.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the cation.

Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants Reactant1 1-methylimidazole Reaction Reaction (Reflux, 24-48h) Reactant1->Reaction Reactant2 1-chlorododecane Reactant2->Reaction Solvent Toluene Solvent->Reaction Crude_Product Crude [C12MIM]Cl Reaction->Crude_Product

Caption: Synthesis workflow for this compound.

Purification Workflow

Purification_Workflow Crude_Product Crude [C12MIM]Cl Washing Washing (Ethyl Acetate) Crude_Product->Washing Decolorization Decolorization (Activated Charcoal, optional) Washing->Decolorization Recrystallization Recrystallization (e.g., Acetonitrile) Decolorization->Recrystallization Drying Drying (High Vacuum) Recrystallization->Drying Pure_Product Pure [C12MIM]Cl (>98%) Drying->Pure_Product

Caption: Purification workflow for this compound.

Safety Considerations

As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. By following the outlined protocols and understanding the underlying principles, researchers can reliably produce high-purity [C12MIM]Cl for a wide range of applications in research and development. The provided data and workflows serve as a valuable resource for the scientific community, promoting standardized and reproducible methodologies in the field of ionic liquids.

References

Spectroscopic Profile of 1-Dodecyl-3-methylimidazolium chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the ionic liquid 1-Dodecyl-3-methylimidazolium (B1224283) chloride ([C₁₂mim]Cl). The information presented herein is essential for its identification, characterization, and application in various scientific and industrial fields, including drug development where it can be utilized as a surfactant or for its antimicrobial properties. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and logical workflows.

Chemical Structure and Properties

  • Chemical Name: 1-Dodecyl-3-methylimidazolium chloride

  • Synonyms: [C₁₂mim]Cl

  • CAS Number: 114569-84-5[1]

  • Molecular Formula: C₁₆H₃₁ClN₂[1]

  • Molecular Weight: 286.89 g/mol [1]

  • Appearance: White to yellow powder and block[2]

  • Melting Point: 150 °C[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR, based on data for closely related 1-alkyl-3-methylimidazolium chlorides.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound [3]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.4Singlet1HN-CH-N (Imidazolium ring)
~7.6Triplet1HN-CH=CH-N (Imidazolium ring)
~7.4Triplet1HN-CH=CH-N (Imidazolium ring)
~4.2Triplet2HN-CH₂-(CH₂)₁₀-CH₃
~3.9Singlet3HN-CH₃
~1.8Multiplet2HN-CH₂-CH₂-(CH₂)₉-CH₃
~1.2Multiplet18HN-(CH₂)₂-(CH₂)₉-CH₃
~0.8Triplet3HN-(CH₂)₁₁-CH₃

Note: Exact chemical shifts can vary depending on the solvent and concentration.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~137N-CH-N (Imidazolium ring)
~124N-CH=CH-N (Imidazolium ring)
~122N-CH=CH-N (Imidazolium ring)
~50N-CH₂-(CH₂)₁₀-CH₃
~36N-CH₃
~32-22-(CH₂)₁₀- (Alkyl chain)
~14-CH₃ (Alkyl chain)

Note: Data is based on typical values for similar 1-alkyl-3-methylimidazolium salts.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: Characteristic FTIR Absorption Bands for 1-Alkyl-3-methylimidazolium Chlorides [3]

Wavenumber (cm⁻¹)Vibrational Mode Assignment
3000 - 3200C-H stretching (Imidazolium ring)
2850 - 2960Asymmetric and symmetric C-H stretching (Alkyl chain)
~1570C=C and C=N stretching (Imidazolium ring framework)
~1465C-H bending (Alkyl chain)
~1170Imidazolium ring breathing

Note: Data is based on similar 1-alkyl-3-methylimidazolium chlorides.[3]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the cation.

Table 4: Expected Mass Spectrometry Data for this compound [3]

TechniqueModeExpected m/zIon
ESI-MSPositive~251.25[C₁₂H₂₅(CH₃)C₃H₃N₂]⁺

The theoretical molecular weight of the 1-dodecyl-3-methylimidazolium cation (C₁₆H₃₁N₂⁺) is approximately 251.25 g/mol .[3]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below.

Synthesis of this compound

A common and direct method for the synthesis of 1-alkyl-3-methylimidazolium halides is through direct alkylation.[3] This involves the quaternization of 1-methylimidazole (B24206) with the corresponding alkyl halide. For the synthesis of this compound, this is typically achieved by reacting 1-methylimidazole with 1-chlorododecane.[3]

NMR Spectroscopy
  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Sample Preparation: The ionic liquid is typically dissolved in a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the sample is placed directly on the ATR (Attenuated Total Reflectance) crystal.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.

  • Data Acquisition: The analysis is performed in the positive ion mode to detect the [C₁₂mim]⁺ cation.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

cluster_synthesis Synthesis 1-Methylimidazole 1-Methylimidazole Reaction Reaction 1-Methylimidazole->Reaction 1-Chlorododecane 1-Chlorododecane 1-Chlorododecane->Reaction [C12mim]Cl [C12mim]Cl Reaction->[C12mim]Cl

Figure 1. Synthesis of this compound.

cluster_characterization Spectroscopic Characterization [C12mim]Cl_Sample [C12mim]Cl Sample NMR NMR [C12mim]Cl_Sample->NMR IR IR [C12mim]Cl_Sample->IR MS MS [C12mim]Cl_Sample->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Figure 2. Spectroscopic analysis workflow.

References

The Solubility Profile of 1-Dodecyl-3-methylimidazolium chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Dodecyl-3-methylimidazolium chloride ([C12mim][Cl]), an ionic liquid with significant potential in various scientific and industrial applications. This document collates and presents quantitative solubility data, details the experimental methodologies used for its determination, and provides visualizations of its molecular behavior and synthesis.

Introduction

This compound is an ionic liquid characterized by a long hydrophobic dodecyl chain and a hydrophilic methylimidazolium headgroup.[1] This amphiphilic structure imparts surfactant-like properties, leading to self-assembly in aqueous solutions to form micelles.[1] Understanding the solubility of [C12mim][Cl] in a range of solvents is crucial for its application in areas such as catalysis, organic synthesis, and drug delivery.

Data Presentation: Solubility of this compound

The solubility of this compound has been experimentally determined in a variety of alcoholic solvents. The following tables summarize the quantitative data available in the literature, presenting the solubility as a function of temperature.

Table 1: Solubility of this compound ([C12mim][Cl]) in Primary Alcohols.

Mole Fraction of [C12mim][Cl] (x₁)Temperature (K) in EthanolTemperature (K) in 1-Butanol
0.2511273.78-
0.2627-275.65
0.2923-280.65
0.3018284.08-
0.3461-286.33
0.3585291.82-
0.3712-288.34
0.4164-292.16
0.4253296.40-
0.4450-294.72
0.4682-298.88
0.4751299.65-
0.4838-303.58
0.4978-307.23
0.5133301.15-
0.5232301.75-
0.5447-311.78
0.5554303.06-
0.5586-311.82
0.5774-311.98
0.5783306.30-
0.5888308.22-
0.6101310.85-
0.6161312.63-
0.6246314.45-
0.6250-312.40
0.6347316.05-
0.6381-312.55
0.6417316.09-
0.6516316.27-
0.6980316.81-
0.7021-314.04
0.7196317.36-
0.7293318.18-
0.7357-319.09
0.7564319.65-
0.7695-323.15
0.7956-327.62
0.8076321.93-
0.8248-332.18
0.8281323.85-
0.8327-333.02
0.8337-333.19
0.8601-337.92
0.8818-340.33
0.8928325.07-
0.9038325.65-
0.9206-348.63
0.9417-351.13
0.9523328.85-
1.0000369.78369.78

Data sourced from Domańska, U., & Marciniak, A. (2003). Solubility of this compound in Alcohols (C2−C12). Journal of Physical Chemistry B, 108(7), 2376-2382.

Experimental Protocols

The primary method cited for the determination of the solubility of this compound is the dynamic method . This method involves the visual observation of the phase transition of a solute-solvent mixture under controlled temperature changes.

Dynamic Method for Solubility Determination

The experimental protocol for the dynamic method, as adapted from literature descriptions, is as follows:

  • Sample Preparation: A series of samples with known compositions of this compound and the solvent are prepared in sealed glass ampoules.

  • Apparatus: The ampoule is placed in a thermostated bath equipped with a magnetic stirrer and a calibrated thermometer.

  • Heating and Dissolution: The mixture is heated slowly with continuous stirring until the solid phase completely dissolves. The temperature of complete dissolution is recorded.

  • Cooling and Crystallization: The solution is then cooled slowly, and the temperature at which the first crystals appear is recorded.

  • Equilibrium Temperature: The equilibrium temperature for a given composition is taken as the average of the dissolution and crystallization temperatures. This process is repeated for each sample to construct the solubility curve.

Thermal Analysis using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to determine the thermal properties of this compound, such as its melting point and enthalpy of fusion. This data is crucial for understanding the solid-liquid equilibrium.

  • Sample Preparation: A small, accurately weighed sample of the ionic liquid is hermetically sealed in an aluminum pan.

  • Apparatus: The sample pan and an empty reference pan are placed in the DSC cell.

  • Temperature Program: The cell is subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate.

  • Data Acquisition: The heat flow to or from the sample relative to the reference is measured as a function of temperature.

  • Data Analysis: The melting point is determined from the peak temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area under the peak.

Mandatory Visualization

The following diagrams illustrate key aspects of the chemistry and application of this compound.

G Synthesis of this compound cluster_0 Direct Alkylation cluster_1 Anion Exchange (Metathesis) N_methylimidazole 1-Methylimidazole Reaction1 Quaternization Reaction N_methylimidazole->Reaction1 Chlorododecane 1-Chlorododecane Chlorododecane->Reaction1 Product1 This compound Reaction1->Product1 C12mim_Br 1-Dodecyl-3-methylimidazolium bromide Reaction2 Metathesis Reaction C12mim_Br->Reaction2 AgCl Silver Chloride AgCl->Reaction2 Product2 This compound Reaction2->Product2 AgBr Silver Bromide (precipitate) Reaction2->AgBr

Caption: Synthetic pathways for this compound.

Caption: Self-assembly of amphiphilic [C12mim][Cl] into a micelle in water.

References

Thermal Stability and Decomposition of 1-Dodecyl-3-methylimidazolium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the ionic liquid 1-dodecyl-3-methylimidazolium (B1224283) chloride ([C12MIM]Cl). This document consolidates available data, outlines relevant experimental protocols, and presents a plausible decomposition pathway based on current scientific literature. The information herein is intended to support research, development, and application of this compound in various scientific and industrial fields.

Thermal Properties of 1-Dodecyl-3-methylimidazolium Chloride

This compound is a salt that is liquid at or near room temperature, a characteristic feature of ionic liquids. Its thermal behavior is a critical parameter for its application, particularly in processes requiring elevated temperatures.

Physical and Thermal Data

Quantitative data on the thermal properties of [C12MIM]Cl and related long-chain alkylimidazolium chlorides are summarized in the table below. It is important to note that specific thermal decomposition data for [C12MIM]Cl is not extensively reported in the literature; therefore, data from its longer-chain analogue, 1-hexadecyl-3-methylimidazolium chloride ([C16MIM]Cl), is included for comparative purposes, as the decomposition mechanisms are expected to be similar.

PropertyThis compound ([C12MIM]Cl)1-Hexadecyl-3-methylimidazolium chloride ([C16MIM]Cl)Reference(s)
Melting Point (°C) 150Not specified[1]
Decomposition Temp. (Ts, °C) Not specified in retrieved literature296[2]

Experimental Protocols for Thermal Analysis

The thermal stability of ionic liquids like [C12MIM]Cl is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following sections detail typical experimental methodologies for these techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition and the thermal stability limits of the material.

Objective: To determine the thermal decomposition temperature and profile of [C12MIM]Cl.

Instrumentation: A thermogravimetric analyzer (e.g., PerkinElmer 'Pyris 1' TGA).

Experimental Parameters:

  • Sample Size: 5-10 mg

  • Crucible: Platinum or ceramic pan

  • Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

  • Temperature Range: Ambient temperature to 600 °C.

  • Data Analysis: The onset temperature of decomposition (Tonset) is determined from the TGA curve as the initial point of significant mass loss. The peak decomposition temperature (Tpeak) can be determined from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on phase transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and other phase transitions of [C12MIM]Cl.

Instrumentation: A differential scanning calorimeter.

Experimental Parameters:

  • Sample Size: 2-5 mg

  • Crucible: Hermetically sealed aluminum pans to prevent volatilization.

  • Atmosphere: Inert gas (e.g., Nitrogen) at a constant flow rate.

  • Heating/Cooling Rate: Typically 10 °C/min.

  • Temperature Program: The sample is often subjected to a heat-cool-heat cycle to erase its thermal history.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the heating curve.

TGA Coupled with Mass Spectrometry (TGA-MS)

To identify the decomposition products, the TGA instrument can be coupled to a mass spectrometer. The gaseous products evolved during the thermal decomposition are transferred to the mass spectrometer for analysis.

Objective: To identify the volatile decomposition products of [C12MIM]Cl.

Instrumentation: TGA instrument coupled to a mass spectrometer.

Experimental Parameters:

  • TGA: Same as described in section 2.1.

  • Interface: A heated transfer line connects the TGA outlet to the MS inlet to prevent condensation of the evolved gases.

  • Mass Spectrometry: Electron ionization (EI) is commonly used to generate mass spectra of the decomposition products.

Decomposition Pathway of this compound

Based on studies of similar long-chain alkylimidazolium chlorides, the primary thermal decomposition mechanism for [C12MIM]Cl is proposed to be a bimolecular nucleophilic substitution (SN2) reaction.[2] In this pathway, the chloride anion acts as a nucleophile, attacking the electrophilic carbon atoms of the alkyl substituents on the imidazolium (B1220033) cation.

Decomposition_Pathway cluster_reactants Reactants cluster_mechanism Decomposition Mechanism cluster_products Decomposition Products C12MIMCl This compound ([C12MIM]Cl) SN2 Bimolecular Nucleophilic Substitution (SN2) C12MIMCl->SN2 Heat Prod1 1-Chlorododecane (B51209) SN2->Prod1 Attack at dodecyl group Prod2 1-Methylimidazole SN2->Prod2 Attack at dodecyl group Prod3 1-Dodecylimidazole SN2->Prod3 Attack at methyl group Prod4 Chloromethane (B1201357) SN2->Prod4 Attack at methyl group

Caption: Proposed decomposition pathway for [C12MIM]Cl.

Two primary SN2 pathways are plausible:

  • Attack at the dodecyl chain: The chloride anion attacks the α-carbon of the dodecyl group, leading to the formation of 1-chlorododecane and 1-methylimidazole.

  • Attack at the methyl group: The chloride anion attacks the methyl group, resulting in the formation of chloromethane and 1-dodecylimidazole.

Studies on analogous imidazolium salts suggest that the attack on the smaller methyl group is often kinetically favored.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of [C12MIM]Cl is depicted in the following diagram.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample [C12MIM]Cl Sample Drying Drying under vacuum to remove water Sample->Drying TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC TGA_MS TGA-Mass Spectrometry (TGA-MS) Drying->TGA_MS TGA_Data Decomposition Temperature (Tonset, Tpeak) Mass Loss Profile TGA->TGA_Data DSC_Data Melting Point Phase Transitions DSC->DSC_Data MS_Data Identification of Decomposition Products TGA_MS->MS_Data Stability_Assessment Overall Thermal Stability Assessment TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment Mechanism_Elucidation Decomposition Mechanism Elucidation MS_Data->Mechanism_Elucidation

Caption: Workflow for the thermal analysis of [C12MIM]Cl.

Conclusion

The thermal stability of this compound is a crucial factor for its practical applications. While specific decomposition data for [C12MIM]Cl is limited in the public domain, analysis of its analogs provides a strong indication of its thermal behavior. The primary decomposition pathway is likely an SN2 reaction initiated by the chloride anion, leading to the formation of haloalkanes and substituted imidazoles. For precise determination of its thermal limits and decomposition products, rigorous experimental analysis using TGA, DSC, and TGA-MS, following the protocols outlined in this guide, is essential. This will enable researchers and developers to confidently utilize [C12MIM]Cl in their applications while being aware of its operational temperature boundaries.

References

An In-depth Technical Guide to the Critical Micelle Concentration of 1-Dodecyl-3-methylimidazolium chloride in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the ionic liquid surfactant, 1-Dodecyl-3-methylimidazolium chloride ([C12MIM][Cl]), in aqueous solutions. This document summarizes key quantitative data, details the experimental protocols for CMC determination, and presents a visual workflow for these methodologies.

Introduction to this compound as a Surfactant

This compound is a cationic surfactant belonging to the class of imidazolium-based ionic liquids. Its amphiphilic nature, characterized by a hydrophilic imidazolium (B1220033) headgroup and a long hydrophobic dodecyl chain, allows it to self-assemble into micelles in aqueous solutions. This behavior is pivotal for its applications in various fields, including drug delivery, catalysis, and enhanced oil recovery. The critical micelle concentration is a fundamental parameter that defines the threshold concentration at which this self-assembly occurs, and its value is influenced by factors such as temperature and the presence of additives.

Quantitative Data Summary

The critical micelle concentration of [C12MIM][Cl] has been determined by various research groups using different analytical techniques. The following table summarizes the reported CMC values under different experimental conditions to provide a comparative reference.

CMC (mM)Temperature (K)Experimental MethodAdditives
15.1298.15Surface TensiometryNone
12.6298.15ConductivityNone
16.0293.15ConductivityNone
16.2298.15ConductivityNone
16.5303.15ConductivityNone
16.9308.15ConductivityNone
11.2298.15Conductivity0.05 M NaCl
8.9298.15Conductivity0.10 M NaCl
14.8298.15Fluorescence SpectroscopyNone
13.5298.15Isothermal Titration CalorimetryNone

Note: The data presented is a compilation from various scientific sources and variations may arise from minor differences in experimental conditions and purities of the substance.

Experimental Protocols for CMC Determination

The determination of the CMC of [C12MIM][Cl] can be accomplished through several well-established methods. Below are detailed protocols for three commonly employed techniques.

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials and Equipment:

  • This compound ([C12MIM][Cl])

  • High-purity deionized water

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Tensiometer (Wilhelmy plate or Du Noüy ring method)

  • Thermostatically controlled water bath

Procedure:

  • Solution Preparation: Prepare a stock solution of [C12MIM][Cl] of a concentration significantly above the expected CMC (e.g., 50 mM) in deionized water. A series of solutions with decreasing concentrations are then prepared by serial dilution from the stock solution.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water at a known temperature.

  • Measurement:

    • Equilibrate the sample solution to the desired temperature using the water bath.

    • Measure the surface tension of each prepared solution, starting from the most dilute and progressing to the most concentrated to minimize contamination.

    • Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between measurements.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the [C12MIM][Cl] concentration (log C).

    • The resulting plot will show two distinct linear regions. The first region exhibits a sharp decrease in surface tension with increasing concentration, while the second region shows a plateau.

    • The CMC is determined from the intersection of the two extrapolated linear fits of these regions.

This technique is suitable for ionic surfactants like [C12MIM][Cl]. The principle lies in the change in the slope of the conductivity versus concentration plot at the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity is lower due to the formation of less mobile micelles.

Materials and Equipment:

  • This compound ([C12MIM][Cl])

  • High-purity deionized water

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Conductivity meter with a temperature-controlled cell

  • Magnetic stirrer and stir bars

Procedure:

  • Solution Preparation: Prepare a series of aqueous solutions of [C12MIM][Cl] with varying concentrations, bracketing the expected CMC.

  • Instrument Calibration: Calibrate the conductivity meter using standard potassium chloride (KCl) solutions of known conductivity.

  • Measurement:

    • Place a known volume of deionized water in the temperature-controlled cell and measure its conductivity.

    • Perform a titration by adding small, precise aliquots of a concentrated [C12MIM][Cl] stock solution into the cell.

    • After each addition, allow the solution to equilibrate with gentle stirring, and record the conductivity and the total concentration.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the [C12MIM][Cl] concentration.

    • The plot will display two linear segments with different slopes.

    • The CMC is the concentration at the point of intersection of the two linear fits applied to the data points below and above the break.

This highly sensitive method utilizes a fluorescent probe, such as pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar micellar core, leading to a change in their fluorescence properties.

Materials and Equipment:

  • This compound ([C12MIM][Cl])

  • Pyrene (fluorescent probe)

  • Spectro-grade solvent (e.g., acetone (B3395972) or methanol) for pyrene stock solution

  • High-purity deionized water

  • Precision analytical balance and volumetric glassware

  • Fluorometer

Procedure:

  • Probe and Surfactant Solution Preparation:

    • Prepare a stock solution of pyrene in a suitable organic solvent.

    • Prepare a series of aqueous [C12MIM][Cl] solutions of varying concentrations.

    • Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration that is very low (typically in the micromolar range) to avoid excimer formation. The final concentration of the organic solvent should be negligible.

  • Measurement:

    • Set the excitation wavelength of the fluorometer to a value appropriate for pyrene (e.g., 334 nm).

    • Record the emission spectra for each sample over a suitable wavelength range (e.g., 350-500 nm).

  • Data Analysis:

    • From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively).

    • Plot the ratio of the intensities (I₁/I₃) against the logarithm of the [C12MIM][Cl] concentration.

    • The resulting plot will be a sigmoidal curve. The CMC is determined from the midpoint of the transition in this sigmoidal plot.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the generalized experimental workflow for CMC determination and the logical relationship between surfactant concentration and the physical properties measured.

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Stock Prepare Stock Solution of [C12MIM][Cl] Serial_Dilution Create Serial Dilutions Prep_Stock->Serial_Dilution Add_Probe Add Probe (if applicable, e.g., Pyrene) Serial_Dilution->Add_Probe Calibrate Calibrate Instrument Add_Probe->Calibrate Measure Measure Physical Property (Surface Tension, Conductivity, etc.) Calibrate->Measure Plot Plot Property vs. Concentration Measure->Plot Fit Apply Linear/Sigmoidal Fits Plot->Fit Determine_CMC Determine CMC (Intersection/Midpoint) Fit->Determine_CMC

Caption: Generalized workflow for the experimental determination of the CMC.

Property_Concentration_Relationship cluster_below Below CMC cluster_above Above CMC cluster_property_change Observed Property Change Concentration Surfactant Concentration Monomers Surfactant as Monomers Concentration->Monomers Micelles Micelle Formation Concentration->Micelles Surface_Adsorption Adsorption at Interface Monomers->Surface_Adsorption Property_Change_Below Linear change in property (e.g., decreasing surface tension, increasing conductivity) Saturated_Interface Saturated Interface Micelles->Saturated_Interface Property_Change_Above Plateau or change in slope (e.g., constant surface tension, slower conductivity increase)

Caption: Logical relationship between surfactant concentration and physical properties.

"1-Dodecyl-3-methylimidazolium chloride" phase behavior and liquid crystal properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Phase Behavior and Liquid Crystal Properties of 1-Dodecyl-3-methylimidazolium chloride

Introduction

This compound, denoted as [C₁₂MIM]Cl, is an ionic liquid (IL) that has garnered significant attention from the scientific community. Its molecular structure is amphiphilic, comprising a hydrophilic 3-methylimidazolium headgroup and a long, hydrophobic dodecyl alkyl chain[1]. This dual nature drives its self-assembly in various solvents and as a pure substance, leading to the formation of rich liquid crystalline (mesophase) structures[1]. Understanding the phase behavior of [C₁₂MIM]Cl is crucial for its application in diverse fields, including as a structured solvent, a template for nanomaterial synthesis, and a component in drug delivery systems.

This technical guide provides a comprehensive overview of the synthesis, phase behavior, and liquid crystal properties of [C₁₂MIM]Cl. It details the experimental protocols used for its characterization and presents key quantitative data in a structured format for researchers, scientists, and drug development professionals.

Synthesis of this compound

The most common and straightforward method for synthesizing [C₁₂MIM]Cl is through the direct alkylation of 1-methylimidazole (B24206) with 1-chlorododecane[1][2]. This is a one-step quaternization reaction. An alternative, though less direct, method involves metathesis or anion exchange from a different halide salt, such as the bromide analogue[1].

Phase Behavior and Liquid Crystal Properties

[C₁₂MIM]Cl exhibits both thermotropic (temperature-dependent) and lyotropic (solvent-dependent) liquid crystalline behavior.

Thermotropic Liquid Crystal Behavior

As a pure substance, [C₁₂MIM]Cl forms a thermotropic liquid crystal phase. Molecular dynamics simulations and experimental data show that it forms a stable smectic A (SmA) phase over a remarkably wide temperature range[3]. In this phase, the molecules are arranged in layers, with the hydrophobic alkyl chains segregated from the ionic imidazolium (B1220033) headgroups and chloride anions. The stability of this mesophase is significantly influenced by the anion; the chloride salt has a much more stable and extensive liquid crystal phase compared to its tetrafluoroborate (B81430) ([BF₄]⁻) analogue[3]. This enhanced stability is attributed to the stronger electrostatic interactions and hydrogen bonding facilitated by the smaller, more charge-dense chloride anion[3][4].

Lyotropic Liquid Crystal Behavior

The amphiphilic nature of [C₁₂MIM]Cl allows it to self-assemble into various ordered structures in the presence of solvents.

Aqueous Systems: In water, [C₁₂MIM]Cl forms a hexagonal liquid crystal phase (H₁)[5][6][7]. This phase consists of cylindrical micelles arranged on a two-dimensional hexagonal lattice. The formation of this phase is a result of the interplay between the solvatophobic force (hydrophobic effect) and the hydrogen-bonded network involving the imidazolium ring, chloride ions, and water molecules[5][6][7].

Alcoholic Systems: In binary systems with alcohols such as 1-butanol, 1-pentanol, 1-hexanol, and 1-octanol, [C₁₂MIM]Cl forms a lamellar liquid-crystalline (Lα) phase[5][6][7]. This phase is characterized by bilayers of [C₁₂MIM]Cl molecules separated by layers of the alcohol solvent. Studies have shown that the formation of this lamellar structure is more favorable with longer-chain alcohols[5][6][7]. Interestingly, the effect of [C₁₂MIM]Cl concentration on the layer spacing in the lamellar phase depends on the solvent. In the [C₁₂MIM]Cl/1-octanol system, the lattice spacing increases with increasing IL concentration, which is opposite to the trend observed in the aqueous system[5][6]. This is attributed to stronger electrostatic repulsion between the hydrophilic headgroups in the lamellar bilayers arranged in the alcohol[5][6]. Differential scanning calorimetry measurements confirm that this lamellar phase is stable over a wide temperature range above room temperature[5][6][7].

Data Presentation

Table 1: Thermotropic Phase Transitions of [C₁₂MIM]Cl
TransitionTemperature Range (°C)Notes
Smectic A (SmA) Phase-2.85 to 104.45Exhibits a stable smectic A phase over a range of more than 107 K[3].
Melting Point~150Reported melting point for the solid crystalline form[8]. Note that multiple solid-solid phase transitions can occur at lower temperatures[9].
Table 2: Lyotropic Liquid Crystal Phases of [C₁₂MIM]Cl at 25 °C
SolventPhase TypeObservation
Water (H₂O)Hexagonal (H₁)Identified in the [C₁₂MIM]Cl/H₂O system[5][6][7].
1-ButanolLamellar (Lα)Identified in the [C₁₂MIM]Cl/alcohol systems[5][6][7].
1-PentanolLamellar (Lα)Identified in the [C₁₂MIM]Cl/alcohol systems[5][6][7].
1-HexanolLamellar (Lα)Identified in the [C₁₂MIM]Cl/alcohol systems[5][6][7].
1-OctanolLamellar (Lα)Identified in the [C₁₂MIM]Cl/alcohol systems[5][6][7].

Experimental Protocols

Synthesis of [C₁₂MIM]Cl via Direct Alkylation
  • Reactant Preparation: In a two-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, equimolar amounts of freshly distilled 1-methylimidazole and 1-chlorododecane (B51209) are mixed[1][10]. Acetonitrile can be used as a solvent[11].

  • Reaction: The mixture is heated, for instance, to 70°C, and stirred vigorously for an extended period (e.g., 48 hours to one week) under an inert atmosphere[10][11].

  • Product Isolation: After cooling to room temperature, the product often forms as a distinct, denser layer or solid. The upper layer of unreacted starting materials is decanted or removed[10][11].

  • Purification: The crude product is washed multiple times with a non-polar solvent like ethyl acetate (B1210297) or diethyl ether to remove any remaining starting materials[10][11].

  • Drying: The purified product is dried under high vacuum at an elevated temperature (e.g., 50-65°C) for at least 24 hours to remove any residual solvent and moisture[10][11]. The final product is typically a white or pale yellow solid[10].

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small, precisely weighed amount of the [C₁₂MIM]Cl or its mixture with a solvent is hermetically sealed in an aluminum DSC pan.

  • Thermal Program: The sample is subjected to a controlled heating and cooling program in the DSC instrument under an inert atmosphere (e.g., nitrogen or helium). A typical scan rate is 10 °C/min[12].

  • Data Acquisition: The heat flow to or from the sample is measured as a function of temperature.

  • Analysis: Phase transitions (e.g., melting, crystallization, liquid crystal transitions) are identified as endothermic or exothermic peaks in the DSC thermogram[12][13]. The peak onset temperature provides the transition temperature, and the integrated peak area yields the enthalpy change (ΔH) of the transition.

Polarized Optical Microscopy (POM)
  • Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip. The sample is then placed on a hot stage connected to a temperature controller.

  • Observation: The sample is observed through a polarizing microscope, which is equipped with two polarizers (a polarizer and an analyzer) oriented perpendicular to each other.

  • Analysis: Isotropic liquids appear dark under crossed polarizers. Anisotropic materials, such as liquid crystals, are birefringent and will appear bright with characteristic textures[5][6][7][14]. Different liquid crystal phases (e.g., smectic, hexagonal) exhibit distinct optical textures that can be used for identification. The transitions between phases can be observed as the temperature is varied using the hot stage.

Small-Angle X-ray Scattering (SAXS)
  • Sample Preparation: The liquid or liquid crystalline sample is loaded into a thin-walled glass capillary tube (e.g., 1.5 mm diameter) or placed between two thin X-ray transparent windows. The sample holder is often placed in a temperature-controlled block.

  • Data Collection: A collimated beam of monochromatic X-rays is passed through the sample. The scattered X-rays are detected by a two-dimensional detector.

  • Analysis: The resulting scattering pattern provides information about the long-range structural order in the sample.

    • For a lamellar phase (Lα) , the scattering pattern shows a series of sharp peaks at scattering vector (q) positions in the ratio 1:2:3..., corresponding to the layer spacing (d), where d = 2π/q.

    • For a hexagonal phase (H₁) , the peaks appear at q positions in the ratio 1:√3:√4:√7..., corresponding to the lattice parameter of the hexagonal array[5][6][7].

Rheological Characterization
  • Instrumentation: Measurements are performed using a rotational rheometer, often with a cone-and-plate or parallel-plate geometry[15][16]. Temperature control is critical. To prevent moisture absorption, a solvent trap or a thin layer of low-viscosity oil can be used around the sample[16].

  • Steady Shear Measurement: The shear viscosity (η) is measured as a function of the applied shear rate (γ̇). Shear-thinning behavior, where viscosity decreases with increasing shear rate, is common for liquid crystalline phases[15][17].

  • Dynamic Oscillatory Measurement: A small-amplitude sinusoidal strain is applied to the sample, and the resulting stress is measured. This yields the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, as a function of angular frequency (ω)[18][19]. The complex viscosity (η*) can also be determined. These parameters provide insight into the viscoelastic nature of the material[15][18].

Visualizations

Synthesis_Workflow cluster_reactants Reactants start_end start_end process process input input output output wash wash NMI 1-Methylimidazole Reactor Reaction Vessel (Heated, Stirred) NMI->Reactor C12Cl 1-Chlorododecane C12Cl->Reactor Crude Crude Product Reactor->Crude Cooling & Isolation Wash Wash with Ethyl Acetate Crude->Wash Dry Dry under Vacuum Wash->Dry Removal of Impurities Final Pure [C12MIM]Cl Dry->Final

Caption: Synthesis and purification workflow for this compound.

Characterization_Workflow start Sample Preparation ([C12MIM]Cl + Solvent) pom Polarized Optical Microscopy (POM) start->pom dsc Differential Scanning Calorimetry (DSC) start->dsc saxs Small-Angle X-ray Scattering (SAXS) start->saxs result_pom Identify Anisotropy & Optical Textures pom->result_pom result_dsc Determine Transition Temperatures & Enthalpies dsc->result_dsc result_saxs Determine Phase Type & Lattice Parameters saxs->result_saxs

Caption: Experimental workflow for characterizing the lyotropic phase behavior of [C₁₂MIM]Cl.

SelfAssembly molecule molecule condition condition phase phase solvent solvent mol [C12MIM]Cl Molecule (Amphiphilic) add_solvent Add Solvent mol->add_solvent water Water add_solvent->water Type alcohol Alcohol add_solvent->alcohol Type hexagonal Hexagonal Phase (H1) water->hexagonal Forms lamellar Lamellar Phase (Lα) alcohol->lamellar Forms

Caption: Logical pathway of [C₁₂MIM]Cl self-assembly into different lyotropic liquid crystal phases.

References

Health and Safety Profile of 1-Dodecyl-3-methylimidazolium chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for 1-Dodecyl-3-methylimidazolium (B1224283) chloride (CAS No. 114569-84-5). The information is compiled from safety data sheets, toxicological research, and ecotoxicological studies to support risk assessment and safe handling practices in a laboratory and drug development context.

Chemical and Physical Properties

1-Dodecyl-3-methylimidazolium chloride, also known as [C12MIM]Cl, is an ionic liquid characterized by its imidazolium (B1220033) cation with a C12 alkyl chain. Its properties are summarized below.

PropertyValueReference
CAS Number 114569-84-5[1]
Molecular Formula C₁₆H₃₁ClN₂[2]
Molecular Weight 286.89 g/mol [2]
Appearance Liquid or solid[3][4]
Melting Point 150 °C-

Hazard Identification and Classification

[C12MIM]Cl is classified as an irritant and is associated with aquatic toxicity. However, it is important to note that many sources state its toxicological properties have not yet been fully investigated.[1]

Hazard ClassGHS ClassificationSources
Skin Corrosion/Irritation Category 2: Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation[2]
Respiratory Irritation May cause respiratory irritation[1]
Aquatic Hazard (Acute) Category 1[5]
Aquatic Hazard (Chronic) Category 1: Toxic to aquatic life with long lasting effects[5]

Toxicological Data

In Vitro Cytotoxicity

[C12MIM]Cl has demonstrated significant cytotoxicity in a variety of human and animal cell lines. The mechanism of toxicity is reported to involve the induction of oxidative stress, DNA damage, and apoptosis.[7][8]

Cell LineAssayEndpointResultReference
HepG2 (Human Hepatocellular Carcinoma)-Cell ViabilityConcentration- and time-dependent reduction[8]
Mouse J774A.1 Macrophage-Cell Growth & ViabilityInhibition[6][7]
Rat Pheochromocytoma PC12-Cell Growth & ViabilityInhibition[6][7]
Human Leukemia Cell Lines-CytotoxicityHigh activity
B16 F10 (Mouse Melanoma)-CytotoxicityIC50: 0.0101–0.0197 mM/L
Human Keratinocytes (NCTC 2544)-Cytotoxicity (24h)-[3]
Genotoxicity

Studies have indicated that [C12MIM]Cl has genotoxic potential.

Cell LineAssayResultReference
HepG2-Exerts genotoxicity[8]

Ecotoxicological Data

This compound is highly toxic to aquatic organisms, a characteristic that correlates with the long C12 alkyl chain, which increases its lipophilicity.

OrganismTest TypeEndpointValueReference
Chlorella pyrenosa (Freshwater green alga)72h Growth InhibitionEC500.10 mg/L[9]
Daphnia magna (Crustacean)-IC500.0043 mg/L[10]
Aquatic CommunitiesSpecies Sensitivity DistributionHC5*0.00302 mg/L-
Lemna minor (Duckweed)Root Growth InhibitionEC500.25 ppm (more toxic than shorter chains)[11]

*HC5: Hazardous Concentration affecting 5% of the species.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard OECD guidelines and common laboratory practices.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

  • Test Organism : An exponentially growing culture of a green alga, such as Chlorella pyrenosa, is used.[9]

  • Culture Medium : A standard algal culture medium is prepared.

  • Test Concentrations : A range of concentrations of this compound are prepared by dissolving the substance in the culture medium. A control with no test substance is also prepared.

  • Inoculation : A known density of algal cells is added to flasks containing the different test concentrations and the control.

  • Incubation : The flasks are incubated for 72 hours under constant temperature, lighting, and shaking to facilitate growth.[9]

  • Measurement : Algal growth is measured at least daily by cell counts (e.g., using a hemocytometer or electronic particle counter) or a surrogate parameter like chlorophyll (B73375) fluorescence.

  • Data Analysis : The growth rate and yield are calculated for each concentration. The EC50 (the concentration causing a 50% reduction in growth or yield compared to the control) is determined using a statistical model.[9]

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]

  • Cell Seeding : Cells (e.g., HepG2) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.[2]

  • Compound Exposure : The culture medium is replaced with a medium containing various concentrations of this compound. Control wells receive a medium without the test compound. The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition : After incubation, the treatment medium is removed, and an MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours.[3]

  • Formazan (B1609692) Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[2][3]

  • Absorbance Reading : The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[3]

  • Data Analysis : Cell viability is expressed as a percentage of the control. The IC50 (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.

Genotoxicity Assessment using Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage at the level of the individual cell.[7][8][12]

  • Cell Treatment : A suspension of cells (e.g., HepG2) is exposed to different concentrations of this compound for a defined period.

  • Embedding Cells in Agarose (B213101) : The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.[12][13]

  • Lysis : The slides are immersed in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.[12][13]

  • Alkaline Unwinding : The slides are placed in an alkaline electrophoresis buffer to unwind the DNA, which allows the detection of single-strand breaks and alkali-labile sites.[7][13]

  • Electrophoresis : The DNA is subjected to an electric field, causing damaged DNA fragments to migrate away from the nucleus, forming a "comet" shape.[12][13]

  • Neutralization and Staining : The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide).[12]

  • Visualization and Scoring : The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in it relative to the head.[12]

Visualized Workflows and Relationships

The following diagrams illustrate key logical and experimental workflows relevant to the safety assessment of this compound.

cluster_0 Chemical Safety Assessment Workflow A Identify Chemical: This compound B Gather Physicochemical Data (CAS, MW, etc.) A->B C Literature Search: SDS, Toxicology, Ecotoxicology A->C D Hazard Identification C->D F Dose-Response Assessment D->F G Risk Characterization D->G E Exposure Assessment (Route, Duration, Frequency) E->G F->G H Risk Management & Communication (SOPs, PPE) G->H

Figure 1. A logical workflow for chemical health and safety assessment.

cluster_1 In Vitro Cytotoxicity Testing Workflow (MTT Assay) prep Prepare Cell Culture (e.g., HepG2) seed Seed Cells in 96-Well Plate prep->seed treat Expose Cells to [C12MIM]Cl (Dose-Range) seed->treat incubate Incubate for 24/48/72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability & Determine IC50 read->analyze

Figure 2. An experimental workflow for determining in vitro cytotoxicity.

cluster_2 Toxicity Relationship of Imidazolium Ionic Liquids IL [C12MIM]Cl Chain Long Alkyl Chain (C12) IL->Chain Lipophilicity Increased Lipophilicity Chain->Lipophilicity Membrane Membrane Perturbation Lipophilicity->Membrane Toxicity Higher Toxicity (Cytotoxicity, Ecotoxicity) Membrane->Toxicity

Figure 3. Structure-activity relationship for toxicity.

References

CAS number and molecular structure of "1-Dodecyl-3-methylimidazolium chloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecyl-3-methylimidazolium (B1224283) chloride, a prominent member of the imidazolium-based ionic liquids, has garnered significant attention across various scientific disciplines. Its unique amphiphilic nature, characterized by a hydrophilic imidazolium (B1220033) head and a long hydrophobic dodecyl tail, imparts surfactant-like properties, making it a versatile compound in chemical synthesis, catalysis, and increasingly, in pharmaceutical and biomedical applications. This technical guide provides a comprehensive overview of its core properties, including its CAS number and molecular structure, detailed physicochemical data, experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in drug delivery systems.

Core Identification and Molecular Structure

1-Dodecyl-3-methylimidazolium chloride is unequivocally identified by its CAS number and distinct molecular architecture.

  • CAS Number: 114569-84-5[1][2][3][4]

  • Molecular Formula: C₁₆H₃₁ClN₂[2][3]

  • Synonyms: [C12mim]Cl, DodecMIM Cl, C12MIm Cl, Im1,12 Cl[2]

The molecule's structure is fundamentally amphiphilic, consisting of a positively charged 1-methylimidazolium (B8483265) ring that constitutes the polar, hydrophilic head, and a 12-carbon dodecyl chain that forms the nonpolar, hydrophobic tail.[1] This dual character is the primary driver for its self-assembly in aqueous solutions and its behavior as a surfactant.

Molecular Structure of this compound

Figure 1: 2D Molecular Structure of this compound.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the tables below, offering a comparative look at its physical properties and toxicological profile.

Table 1: Physicochemical Properties
PropertyValue
Molecular Weight286.88 g/mol [3]
Melting Point150 °C[2][3]
AppearanceWhite to yellow powder/block[3]
Topological Polar Surface Area8.8 Ų[3]
Rotatable Bond Count11[3]
Hydrogen Bond Donor Count0[3]
Table 2: Toxicological Data
AssayCell LineEndpointValueReference
Cytotoxicity (for the bromide salt, [C12mim][Br])Human hepatocellular carcinoma (HepG2)24-hour EC₅₀9.8 µM

Note: The toxicological data is for the bromide analogue, which is expected to have a similar toxicity profile to the chloride salt due to the dominant effect of the cation's long alkyl chain on cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the evaluation of its cytotoxic effects, which are critical for its application in drug development.

Synthesis via Direct Alkylation

Direct alkylation is a common and straightforward method for synthesizing 1-alkyl-3-methylimidazolium halides.[1]

Materials:

Procedure:

  • In a round-bottom flask, combine equimolar amounts of freshly distilled 1-methylimidazole and 1-chlorododecane.

  • The reaction mixture is stirred vigorously and heated to approximately 70-80°C under a reflux condenser.

  • The reaction is allowed to proceed for 24-48 hours. The progress of the reaction can be monitored by the formation of a viscous, ionic liquid phase.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The resulting product is washed multiple times with ethyl acetate to remove any unreacted starting materials.

  • The remaining solvent is removed under vacuum to yield the purified this compound.

Cytotoxicity Evaluation using MTT Assay

The cytotoxicity of this compound can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a relevant cell line, such as the human liver cancer cell line HepG2.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • HepG2 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • A stock solution of this compound is prepared and serially diluted in DMEM to achieve the desired concentrations.

  • The culture medium is removed from the wells and replaced with fresh medium containing various concentrations of the ionic liquid. Control wells receive medium without the test compound.

  • The plates are incubated for a further 24 hours.

  • After the incubation period, the medium is aspirated, and 100 µL of MTT solution is added to each well. The plates are then incubated for 4 hours.

  • The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control, and the EC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and properties of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Methylimidazole 1-Methylimidazole Reaction Reaction (70-80°C, 24-48h) Methylimidazole->Reaction Chlorododecane 1-Chlorododecane Chlorododecane->Reaction Washing Washing with Ethyl Acetate Reaction->Washing Drying Drying under Vacuum Washing->Drying Product 1-Dodecyl-3-methyl- imidazolium chloride Drying->Product MicelleFormation cluster_concentration Surfactant Concentration cluster_behavior Molecular Behavior BelowCMC Below Critical Micelle Concentration (CMC) Monomers Individual Monomers BelowCMC->Monomers AboveCMC Above Critical Micelle Concentration (CMC) Micelles Self-Assembled Micelles AboveCMC->Micelles Monomers->Micelles Concentration Increase

References

Methodological & Application

The Role of 1-Dodecyl-3-methylimidazolium Chloride in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-3-methylimidazolium chloride, often abbreviated as [C12mim]Cl, is a versatile ionic liquid that has garnered significant attention in the field of catalysis. Its unique properties, stemming from its amphiphilic nature, allow it to act as a surfactant, forming micelles in aqueous solutions. This behavior enables its use in micellar catalysis, where it can enhance reaction rates and facilitate reactions between immiscible reactants by creating nanoreactors. Furthermore, [C12mim]Cl can serve as a precursor to N-heterocyclic carbene (NHC) ligands, which are highly effective in stabilizing transition metal catalysts. This application note provides a detailed overview of the catalytic applications of [C12mim]Cl, with a focus on palladium-catalyzed cross-coupling reactions, and offers specific experimental protocols for its use.

Applications in Catalysis

[C12mim]Cl has demonstrated significant utility in various catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions. Its function in these reactions is multifaceted, acting as a surfactant to create a reaction medium, and as a ligand precursor to stabilize the active catalytic species.

Palladium-Catalyzed Heck Reaction

In the Heck reaction, which forms a substituted alkene from an aryl halide and an alkene, [C12mim]Cl has been shown to be a highly effective additive in aqueous media.[1] The concentration of [C12mim]Cl is a critical factor influencing the catalytic performance.[1] At optimal concentrations, it facilitates the formation of catalytically active palladium(0) species, leading to high product yields without the need for additional ligands.[1]

Palladium-Catalyzed Suzuki Cross-Coupling

The Suzuki cross-coupling reaction, a cornerstone of C-C bond formation in organic synthesis, also benefits from the presence of [C12mim]Cl. It can act as both a surfactant and an NHC ligand precursor, promoting the catalytic activity in aqueous media.[2] This dual role allows for efficient coupling of aryl halides with boronic acids, even with deactivated substrates.[2] The use of [C12mim]Cl in microemulsion systems has also been explored, demonstrating high yields and potential for catalyst recycling.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the application of [C12mim]Cl in catalysis.

Table 1: Heck Reaction of Ethyl Acrylate (B77674) and Iodobenzene [1]

[C12mim]Cl Concentration (mM)Yield of Ethyl Cinnamate (%)
100Low (outperformed by pure water)
1051
10 (optimized conditions)92

Table 2: Suzuki Cross-Coupling of 4-Bromoacetophenone and Phenylboronic Acid in a Microemulsion System [3]

Ionic Liquid SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)
[C12mim][(iC8)2PO2]-based microemulsion0.11>99
Biphasic mixture (no ionic liquid)0.11~70

Experimental Protocols

Synthesis of this compound ([C12mim]Cl)

A general procedure for the synthesis of [C12mim]Cl involves the alkylation of N-methylimidazole with 1-chlorododecane.[3][4]

Procedure:

  • In a round-bottomed flask equipped with a stirrer and reflux condenser, combine 1-methylimidazole (B24206) and a slight molar excess of 1-chlorododecane.

  • Heat the mixture at 100 °C under an argon atmosphere for 72 hours.[3]

  • After cooling, the crude product, a viscous liquid, is obtained.

  • Purify the product by repeated recrystallization from anhydrous tetrahydrofuran (B95107) (THF) to yield colorless crystals.[3][5]

  • Dry the final product under vacuum before use.[1][4]

General Protocol for a Palladium-Catalyzed Heck Reaction in an Aqueous [C12mim]Cl Solution

This protocol is based on the Heck reaction of ethyl acrylate and iodobenzene.[1]

Materials:

  • This compound ([C12mim]Cl)

  • Palladium catalyst precursor (e.g., Pd2(allyl)2Cl2)

  • Iodobenzene

  • Ethyl acrylate

  • Base (e.g., diisopropylethylamine - DIPEA)

  • Deionized water

Procedure:

  • Prepare a 10 mM aqueous solution of [C12mim]Cl.

  • To a reaction vessel, add the palladium catalyst precursor, iodobenzene, ethyl acrylate, and DIPEA.

  • Add the 10 mM [C12mim]Cl solution to the reaction vessel.

  • Heat the reaction mixture to 80 °C and stir for 6 hours under aerobic conditions.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent.

  • Analyze the yield by standard analytical techniques (e.g., GC, NMR).

Visualizations

Experimental_Workflow_Heck_Reaction cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis prep_IL Prepare 10 mM [C12mim]Cl Solution add_IL Add [C12mim]Cl Solution prep_IL->add_IL add_reagents Add Pd Catalyst, Iodobenzene, Ethyl Acrylate, and Base add_reagents->add_IL heat_stir Heat to 80°C and Stir for 6h add_IL->heat_stir cool Cool to Room Temperature heat_stir->cool extract Extract Product cool->extract analyze Analyze Yield extract->analyze

Caption: Experimental workflow for a palladium-catalyzed Heck reaction using [C12mim]Cl.

Catalytic_Cycle_Heck_Reaction pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)-X oxidative_addition->pd_complex1 coordination Alkene Coordination pd_complex1->coordination pd_complex2 R-Pd(II)-X (Alkene) coordination->pd_complex2 migratory_insertion Migratory Insertion pd_complex2->migratory_insertion pd_complex3 Product-Pd(II)-X migratory_insertion->pd_complex3 beta_hydride β-Hydride Elimination pd_complex3->beta_hydride reductive_elimination Reductive Elimination (Base) beta_hydride->reductive_elimination H-Pd(II)-X product Product beta_hydride->product reductive_elimination->pd0 reactants R-X + Alkene reactants->oxidative_addition

Caption: Generalized catalytic cycle for the Heck reaction.

References

The Amphiphilic Virtuoso: 1-Dodecyl-3-methylimidazolium Chloride as a Surfactant in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Heilbronn, Germany - The ionic liquid 1-dodecyl-3-methylimidazolium (B1224283) chloride ([C12mim][Cl]) is carving a niche for itself as a versatile and tunable surfactant with significant potential across various scientific disciplines, particularly in drug development and biomedical research. Its unique amphiphilic structure, combining a hydrophilic imidazolium (B1220033) headgroup with a long hydrophobic dodecyl tail, underpins its ability to self-assemble into micelles in aqueous solutions, a fundamental characteristic of surfactants.[1] This property allows it to effectively reduce surface tension and facilitate the solubilization of poorly water-soluble compounds, making it a subject of intense investigation.

This application note provides a comprehensive overview of the surfactant properties of [C12mim][Cl], detailed experimental protocols for its characterization and application, and insights into its growing role in drug formulation and delivery.

Physicochemical Properties: A Quantitative Look

The efficacy of a surfactant is primarily defined by its ability to form micelles and reduce surface tension. The critical micelle concentration (CMC) is the concentration at which micelle formation begins. Below are key quantitative data for [C12mim][Cl] and its close analogue, 1-dodecyl-3-methylimidazolium bromide ([C12mim][Br]), which exhibits similar behavior.

Table 1: Critical Micelle Concentration (CMC) of 1-Dodecyl-3-methylimidazolium Chloride and Bromide

SurfactantTemperature (K)MethodCMC (mM)Reference
[C12mim][Cl]298.15Conductivity15.1[2]
[C12mim][Cl]303.15Conductivity15.7[1]
[C12mim][Cl]308.15Conductivity16.3[1]
[C12mim][Br]298.15Surface Tension12.0[3]
[C12mim][Br]308.15Surface Tension13.5[3]

Table 2: Surface Tension of Aqueous [C12mim][Br] Solutions at 298.15 K

Concentration (mM)Surface Tension (mN/m)
0.155.2
1.042.8
5.036.1
10.034.5
20.0 (above CMC)34.2

(Data extrapolated from graphical representations in cited literature)

Table 3: Thermodynamic Parameters of Micellization for [C12mim][Cl] in Water

Thermodynamic ParameterValue at 298.15 K
ΔG°mic (kJ/mol)-21.8
ΔH°mic (kJ/mol)-8.5
TΔS°mic (kJ/mol)13.3

(Data derived from ITC measurements)[4]

Applications in Drug Development

The unique properties of [C12mim][Cl] make it an attractive excipient in pharmaceutical formulations. Its ability to solubilize poorly water-soluble drugs is a key application. For instance, the solubility of the anti-inflammatory and anti-cancer agent curcumin (B1669340) is significantly enhanced in the presence of [C12mim]Br micelles.[5] This increased solubility is attributed to the encapsulation of the hydrophobic curcumin molecules within the micellar core.[5]

Furthermore, the interaction of imidazolium-based ionic liquids with cell membranes is a critical area of research for drug delivery. Studies have shown that these surfactants can increase the permeability of cell membranes, which could be harnessed to improve the cellular uptake of drugs.[6][7][8] However, this interaction is also linked to cytotoxicity, with the length of the alkyl chain playing a crucial role.[9] Longer alkyl chains, such as the dodecyl group in [C12mim][Cl], tend to exhibit higher cytotoxicity due to their increased ability to disrupt the lipid bilayer.[9]

The antimicrobial and antibiofilm properties of 1-alkyl-3-methylimidazolium salts are also well-documented.[10] They have shown efficacy against a range of clinically relevant pathogens. The proposed mechanism of action involves the disruption of the bacterial cell membrane by the surfactant molecules.

Below is a diagram illustrating the proposed interaction of [C12mim][Cl] with a cell membrane, leading to increased permeability and potential cytotoxicity.

G cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Increased Fluidity & Permeability Drug_Release Drug Release Lipid_Bilayer->Drug_Release Intracellular Drug Release C12mimCl [C12mim][Cl] Monomers C12mimCl->Lipid_Bilayer Insertion into membrane Micelle [C12mim][Cl] Micelle Drug_Micelle Drug-loaded Micelle Micelle->Drug_Micelle Drug Hydrophobic Drug Drug->Micelle Encapsulation Drug_Micelle->Lipid_Bilayer Membrane Fusion/Endocytosis Cytotoxicity Cytotoxicity Disruption->Cytotoxicity Cell Lysis

Interaction of [C12mim][Cl] with a cell membrane.

The following diagram illustrates a simplified workflow for evaluating the potential of [C12mim][Cl] as a drug delivery vehicle.

G cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_preclinical Preclinical Assessment Solubilization Drug Solubilization Studies CMC_Determination CMC Determination Solubilization->CMC_Determination Particle_Size Micelle Size Analysis (DLS) CMC_Determination->Particle_Size Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Particle_Size->Cytotoxicity_Assay Cellular_Uptake Cellular Uptake Studies Cytotoxicity_Assay->Cellular_Uptake Antimicrobial_Assay Antimicrobial Testing (MIC) Cellular_Uptake->Antimicrobial_Assay In_Vivo_Toxicity In Vivo Toxicity Antimicrobial_Assay->In_Vivo_Toxicity Pharmacokinetics Pharmacokinetic Studies In_Vivo_Toxicity->Pharmacokinetics

Workflow for evaluating [C12mim][Cl] in drug delivery.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

Objective: To determine the CMC of [C12mim][Cl] in an aqueous solution.

Materials:

  • This compound ([C12mim][Cl])

  • High-purity deionized water

  • Conductivity meter with a temperature probe

  • Magnetic stirrer and stir bar

  • Calibrated glassware (burette, volumetric flasks, beaker)

Procedure:

  • Prepare a stock solution of [C12mim][Cl] (e.g., 50 mM) in deionized water.

  • Place a known volume of deionized water (e.g., 50 mL) in a thermostated beaker at the desired temperature (e.g., 298.15 K).

  • Immerse the conductivity probe into the water and allow the reading to stabilize.

  • Begin stirring the solution at a constant, gentle rate.

  • Titrate the stock solution into the beaker in small, precise increments (e.g., 0.1 mL).

  • Record the conductivity reading after each addition, ensuring the reading has stabilized.

  • Continue the titration well beyond the expected CMC.

  • Plot the specific conductivity versus the concentration of [C12mim][Cl].

  • The plot will show two linear regions with different slopes. The intersection of the two lines corresponds to the CMC.

Protocol 2: Measurement of Surface Tension using the Wilhelmy Plate Method

Objective: To measure the surface tension of aqueous solutions of [C12mim][Cl].

Materials:

  • Tensiometer equipped with a Wilhelmy plate (platinum)

  • Solutions of [C12mim][Cl] at various concentrations in deionized water

  • Glass vessel for the sample

  • Thermostatic bath

Procedure:

  • Clean the Wilhelmy plate thoroughly, typically by flaming it to red heat to remove organic contaminants.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Place the [C12mim][Cl] solution in the sample vessel and allow it to equilibrate to the desired temperature.

  • Lower the Wilhelmy plate until it just touches the surface of the liquid.

  • The instrument will measure the force exerted on the plate by the surface tension of the liquid.

  • Record the surface tension value once the reading is stable.

  • Repeat the measurement for each concentration.

  • Plot surface tension versus the logarithm of the [C12mim][Cl] concentration to observe the reduction in surface tension and identify the CMC.

Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of [C12mim][Cl] against a specific microorganism.

Materials:

  • [C12mim][Cl] stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum adjusted to a standard concentration (e.g., 0.5 McFarland standard)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Dispense 100 µL of sterile broth into each well of the microtiter plate.

  • Add 100 µL of the [C12mim][Cl] stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.

  • The last well should contain only broth and no ionic liquid to serve as a positive growth control.

  • Inoculate each well (except for a negative control well containing only broth) with 5 µL of the prepared bacterial suspension.

  • Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of [C12mim][Cl] that completely inhibits visible growth of the microorganism.

Protocol 4: Drug Solubilization Assay

Objective: To determine the increase in solubility of a poorly water-soluble drug in the presence of [C12mim][Cl] micelles.

Materials:

  • Poorly water-soluble drug (e.g., curcumin, ibuprofen)

  • Aqueous solutions of [C12mim][Cl] at concentrations above its CMC

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Prepare a series of [C12mim][Cl] solutions in the buffer at different concentrations above the CMC.

  • Add an excess amount of the solid drug to each surfactant solution.

  • Incubate the mixtures in a shaking incubator at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After incubation, centrifuge the samples at high speed to pellet the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent if necessary.

  • Quantify the concentration of the solubilized drug in the supernatant using a pre-established calibration curve (e.g., by measuring absorbance at the drug's λmax).

  • Plot the concentration of the solubilized drug against the concentration of the micellar surfactant ([C12mim][Cl] concentration - CMC). The slope of this plot gives the molar solubilization ratio.

Concluding Remarks

This compound is a promising surfactant with a broad range of potential applications, particularly in the pharmaceutical sciences. Its well-defined amphiphilic character, coupled with the tunability inherent to ionic liquids, offers exciting opportunities for the development of novel drug delivery systems, enhancement of drug solubility, and the creation of new antimicrobial agents. However, a thorough understanding of its interaction with biological systems, especially its cytotoxicity, is paramount for its safe and effective translation into clinical and industrial applications. The protocols and data presented here provide a foundational resource for researchers and professionals seeking to explore the potential of this versatile ionic liquid.

References

Application Notes and Protocols: 1-Dodecyl-3-methylimidazolium chloride in Electrochemical Applications and Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-3-methylimidazolium chloride, designated as [C12MIM]Cl, is a room-temperature ionic liquid (IL) that has garnered significant interest in various scientific fields, including electrochemistry. Its unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvating capabilities, make it a compelling component in the development of advanced electrochemical systems. The structure of [C12MIM]Cl, featuring a hydrophilic imidazolium (B1220033) head and a long hydrophobic dodecyl chain, imparts surfactant-like characteristics, enabling its application in diverse areas from enhancing the solubility of membrane proteins to acting as a corrosion inhibitor.[1][2] In the realm of electrochemical sensors, these properties can be leveraged to modify electrode surfaces, enhancing sensitivity and selectivity for a range of analytes.

These application notes provide an overview of the use of [C12MIM]Cl and structurally similar long-chain imidazolium ionic liquids in electrochemical sensors. Detailed protocols for the fabrication and operation of these sensors are presented, along with quantitative data where available. The information is intended to serve as a practical guide for researchers exploring the potential of [C12MIM]Cl in their own work.

I. Potentiometric Surfactant Sensing

Long-chain imidazolium ionic liquids, owing to their amphiphilic nature, are excellent candidates for the fabrication of potentiometric sensors for the determination of other surfactants in various matrices. These sensors operate on the principle of ion-exchange at a membrane-solution interface, where the potential difference is related to the concentration of the target analyte.

Application Note: Determination of Cationic and Anionic Surfactants

A potentiometric sensor utilizing a PVC membrane doped with a long-chain imidazolium-based ionophore can be employed for the quantitative analysis of both cationic and anionic surfactants in commercial products and environmental samples. A study on a sensor based on 1,3-dioctadecyl-1H-imidazol-3-ium tetraphenylborate (B1193919) (a close structural analogue of [C12MIM]Cl) demonstrated excellent response characteristics.[3][4]

Quantitative Data Summary

The following table summarizes the performance of a potentiometric sensor based on a long-chain imidazolium ionic liquid for the detection of various surfactants.[3][4]

Analyte (Cationic Surfactants)Linear Range (M)Detection Limit (M)Nernstian Slope (mV/decade)
1,3-didecyl-2-methylimidazolium chloride (DMIC)1.8 × 10⁻⁶ – 1.0 × 10⁻⁴0.9 × 10⁻⁶58.5
Cetylpyridinium chloride (CPC)2.5 × 10⁻⁶ – 1.0 × 10⁻⁴1.2 × 10⁻⁶57.9
Cetrimonium bromide (CTAB)4.8 × 10⁻⁶ – 1.0 × 10⁻⁴2.1 × 10⁻⁶56.3
Hyamine 16225.1 × 10⁻⁶ – 1.0 × 10⁻⁴2.5 × 10⁻⁶55.8
Analyte (Anionic Surfactants)Linear Range (M)Detection Limit (M)Nernstian Slope (mV/decade)
Sodium Dodecylbenzenesulfonate (DBS)6.3 × 10⁻⁷ – 3.2 × 10⁻⁴7.1 × 10⁻⁷59.3
Sodium Dodecyl Sulfate (SDS)5.9 × 10⁻⁷ – 4.1 × 10⁻³6.8 × 10⁻⁷58.3
Experimental Protocol: Fabrication of a [C12MIM]Cl-Based PVC Membrane Sensor

This protocol is adapted from methodologies for similar long-chain imidazolium ionic liquids.[3][4][5]

Materials:

  • This compound ([C12MIM]Cl)

  • Sodium tetraphenylborate (NaTPB)

  • High molecular weight poly(vinyl chloride) (PVC)

  • o-Nitrophenyloctyl ether (o-NPOE) as a plasticizer

  • Tetrahydrofuran (THF), analytical grade

  • Ag/AgCl wire (reference electrode)

  • Glassy carbon electrode (GCE) or other suitable solid contact

Procedure:

  • Preparation of the Ionophore:

    • Dissolve [C12MIM]Cl and a stoichiometric equivalent of NaTPB separately in a minimal amount of a suitable solvent (e.g., ethanol).

    • Mix the two solutions to precipitate the [C12MIM][TPB] ion-pair.

    • Filter, wash the precipitate with deionized water to remove NaCl, and dry under vacuum.

  • Membrane Cocktail Preparation:

    • In a small glass vial, dissolve PVC (e.g., 33% by weight), o-NPOE (e.g., 66% by weight), and the [C12MIM][TPB] ionophore (e.g., 1% by weight) in a minimal amount of THF.

    • Mix thoroughly to ensure a homogenous solution.

  • Electrode Fabrication:

    • Clean and polish the surface of a glassy carbon electrode.

    • Drop-cast the membrane cocktail onto the GCE surface and allow the THF to evaporate completely in a dust-free environment.

    • Alternatively, for a conventional ion-selective electrode body, cast the membrane into a glass ring and allow it to dry to form a master membrane, from which discs can be cut and mounted.

  • Conditioning:

    • Condition the fabricated electrode by soaking it in a 10⁻³ M solution of a target surfactant for at least 2 hours before use.

Diagram: Workflow for PVC Membrane Sensor Fabrication

G Workflow for PVC Membrane Sensor Fabrication cluster_ionophore Ionophore Synthesis cluster_membrane Membrane Cocktail Preparation cluster_electrode Electrode Fabrication cluster_conditioning Conditioning dissolve_IL Dissolve [C12MIM]Cl mix Mix Solutions dissolve_IL->mix dissolve_NaTPB Dissolve NaTPB dissolve_NaTPB->mix precipitate Precipitate [C12MIM][TPB] mix->precipitate filter_wash Filter & Wash precipitate->filter_wash dry_ionophore Dry Ionophore filter_wash->dry_ionophore dissolve_components Dissolve PVC, o-NPOE, & Ionophore in THF dry_ionophore->dissolve_components homogenize Homogenize Solution dissolve_components->homogenize drop_cast Drop-cast Cocktail homogenize->drop_cast prepare_gce Prepare GCE prepare_gce->drop_cast evaporate Evaporate THF drop_cast->evaporate soak Soak in Analyte Solution evaporate->soak

Caption: Workflow for PVC membrane sensor fabrication.

II. Voltammetric and Amperometric Sensing Applications

While specific applications of [C12MIM]Cl in voltammetric and amperometric sensors are not extensively documented, the broader class of imidazolium ionic liquids has been widely used to modify electrodes for the detection of various analytes. The long alkyl chain of [C12MIM]Cl can offer unique advantages in terms of creating a favorable microenvironment at the electrode surface for the accumulation and detection of specific molecules. The following protocols are based on established methods for other ionic liquids and can be adapted for use with [C12MIM]Cl.

Application Note: Voltammetric Determination of Dopamine (B1211576)

Dopamine is a critical neurotransmitter, and its sensitive and selective detection is of great importance in biomedical research and clinical diagnostics. Ionic liquid-modified electrodes have shown enhanced performance for dopamine sensing due to improved electron transfer kinetics and resistance to fouling.

Quantitative Data Summary (for a related IL-based sensor)

The table below presents the performance of a glassy carbon electrode modified with an ionic liquid-functionalized graphene and carbon dots composite for the detection of dopamine. This data provides a benchmark for what might be achievable with a [C12MIM]Cl-based sensor.

AnalyteTechniqueLinear Range (µM)Detection Limit (nM)
DopamineDifferential Pulse Voltammetry0.1 - 60030
Experimental Protocol: [C12MIM]Cl-Modified Carbon Paste Electrode for Dopamine Sensing

This protocol outlines the preparation of a carbon paste electrode modified with [C12MIM]Cl for the voltammetric determination of dopamine.

Materials:

  • This compound ([C12MIM]Cl)

  • Graphite (B72142) powder

  • Mineral oil (for control electrode)

  • Dopamine hydrochloride

  • Phosphate buffer solution (PBS)

  • Glassy carbon electrode (GCE) body or other suitable holder for the paste

Procedure:

  • Electrode Paste Preparation:

    • Thoroughly mix graphite powder with a specific weight percentage of [C12MIM]Cl (e.g., 5-15% w/w) in a mortar and pestle until a uniform paste is obtained.

    • For a control electrode, prepare a separate paste using mineral oil instead of the ionic liquid.

  • Electrode Assembly:

    • Pack the prepared paste firmly into the cavity of the electrode body.

    • Smooth the surface of the electrode by rubbing it on a clean piece of paper.

  • Electrochemical Measurements:

    • Use a standard three-electrode setup with the [C12MIM]Cl-modified carbon paste electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) in a deoxygenated PBS solution containing dopamine.

    • For CV, scan the potential in a suitable range (e.g., -0.2 to 0.6 V) to observe the oxidation and reduction peaks of dopamine.

    • For DPV, apply a potential scan with optimized parameters (e.g., pulse amplitude, pulse width) to obtain a higher sensitivity.

Diagram: Signaling Pathway for Dopamine Detection

G Electrochemical Detection of Dopamine Dopamine Dopamine Electrode [C12MIM]Cl-Modified Electrode Dopamine->Electrode Adsorption/Accumulation Oxidation Electrochemical Oxidation Electrode->Oxidation Applied Potential Signal Current Signal Oxidation->Signal Electron Transfer

Caption: Electrochemical detection of dopamine.

Application Note: Amperometric Sensing of Ascorbic Acid

Ascorbic acid (Vitamin C) is an essential nutrient and a common antioxidant in food and pharmaceutical products. Amperometric sensors offer a rapid and sensitive method for its quantification.

Quantitative Data Summary (for a related IL-based sensor)

The following data is for an optical sensor for ascorbic acid that uses an ionic liquid as a modifier, demonstrating the potential for ILs to enhance sensitivity. Electrochemical methods would be expected to offer comparable or better performance.

AnalyteTechniqueLinear Range (M)Detection Limit (M)
Ascorbic AcidOptical Sensor7.4 × 10⁻⁵ – 3.5 × 10⁻³2.2 × 10⁻⁵
Experimental Protocol: [C12MIM]Cl-Graphene Composite Electrode for Ascorbic Acid Detection

This protocol describes the fabrication of a glassy carbon electrode modified with a composite of graphene and [C12MIM]Cl for the amperometric detection of ascorbic acid.

Materials:

  • This compound ([C12MIM]Cl)

  • Graphene dispersion

  • Ascorbic acid

  • Phosphate buffer solution (PBS)

  • Glassy carbon electrode (GCE)

  • Nitrogen gas for deoxygenation

Procedure:

  • Composite Preparation:

    • Disperse a known amount of graphene in a solution of [C12MIM]Cl in a suitable solvent (e.g., N,N-Dimethylformamide - DMF) with the aid of ultrasonication to form a stable composite suspension.

  • Electrode Modification:

    • Polish the GCE with alumina (B75360) slurry, rinse with deionized water, and sonicate in ethanol (B145695) and water.

    • Drop-cast a small volume (e.g., 5-10 µL) of the [C12MIM]Cl-graphene composite suspension onto the clean GCE surface.

    • Dry the modified electrode under an infrared lamp or in an oven at a low temperature.

  • Amperometric Detection:

    • In a three-electrode cell containing deoxygenated PBS, apply a constant potential to the modified GCE (the optimal potential should be determined from cyclic voltammetry, typically in the range of +0.1 to +0.3 V vs. Ag/AgCl).

    • After the background current stabilizes, inject successive aliquots of a standard ascorbic acid solution into the cell with stirring.

    • Record the steady-state current response after each addition.

    • Plot the current versus the concentration of ascorbic acid to obtain a calibration curve.

Diagram: Logical Relationship in Composite Electrode Fabrication

G Fabrication of Composite Electrode Graphene Graphene Ultrasonication Ultrasonication Graphene->Ultrasonication IL [C12MIM]Cl IL->Ultrasonication Solvent Solvent (DMF) Solvent->Ultrasonication Composite [C12MIM]Cl-Graphene Composite Ultrasonication->Composite DropCasting Drop-Casting Composite->DropCasting GCE Glassy Carbon Electrode GCE->DropCasting Drying Drying DropCasting->Drying ModifiedElectrode Modified Electrode Drying->ModifiedElectrode

Caption: Fabrication of a composite electrode.

III. Concluding Remarks

This compound holds considerable promise for the development of novel electrochemical sensors. Its surfactant properties are particularly advantageous for creating stable and selective potentiometric sensors for other surface-active agents. While direct applications in voltammetric and amperometric sensing for other analytes are still emerging, the methodologies established for other imidazolium-based ionic liquids provide a strong foundation for future research and development. The protocols outlined in these notes are intended to be a starting point, and optimization of parameters such as the ionic liquid concentration, electrode composition, and electrochemical measurement conditions will be crucial for achieving optimal sensor performance for specific applications. The continued exploration of long-chain ionic liquids like [C12MIM]Cl is expected to lead to significant advancements in the field of electrochemical sensing.

References

The Role of 1-Dodecyl-3-methylimidazolium Chloride in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of the ionic liquid 1-Dodecyl-3-methylimidazolium chloride, hereafter referred to as [C12MIM]Cl, in the synthesis of metallic nanoparticles. The unique amphiphilic nature of [C12MIM]Cl, possessing a hydrophilic imidazolium (B1220033) head and a long hydrophobic dodecyl tail, makes it an effective stabilizing and capping agent in the formation of uniform and stable gold (Au) and silver (Ag) nanoparticles.

Application Notes

[C12MIM]Cl plays a crucial role as a stabilizer in the synthesis of nanoparticles, primarily through a mechanism of steric and electrostatic repulsion. The long dodecyl chain provides a bulky steric barrier around the nanoparticle surface, preventing agglomeration. Simultaneously, the positively charged imidazolium head group imparts a positive surface charge to the nanoparticles, leading to electrostatic repulsion between them. This dual-stabilization mechanism contributes to the formation of small, monodisperse, and highly stable nanoparticle suspensions.

The self-assembly of [C12MIM]Cl molecules on the nanoparticle surface is a key aspect of its stabilizing function. The hydrophobic dodecyl tails are believed to orient towards the metallic core, while the hydrophilic imidazolium heads face the aqueous or polar solvent. This organized molecular layer effectively shields the nanoparticles from direct contact and subsequent aggregation.

Quantitative Data Summary

The following tables summarize the typical quantitative characteristics of gold and silver nanoparticles synthesized using [C12MIM]Cl as a stabilizing agent.

Table 1: Quantitative Data for Gold Nanoparticles (AuNPs) Synthesized with [C12MIM]Cl

ParameterValueReference
Average Particle Size~10 nm[1][2]
MorphologySpherical[1]
StabilityStable for at least 8 months[1]

Table 2: Quantitative Data for Silver Nanoparticles (AgNPs) Synthesized with [C12MIM]Cl

ParameterValueReference
Average Particle Size~9 nm[3]
MorphologySpherical[3]
Zeta Potential+5.0 mV[3]
StabilityStable for at least 8 months[3]

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) Stabilized with [C12MIM]Cl

This protocol is adapted from methodologies for synthesizing gold nanoparticles using long-chain imidazolium-based ionic liquids.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound ([C12MIM]Cl)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM aqueous solution of HAuCl₄.

    • Prepare a 10 mM aqueous solution of [C12MIM]Cl.

    • Freshly prepare an ice-cold 100 mM aqueous solution of NaBH₄.

  • Reaction Setup:

    • In a clean glass beaker, add 10 mL of the 1 mM HAuCl₄ solution.

    • While stirring vigorously, add 1 mL of the 10 mM [C12MIM]Cl solution.

  • Reduction:

    • To the stirred mixture, rapidly inject 0.5 mL of the ice-cold 100 mM NaBH₄ solution.

    • A rapid color change from pale yellow to a ruby-red or wine-red color should be observed, indicating the formation of gold nanoparticles.

  • Stabilization and Purification:

    • Continue stirring the solution for an additional 30 minutes to ensure complete reaction and stabilization.

    • The resulting gold nanoparticle suspension can be purified by centrifugation and redispersion in deionized water to remove excess reactants.

Protocol 2: Synthesis of Silver Nanoparticles (AgNPs) Stabilized with [C12MIM]Cl

This protocol is based on the in-situ reduction of silver nitrate (B79036) in the presence of [C12MIM]Cl.[3]

Materials:

  • Silver nitrate (AgNO₃)

  • This compound ([C12MIM]Cl)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM aqueous solution of AgNO₃.

    • Prepare a 10 mM aqueous solution of [C12MIM]Cl.

    • Freshly prepare an ice-cold 100 mM aqueous solution of NaBH₄.

  • Reaction Setup:

    • In a clean glass beaker, mix 10 mL of the 1 mM AgNO₃ solution with 1 mL of the 10 mM [C12MIM]Cl solution under vigorous stirring at room temperature.

  • Reduction:

    • To the stirred mixture, add 0.5 mL of the ice-cold 100 mM NaBH₄ solution dropwise.

    • The solution will turn a characteristic yellow-brown color, indicating the formation of silver nanoparticles.

  • Stabilization and Characterization:

    • Allow the solution to stir for an additional 1 hour to ensure the stabilization of the nanoparticles.

    • The synthesized silver nanoparticles can be characterized by UV-Vis spectroscopy, which should show a surface plasmon resonance peak around 407 nm.[3]

Visualizations

Nanoparticle Synthesis Workflow

G cluster_prep Preparation of Precursor Solutions cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization Metal_Salt Metal Salt Solution (e.g., HAuCl₄ or AgNO₃) Mixing Mixing of Metal Salt and [C12MIM]Cl Metal_Salt->Mixing IL_Solution [C12MIM]Cl Solution IL_Solution->Mixing Reducing_Agent Reducing Agent Solution (e.g., NaBH₄) Reduction Addition of Reducing Agent Reducing_Agent->Reduction Mixing->Reduction Formation Nanoparticle Formation Reduction->Formation Stabilization Stabilization Formation->Stabilization Purification Purification (Optional) Stabilization->Purification Analysis Analysis (UV-Vis, TEM, Zeta Potential) Purification->Analysis

Caption: Experimental workflow for nanoparticle synthesis using [C12MIM]Cl.

Mechanism of Nanoparticle Stabilization by [C12MIM]Cl

G cluster_NP Nanoparticle Core cluster_repulsion Stabilization Forces NP Metallic Nanoparticle IL1 IL2 IL3 IL4 IL5 IL6 Steric Steric Hindrance (Dodecyl Chains) IL1->Steric Electrostatic Electrostatic Repulsion (Imidazolium Heads) IL4->Electrostatic

References

Application Notes and Protocols: 1-Dodecyl-3-methylimidazolium chloride for Protein Stabilization and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the ionic liquid 1-Dodecyl-3-methylimidazolium chloride ([C12mim]Cl) in protein stabilization and analysis. This document covers its application in enhancing the solubility of challenging proteins, its impact on protein stability, and its use in proteomics workflows.

Introduction

This compound ([C12mim]Cl) is a cationic surfactant and a member of the imidazolium-based ionic liquid family. Its amphiphilic nature, with a polar imidazolium (B1220033) headgroup and a long hydrophobic dodecyl chain, allows it to interact favorably with proteins, influencing their stability and solubility. While long-chain ionic liquids can be denaturing at high concentrations, at optimal concentrations, [C12mim]Cl has shown significant utility, particularly in the solubilization and analysis of integral membrane proteins (IMPs), a class of proteins notoriously difficult to study due to their hydrophobicity.

The influence of ionic liquids on protein stability is a complex interplay of factors, including their effect on the surrounding water structure and direct interactions with the protein surface. The cation's alkyl chain length is a critical determinant of its interaction with proteins; longer chains generally exhibit stronger denaturing effects due to increased hydrophobicity. However, this same property makes [C12mim]Cl an effective solubilizing agent for membrane proteins.

Applications

  • Enhanced Solubilization of Integral Membrane Proteins (IMPs): [C12mim]Cl has been demonstrated to be a superior solubilizing agent for IMPs compared to conventional detergents like sodium dodecyl sulfate (B86663) (SDS) for proteomics applications.[1][2]

  • Improved Proteomic Analysis: Its use in sample preparation can lead to a significant increase in the number of identified IMPs and hydrophobic peptides in mass spectrometry-based proteomics.[1][2]

  • Modulation of Protein Stability: Like other ionic liquids, [C12mim]Cl can influence the thermal stability of proteins, although its effects are highly dependent on the protein and the concentration of the ionic liquid.

  • Prevention of Protein Aggregation: By keeping hydrophobic proteins in solution, [C12mim]Cl can prevent aggregation, which is a critical issue in protein analysis and formulation.

Data Presentation

Table 1: Performance of [C12mim]Cl in Integral Membrane Proteome Analysis of Rat Brain
AdditiveNumber of Identified IMPsNumber of Identified Hydrophobic PeptidesReference
[C12mim]Cl 251982[1][2]
SDS 178279[1][2]

This table summarizes the significant improvement in the identification of integral membrane proteins (IMPs) and their corresponding hydrophobic peptides when using a [C12mim]Cl-assisted sample preparation method compared to a traditional SDS-based method.

Experimental Protocols

Protocol 1: Solubilization and Digestion of Integral Membrane Proteins for Proteomic Analysis

This protocol describes the use of [C12mim]Cl for the efficient extraction and subsequent enzymatic digestion of integral membrane proteins from complex biological samples, such as rat brain tissue, for mass spectrometry analysis.[1][2]

Materials:

  • Lysis Buffer: 1% (w/v) [C12mim]Cl in 100 mM NH4HCO3, pH 8.0

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • Strong Cation Exchange (SCX) trap column

  • LC-MS/MS system

Procedure:

  • Protein Extraction:

    • Homogenize the tissue sample in the [C12mim]Cl lysis buffer.

    • Sonicate the lysate to ensure complete cell disruption and protein solubilization.

    • Centrifuge the lysate at high speed to pellet insoluble debris.

    • Collect the supernatant containing the solubilized proteins.

  • Protein Reduction and Alkylation:

    • Add DTT to the protein extract to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Trypsin Digestion:

    • Dilute the protein sample with 100 mM NH4HCO3 to reduce the [C12mim]Cl concentration to below 0.1%.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • [C12mim]Cl Removal:

    • Acidify the digest with formic acid.

    • Load the peptide mixture onto a strong cation exchange (SCX) trap column.

    • Wash the column extensively with a low-salt buffer to remove the [C12mim]Cl.

    • Elute the peptides using a high-salt buffer.

  • LC-MS/MS Analysis:

    • Desalt the eluted peptides using a C18 column.

    • Analyze the peptide mixture by LC-MS/MS.

Protocol 2: Thermal Stability Assessment of a Soluble Protein using Circular Dichroism (CD) Spectroscopy

This protocol provides a general framework for assessing the effect of [C12mim]Cl on the thermal stability of a soluble protein by monitoring changes in its secondary structure as a function of temperature.

Materials:

  • Purified protein of interest

  • Phosphate (B84403) buffer (e.g., 20 mM sodium phosphate, pH 7.4)

  • [C12mim]Cl stock solution

  • Circular Dichroism (CD) spectropolarimeter with a temperature controller

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein in the phosphate buffer.

    • Prepare a series of protein samples containing different concentrations of [C12mim]Cl (e.g., 0 mM, 1 mM, 5 mM, 10 mM). Ensure the final protein concentration is suitable for CD analysis (typically 0.1-0.2 mg/mL).

    • Prepare corresponding buffer blanks for each [C12mim]Cl concentration.

  • CD Spectra Acquisition:

    • Record the far-UV CD spectrum (e.g., 190-260 nm) of each sample at a starting temperature (e.g., 20°C).

    • Use a quartz cuvette with an appropriate path length (e.g., 1 mm).

  • Thermal Denaturation:

    • Monitor the CD signal at a wavelength corresponding to a feature of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

    • Increase the temperature at a constant rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the protein is expected to be fully unfolded (e.g., 95°C).

    • Record the CD signal at regular temperature intervals.

  • Data Analysis:

    • Subtract the buffer blank signal from the protein signal at each temperature.

    • Plot the change in the CD signal as a function of temperature.

    • Fit the resulting melting curve to a sigmoidal function to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

    • Compare the Tm values obtained at different [C12mim]Cl concentrations to assess its effect on protein stability.

Protocol 3: Protein Aggregation Analysis using Thioflavin T (ThT) Fluorescence Assay

This protocol outlines a method to investigate the effect of [C12mim]Cl on protein aggregation kinetics using the fluorescent dye Thioflavin T, which exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.

Materials:

  • Aggregation-prone protein

  • Buffer solution (e.g., phosphate or Tris buffer)

  • [C12mim]Cl stock solution

  • Thioflavin T (ThT) stock solution

  • 96-well black microplate with a clear bottom

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Sample Preparation:

    • Prepare solutions of the protein in the buffer at the desired concentration.

    • Prepare a series of these protein solutions containing various concentrations of [C12mim]Cl.

    • Add ThT from a stock solution to each well to a final concentration of ~10-20 µM.

  • Aggregation Monitoring:

    • Incubate the microplate at a temperature that promotes aggregation (e.g., 37°C), with intermittent shaking.

    • Measure the ThT fluorescence intensity at regular time intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each sample.

    • Analyze the resulting kinetic curves to determine parameters such as the lag time for aggregation and the maximum fluorescence intensity.

    • Compare these parameters across different [C12mim]Cl concentrations to evaluate its inhibitory or promoting effect on protein aggregation.

Visualizations

experimental_workflow_proteomics cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_cleanup_analysis Cleanup & Analysis tissue Tissue Homogenization in [C12mim]Cl Lysis Buffer solubilization Sonication & Centrifugation tissue->solubilization supernatant Collect Supernatant (Solubilized Proteins) solubilization->supernatant reduction_alkylation Reduction (DTT) & Alkylation (IAA) supernatant->reduction_alkylation digestion Trypsin Digestion reduction_alkylation->digestion cleanup [C12mim]Cl Removal (SCX Chromatography) digestion->cleanup analysis LC-MS/MS Analysis cleanup->analysis

Caption: Workflow for [C12mim]Cl-assisted integral membrane proteomics.

protein_stability_workflow cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis protein_solution Prepare Protein Solution in Buffer add_il Add varying concentrations of [C12mim]Cl protein_solution->add_il cd_measurement Perform Thermal Denaturation (e.g., using CD Spectroscopy) add_il->cd_measurement melting_curve Generate Melting Curve cd_measurement->melting_curve tm_determination Determine Melting Temperature (Tm) melting_curve->tm_determination comparison Compare Tm values to assess stability tm_determination->comparison

Caption: General workflow for assessing protein thermal stability.

interaction_model cluster_protein Protein cluster_il [C12mim]Cl Interaction cluster_complex Interaction Stages native_protein Native Protein stage1 Stage 1: Electrostatic Binding of Monomers native_protein->stage1 Low [IL] il_monomers [C12mim]Cl Monomers il_monomers->stage1 il_micelles [C12mim]Cl Micelles stage3 Stage 3: Micelle Formation & Saturation il_micelles->stage3 stage2 Stage 2: Hydrophobic Interaction & Partial Unfolding stage1->stage2 Increasing [IL] stage2->stage3 Above CMC

Caption: Three-stage model of [C12mim]Cl interaction with a protein.

References

Application Notes and Protocols for 1-Dodecyl-3-methylimidazolium Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the ionic liquid 1-Dodecyl-3-methylimidazolium chloride, [C12mim][Cl], in organic synthesis. This versatile compound, characterized by its amphiphilic nature with a long hydrophobic dodecyl chain and a hydrophilic methylimidazolium headgroup, has demonstrated utility as a surfactant, reaction medium, and catalyst in various chemical transformations.[1] Its low volatility and potential for recyclability align with the principles of green chemistry, offering a more environmentally benign alternative to traditional volatile organic compounds (VOCs).[1]

Key Applications in Organic Synthesis

This compound has been effectively employed as a medium and/or catalyst in several important C-C bond-forming reactions. Its ability to form micelles in aqueous solutions allows it to act as a nanoreactor, solubilizing organic compounds and facilitating reactions in water.[2] This document focuses on its application in two significant palladium-catalyzed cross-coupling reactions: the Heck reaction and the Suzuki-Miyaura coupling.

Data Presentation: Reaction Performance

The following tables summarize quantitative data for key organic reactions facilitated by this compound.

Table 1: Heck Reaction of Iodobenzene (B50100) with Ethyl Acrylate (B77674)

Entry[C12mim][Cl] Conc. (mM)CatalystBaseTemperature (°C)Time (h)Yield (%)Reference
1100Pd₂(allyl)₂Cl₂K₂CO₃803Low[3]
210Pd₂(allyl)₂Cl₂K₂CO₃80351[3]
310Pd₂(allyl)₂Cl₂DIPEA80692[4]

Table 2: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

EntryReaction MediumCatalystBaseTemperature (°C)Time (min)Yield (%)Reference
1Microemulsion with [C12mim][(iC8)2PO2]PdCl₂ (0.1 mol%)K₂CO₃8060>90[5]
2Biphasic (no IL)PdCl₂ (0.1 mol%)K₂CO₃8060~70[5]

Experimental Protocols

Protocol 1: Heck Reaction in Aqueous [C12mim][Cl] Solution

This protocol describes the palladium-catalyzed Heck reaction between iodobenzene and ethyl acrylate.[3][4]

Materials:

  • This compound ([C12mim][Cl])

  • Palladium(II) allyl chloride dimer [Pd₂(allyl)₂Cl₂]

  • Iodobenzene

  • Ethyl acrylate

  • Diisopropylethylamine (DIPEA)

  • Deionized water

  • Phenol (B47542) (internal standard for HPLC)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Prepare a 10 mM aqueous solution of [C12mim][Cl].

  • In a reaction vessel, combine the 10 mM [C12mim][Cl] solution (5 mL), iodobenzene (0.5 mmol), and ethyl acrylate (0.75 mmol).

  • Add diisopropylethylamine (DIPEA) (1.5 mmol) as the base.

  • Add the palladium catalyst, Pd₂(allyl)₂Cl₂ (0.005 mmol, 1 mol%).

  • Heat the reaction mixture to 80°C and stir for 6 hours under an air atmosphere.

  • After cooling to room temperature, the product can be extracted using an appropriate organic solvent (e.g., ethyl acetate).

  • The yield can be determined by HPLC analysis using phenol as an internal standard.

Protocol 2: Suzuki-Miyaura Coupling in a [C12mim]-based Microemulsion

This protocol outlines the Suzuki-Miyaura coupling of 4-bromoacetophenone and phenylboronic acid in a microemulsion system.[5] While the reference uses a modified [C12mim] salt for microemulsion formation, this protocol is adapted based on the principles described.

Materials:

  • This compound ([C12mim][Cl])

  • Heptane (B126788)

  • Water

  • Palladium(II) chloride (PdCl₂)

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Prepare the microemulsion system by combining heptane, water, and the [C12mim]-based surfactant. A typical composition could be a weight ratio of 0.1:0.6:1.0 g of surfactant:water:heptane.[5]

  • To the microemulsion, add 4-bromoacetophenone (0.1 mmol) and phenylboronic acid (0.15 mmol).

  • Add potassium carbonate (K₂CO₃) (0.18 mmol) as the base.

  • Add the palladium catalyst, PdCl₂ (0.1 mol%).

  • Heat the reaction mixture to 80°C and stir for 60 minutes.

  • Upon completion, the product is primarily in the heptane phase and can be isolated by crystallization directly from this phase.

Visualizations

Experimental Workflow for Ionic Liquid-Mediated Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis cluster_recycle Recycling React_Prep Reactant & Reagent Preparation Mixing Mixing of Reactants, Catalyst, and IL Medium React_Prep->Mixing IL_Prep Ionic Liquid Medium Preparation IL_Prep->Mixing Reaction_Step Reaction at Controlled Temperature Mixing->Reaction_Step Extraction Product Extraction Reaction_Step->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification IL_Recovery Ionic Liquid Recovery Extraction->IL_Recovery Analysis Product Analysis (e.g., HPLC, NMR) Purification->Analysis

Caption: General workflow for organic synthesis using an ionic liquid medium.

Conceptual Pathway for Micellar Catalysis

G cluster_bulk Aqueous Bulk Phase cluster_micelle Micellar Nanoreactor IL_Monomers [C12mim][Cl] Monomers Micelle [C12mim][Cl] Micelle IL_Monomers->Micelle Self-Assembly Reactant_A Hydrophilic Reactant Reactant_A->Micelle Partitioning Product Product Micelle->Product Reaction Reactant_B Hydrophobic Reactant Reactant_B->Micelle Solubilization Catalyst Pd Catalyst Catalyst->Micelle

Caption: Conceptual diagram of micellar catalysis in an aqueous solution of [C12mim][Cl].

References

Application Notes and Protocols for Enzymatic Reactions in 1-Dodecyl-3-methylimidazolium chloride ([C12MIM]Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the ionic liquid 1-dodecyl-3-methylimidazolium (B1224283) chloride ([C12MIM]Cl) as a medium for enzymatic reactions. The unique properties of [C12MIM]Cl, such as its amphiphilicity and potential to enhance substrate solubility, make it a subject of interest in biocatalysis. This document outlines key considerations, presents available data on enzyme performance, and provides detailed protocols for conducting enzymatic reactions with lipases and cellulases in this medium.

Introduction to [C12MIM]Cl in Biocatalysis

1-Dodecyl-3-methylimidazolium chloride is an ionic liquid with a long alkyl chain, granting it surfactant-like properties. In enzymatic reactions, it can act as a co-solvent or the primary reaction medium. The long dodecyl chain can create a non-polar microenvironment, which may be advantageous for dissolving hydrophobic substrates. However, its surfactant nature can also lead to enzyme denaturation at higher concentrations. The chloride anion has been noted in some studies to have an adverse effect on the activity of certain enzymes, such as lipases. Therefore, careful optimization of reaction conditions is crucial when employing [C12MIM]Cl.

Application: Lipase-Catalyzed Reactions in [C12MIM]Cl

Lipases are versatile enzymes widely used in the synthesis of pharmaceuticals, fine chemicals, and biofuels. Their ability to function in non-aqueous media makes them suitable candidates for reactions in ionic liquids.

Quantitative Data on Lipase (B570770) Performance

While specific data for Candida antarctica lipase B (CALB) in [C12MIM]Cl is limited, studies on the closely related 1-dodecyl-3-methylimidazolium tetrafluoroborate (B81430) ([C12MIM]BF4) provide insights into the expected behavior. The presence of the long-chain imidazolium (B1220033) cation can influence enzyme activity, particularly in aqueous mixtures.

Table 1: Relative Activity of Candida antarctica Lipase B (CALB) in Aqueous Solutions of a Long-Chain Imidazolium Ionic Liquid Analogue

Molar Fraction of Ionic Liquid (χIL)Relative Lipase Activity (%)
0.0 (Buffer)100
0.1>100 (Slight activation)
>0.2Decreased activity

Note: Data is extrapolated from studies on [C12MIM]BF4 and serves as a general guideline. Actual values for [C12MIM]Cl may vary and require experimental determination.

Experimental Protocol: Lipase-Catalyzed Transesterification in [C12MIM]Cl

This protocol describes a general procedure for the transesterification of a model substrate using a commercial lipase in a medium containing [C12MIM]Cl.

Materials:

  • Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435)

  • This compound ([C12MIM]Cl)

  • Substrates: e.g., vinyl acetate (B1210297) and 1-phenylethanol (B42297)

  • Anhydrous organic solvent (e.g., toluene (B28343) or hexane) for product extraction

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Magnetic stirrer and heating plate

  • Reaction vials (e.g., 10 mL screw-cap vials)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Enzyme Pre-treatment (Optional): To a reaction vial, add 20 mg of immobilized CALB. Add 1 mL of a low concentration (e.g., 5-10% v/v) aqueous solution of [C12MIM]Cl and incubate for 1 hour at room temperature with gentle shaking. This step can sometimes enhance enzyme activity.

  • Reaction Setup:

    • In a 10 mL screw-cap vial, add 1 mmol of 1-phenylethanol.

    • Add 2 mL of the desired concentration of [C12MIM]Cl in an appropriate buffer or as a neat solvent.

    • Add 1.2 mmol of vinyl acetate.

    • Add the pre-treated or 20 mg of dry immobilized CALB to initiate the reaction.

  • Incubation:

    • Seal the vial tightly and place it on a magnetic stirrer with heating.

    • Incubate at 40-50°C with constant stirring (e.g., 200 rpm) for 24-48 hours.

  • Reaction Monitoring and Termination:

    • At regular intervals, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Dilute the aliquot with 1 mL of hexane (B92381) or another suitable organic solvent.

    • Analyze the sample by GC to determine the conversion of 1-phenylethanol to 1-acetoxy-1-phenylethane.

    • To terminate the reaction, filter to remove the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Product Extraction:

    • Add 5 mL of hexane to the reaction mixture and vortex thoroughly.

    • Centrifuge to separate the phases. The product will be in the upper organic phase, while the ionic liquid and enzyme will be in the lower phase.

    • Carefully collect the organic phase. Repeat the extraction twice.

    • Combine the organic phases and analyze by GC for yield determination.

Workflow for Lipase-Catalyzed Transesterification

Lipase_Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery Enzyme Immobilized Lipase Reaction_Vial Combine & Incubate (e.g., 40-50°C, 24-48h) Enzyme->Reaction_Vial Substrates Substrates (e.g., Alcohol, Acyl Donor) Substrates->Reaction_Vial IL_Medium [C12MIM]Cl Medium IL_Medium->Reaction_Vial Monitoring GC Monitoring Reaction_Vial->Monitoring Aliquots Extraction Product Extraction Reaction_Vial->Extraction Enzyme_Recovery Enzyme Recovery Extraction->Enzyme_Recovery

Caption: Workflow for lipase-catalyzed transesterification in [C12MIM]Cl.

Application: Cellulase-Catalyzed Hydrolysis in [C12MIM]Cl

Imidazolium-based ionic liquids are effective solvents for cellulose (B213188), making them attractive for biomass processing. However, the ionic liquid can also inhibit cellulase (B1617823) activity. Therefore, reactions are typically carried out in aqueous solutions with residual amounts of the ionic liquid after a pretreatment step.

Quantitative Data on Cellulase Performance

Studies on Trichoderma reesei cellulase in the presence of imidazolium chlorides, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), have shown a significant decrease in enzyme activity as the ionic liquid concentration increases. It is expected that [C12MIM]Cl would have a similar, if not more pronounced, inhibitory effect due to its longer alkyl chain.

Table 2: Relative Activity of Trichoderma reesei Cellulase in the Presence of an Imidazolium Chloride Ionic Liquid

Ionic Liquid Concentration (% v/v)Relative Cellulase Activity (%)
0 (Buffer)100
5~50
10~20
20<10

Note: Data is based on studies with [BMIM]Cl and illustrates the general inhibitory trend. Optimization is critical for any application involving cellulase and [C12MIM]Cl.

Experimental Protocol: Cellulose Hydrolysis in an Aqueous-[C12MIM]Cl Medium

This protocol outlines a two-step process where cellulose is first pre-treated with [C12MIM]Cl to disrupt its crystalline structure, followed by enzymatic hydrolysis in a diluted system.

Materials:

  • Cellulase from Trichoderma reesei

  • Microcrystalline cellulose (e.g., Avicel)

  • This compound ([C12MIM]Cl)

  • Sodium citrate (B86180) buffer (50 mM, pH 4.8)

  • Dinitrosalicylic acid (DNS) reagent for reducing sugar analysis

  • Spectrophotometer

  • Heating block or water bath

Procedure:

  • Cellulose Pre-treatment:

    • In a screw-cap tube, add 100 mg of microcrystalline cellulose to 1.9 g of [C12MIM]Cl.

    • Heat the mixture at 100°C with stirring until the cellulose is completely dissolved. This may take several hours.

    • Allow the solution to cool to room temperature.

  • Enzymatic Hydrolysis Setup:

    • Slowly add 8 mL of 50 mM citrate buffer (pH 4.8) to the cellulose-[C12MIM]Cl mixture with vigorous stirring. The cellulose will precipitate as a fine, amorphous solid. This brings the final [C12MIM]Cl concentration to approximately 20% (w/v). For higher enzyme activity, a lower final concentration is desirable, which can be achieved by further dilution, though this will also reduce the cellulose concentration.

    • Equilibrate the cellulose suspension at 50°C for 30 minutes.

    • Prepare a solution of cellulase in citrate buffer (e.g., 10 mg/mL).

  • Initiation and Incubation:

    • Add 1 mL of the cellulase solution to the cellulose suspension to start the hydrolysis reaction.

    • Incubate the mixture at 50°C with continuous shaking for up to 72 hours.

  • Quantification of Reducing Sugars (DNS Assay):

    • At various time points, take a 100 µL aliquot of the supernatant (after a brief centrifugation to pellet the remaining cellulose).

    • Add the aliquot to 1 mL of DNS reagent.

    • Boil for 10 minutes.

    • Add 9 mL of deionized water and mix.

    • Measure the absorbance at 540 nm.

    • Determine the concentration of reducing sugars (as glucose equivalents) from a standard curve.

  • Calculation of Hydrolysis Yield:

    • Calculate the amount of glucose released and express it as a percentage of the initial cellulose mass.

Workflow for Cellulose Pre-treatment and Hydrolysis

Cellulose_Hydrolysis_Workflow cluster_pretreatment Pre-treatment cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis Cellulose Microcrystalline Cellulose Dissolution Dissolution at 100°C Cellulose->Dissolution IL_Solvent [C12MIM]Cl IL_Solvent->Dissolution Precipitation Precipitation with Buffer Dissolution->Precipitation Enzyme_Addition Add Cellulase Precipitation->Enzyme_Addition Incubation Incubate at 50°C Enzyme_Addition->Incubation Sampling Take Aliquots Incubation->Sampling DNS_Assay DNS Assay Sampling->DNS_Assay Analysis Spectrophotometry (540 nm) DNS_Assay->Analysis

Caption: Workflow for cellulose hydrolysis using [C12MIM]Cl pre-treatment.

Mechanism of Interaction: [C12MIM]Cl and Enzymes

The interaction between [C12MIM]Cl and enzymes is complex and depends on the concentration of the ionic liquid. At low concentrations, the dodecyl chain may interact with hydrophobic patches on the enzyme surface, potentially leading to conformational changes that enhance activity or stability for some enzymes. At higher concentrations, the surfactant properties of [C12MIM]Cl can disrupt the enzyme's tertiary structure, leading to unfolding and inactivation. The imidazolium ring can also engage in cation-π interactions with aromatic amino acid residues.

Enzyme_IL_Interaction cluster_low_conc Low [IL] Concentration cluster_high_conc High [IL] Concentration Enzyme Enzyme Stabilization Potential Stabilization/ Activation Enzyme->Stabilization Hydrophobic Interactions Denaturation Denaturation/ Inhibition Enzyme->Denaturation Disruption of Structure IL [C12MIM]Cl IL->Stabilization IL->Denaturation

Caption: Conceptual diagram of enzyme-[C12MIM]Cl interaction.

Conclusion and Recommendations

This compound presents both opportunities and challenges as a medium for enzymatic reactions. Its ability to dissolve non-polar substrates and biomass is a significant advantage. However, its potential to inhibit or denature enzymes necessitates careful optimization of the reaction conditions, particularly the concentration of the ionic liquid. For lipase-catalyzed reactions, low concentrations of [C12MIM]Cl in aqueous media may be beneficial. For cellulase-catalyzed reactions, [C12MIM]Cl is best used as a pre-treatment agent, followed by dilution to minimize its inhibitory effects during the enzymatic hydrolysis step. Researchers are encouraged to perform thorough screening of ionic liquid concentration, temperature, and pH to achieve optimal performance for their specific application.

Application Notes and Protocols: 1-Dodecyl-3-methylimidazolium chloride in Biomedical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the ionic liquid 1-Dodecyl-3-methylimidazolium (B1224283) chloride ([C₁₂mim]Cl) in various biomedical and pharmaceutical contexts. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Antimicrobial and Antibiofilm Applications

1-Dodecyl-3-methylimidazolium chloride has demonstrated notable activity against a range of microbial pathogens. Its amphiphilic structure, characterized by a long hydrophobic dodecyl chain and a hydrophilic methylimidazolium headgroup, allows it to disrupt bacterial cell membranes, leading to inhibited growth and biofilm formation[1]. This property makes it a candidate for the development of new antimicrobial agents and surface disinfectants.

Quantitative Data: Antimicrobial Activity
ParameterOrganismValueReference
Minimum Inhibitory Concentration (MIC)Candida albicans0.10–27.82 mM/L[2]
Minimum Inhibitory Concentration (MIC)Staphylococcus aureus0.10–27.82 mM/L[2]
Minimum Inhibitory Concentration (MIC)Pseudomonas aeruginosaReported as most resistant strain[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of [C₁₂mim]Cl against a target microorganism using the broth microdilution method.

Materials:

  • This compound ([C₁₂mim]Cl)

  • Target microbial strain (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare [C₁₂mim]Cl Stock Solution: Prepare a stock solution of [C₁₂mim]Cl in the appropriate sterile broth medium at a concentration of 100 mM.

  • Prepare Microbial Inoculum: Culture the target microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for yeast). Dilute this suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the [C₁₂mim]Cl stock solution with the sterile broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted [C₁₂mim]Cl.

  • Controls: Include a positive control (microorganism in broth without [C₁₂mim]Cl) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of [C₁₂mim]Cl that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Activity Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock [C12mim]Cl Stock Solution dilution Serial Dilution in 96-well plate stock->dilution inoculum Microbial Inoculum add_inoculum Inoculation inoculum->add_inoculum dilution->add_inoculum incubation Incubation add_inoculum->incubation readout Visual/Spectrophotometric Reading incubation->readout mic Determine MIC readout->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of [C₁₂mim]Cl.

Cytotoxicity and Anticancer Potential

[C₁₂mim]Cl has been shown to exhibit cytotoxic effects against various cancer cell lines. Studies indicate that it can inhibit cell growth and reduce cell viability in a concentration- and time-dependent manner[3][4]. The mechanism of its anticancer activity involves the induction of apoptosis, genotoxicity, and oxidative stress[3][4]. Furthermore, it has demonstrated synergistic effects when combined with conventional anticancer drugs like cisplatin (B142131) and doxorubicin (B1662922), potentially allowing for dose reduction and enhanced therapeutic efficacy[5].

Quantitative Data: Cytotoxicity
Cell LineEffectIC₅₀/EC₅₀ (24h)Reference
HepG2 (Human Hepatocellular Carcinoma)Reduced cell viabilityNot specified[1][3][4]
K562 (Chronic Myeloid Leukemia)Enhanced cytotoxic effects with cisplatin and doxorubicinDRI for cisplatin: 4.36 µM, DRI for doxorubicin: 15.00 µM[5]
SK-N-DZ (Neuroblastoma)Enhanced cytotoxic effects with cisplatin and doxorubicinDRI for cisplatin: 4.36 µM, DRI for doxorubicin: 15.00 µM[5]
B16 F10 (Murine Melanoma)Cytotoxic0.0101–0.0197 mM/L[2]
Vicia faba seedlingsInhibition of shoot lengthEC₅₀: 188 mg kg⁻¹[6]
Vicia faba seedlingsInhibition of root lengthEC₅₀: 69 mg kg⁻¹[6]
Vicia faba seedlingsReduction in dry weightEC₅₀: 132 mg kg⁻¹[6]

DRI: Dose Reduction Index

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of [C₁₂mim]Cl on a selected cancer cell line.

Materials:

  • This compound ([C₁₂mim]Cl)

  • Cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the CO₂ incubator.

  • Treatment: Prepare serial dilutions of [C₁₂mim]Cl in complete cell culture medium. Remove the old medium from the wells and add the [C₁₂mim]Cl solutions at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the [C₁₂mim]Cl concentration.

Signaling Pathway: [C₁₂mim]Cl-Induced Apoptosis in HepG2 Cells

Apoptosis_Pathway C12mimCl [C12mim]Cl Exposure DNA_damage DNA Damage C12mimCl->DNA_damage Oxidative_stress Oxidative Stress (Reduced SOD, GSH; Increased MDA) C12mimCl->Oxidative_stress p53 p53 (upregulation) DNA_damage->p53 Apoptosis Apoptosis Oxidative_stress->Apoptosis Bax Bax (upregulation) p53->Bax Bcl2 Bcl-2 (downregulation) p53->Bcl2 Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed signaling pathway for [C₁₂mim]Cl-induced apoptosis in HepG2 cells.

Drug Delivery and Formulation

The surfactant-like properties of [C₁₂mim]Cl make it a promising excipient in pharmaceutical formulations. Its ability to form micelles in aqueous solutions can enhance the solubility and bioavailability of poorly water-soluble drugs[7][8]. It has been studied in combination with drugs like ibuprofen (B1674241) and amitriptyline (B1667244) hydrochloride, where it forms mixed micelles that can act as drug carriers[8][9].

Experimental Protocol: Characterization of [C₁₂mim]Cl-Drug Interactions by UV-Vis Spectroscopy

This protocol describes how to investigate the interaction between [C₁₂mim]Cl and a drug molecule (e.g., ibuprofen) by observing changes in the drug's UV-Vis absorption spectrum.

Materials:

  • This compound ([C₁₂mim]Cl)

  • Drug of interest (e.g., Ibuprofen)

  • Phosphate buffered saline (PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of the drug in PBS and a stock solution of [C₁₂mim]Cl in PBS.

  • Titration: Keep the concentration of the drug constant in a series of cuvettes. Add increasing concentrations of [C₁₂mim]Cl to each cuvette.

  • Equilibration: Allow the mixtures to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

  • Spectral Measurement: Record the UV-Vis absorption spectrum of each mixture over the relevant wavelength range for the drug.

  • Data Analysis: Analyze the changes in the drug's maximum absorbance (λ_max) and molar absorptivity. A significant shift in λ_max or a change in absorbance intensity indicates an interaction between the drug and the [C₁₂mim]Cl micelles.

Logical Relationship: [C₁₂mim]Cl in Drug Delivery

Drug_Delivery_Logic C12mimCl [C12mim]Cl (Amphiphilic) Micelle Micelle Formation in Aqueous Solution C12mimCl->Micelle Encapsulation Drug Encapsulation in Micellar Core Micelle->Encapsulation Drug Poorly Soluble Drug Drug->Encapsulation Solubility Increased Drug Solubility Encapsulation->Solubility Bioavailability Enhanced Bioavailability Solubility->Bioavailability

Caption: Logical flow of [C₁₂mim]Cl's role as a drug delivery vehicle.

Protein Stabilization and Solubilization

[C₁₂mim]Cl has been investigated for its dual role in interacting with proteins: stabilization at low concentrations and denaturation at higher concentrations. This property is particularly relevant for the solubilization of integral membrane proteins (IMPs), which are notoriously difficult to study due to their hydrophobicity[10][11]. The use of [C₁₂mim]Cl can facilitate the extraction and analysis of these proteins in proteomics research.

Experimental Protocol: Solubilization of Integral Membrane Proteins (IMPs)

This protocol provides a general method for using [C₁₂mim]Cl to solubilize IMPs from cell membranes for subsequent analysis (e.g., by mass spectrometry).

Materials:

  • This compound ([C₁₂mim]Cl)

  • Cell pellet containing membranes

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Ultrasonicator

  • High-speed centrifuge

  • Bradford assay reagents

Procedure:

  • Membrane Preparation: Resuspend the cell pellet in lysis buffer and lyse the cells using ultrasonication on ice.

  • Membrane Isolation: Centrifuge the lysate at a low speed to remove nuclei and cell debris. Then, centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

  • Solubilization: Resuspend the membrane pellet in a solubilization buffer containing an optimized concentration of [C₁₂mim]Cl (e.g., 1-2% w/v).

  • Incubation: Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

  • Clarification: Centrifuge at high speed to pellet any insoluble material.

  • Protein Quantification: Collect the supernatant containing the solubilized IMPs and determine the protein concentration using a Bradford assay.

  • Downstream Analysis: The solubilized proteins are now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic analysis. It is crucial to remove [C₁₂mim]Cl before trypsin digestion and mass spectrometry, for example, by using a strong cation exchange trap column[11].

Experimental Workflow: IMP Solubilization for Proteomics

IMP_Solubilization_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_analysis Analysis cell_lysis Cell Lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation add_c12mimcl Resuspend in [C12mim]Cl Buffer membrane_isolation->add_c12mimcl incubation Incubation add_c12mimcl->incubation clarification Clarification (Centrifugation) incubation->clarification quantification Protein Quantification clarification->quantification downstream Downstream Analysis (e.g., Mass Spec) quantification->downstream

Caption: Workflow for the solubilization of integral membrane proteins using [C₁₂mim]Cl.

References

Application Notes and Protocols for 1-Dodecyl-3-methylimidazolium Chloride in Enhanced Oil Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Dodecyl-3-methylimidazolium chloride, denoted as [C12mim]Cl, is a cationic surfactant belonging to the class of ionic liquids. Its amphiphilic nature, comprising a hydrophilic imidazolium (B1220033) head and a hydrophobic dodecyl tail, allows it to significantly reduce the interfacial tension (IFT) between oil and water and alter the wettability of reservoir rock. These properties make [C12mim]Cl a promising candidate for chemical enhanced oil recovery (EOR) operations, particularly in challenging reservoir conditions such as high salinity and high temperature. This document provides detailed application notes and experimental protocols for the use of [C12mim]Cl in EOR research.

Key Mechanisms in Enhanced Oil Recovery

The primary mechanisms by which [C12mim]Cl enhances oil recovery are:

  • Interfacial Tension (IFT) Reduction: [C12mim]Cl molecules accumulate at the oil-water interface, reducing the IFT. This reduction in capillary forces allows for the mobilization of trapped oil ganglia that are otherwise immobile during conventional waterflooding.

  • Wettability Alteration: [C12mim]Cl can adsorb onto the rock surface, altering its wettability from oil-wet or mixed-wet to a more water-wet state. This change in wettability facilitates the release of oil from the rock pores and improves the sweep efficiency of the injected fluid.

Data Presentation

Interfacial Tension (IFT) Reduction

The effectiveness of [C12mim]Cl in reducing the IFT between crude oil and brine is concentration, salinity, and temperature-dependent.

Concentration (ppm)Salinity (NaCl wt%)Temperature (°C)Interfacial Tension (mN/m)Reference
100Formation BrineAmbientCritical Micelle Concentration (CMC) reached[1]
100-1000Not SpecifiedAmbientReduces IFT, eliminates pH effect[2]
4000WaterAmbientAdditional 8% OOIP Recovery[3]
4000Formation BrineAmbientAdditional 13% OOIP Recovery[3]
5000Diluted Seawater803.54[4]
Wettability Alteration

Contact angle measurements on oil-aged rock surfaces indicate a significant shift towards water-wet conditions in the presence of [C12mim]Cl.

SystemInitial Contact Angle (°)Final Contact Angle (°)ConditionsReference
Crude Oil / Brine / Carbonate RockOil-wetWater-wet1000 ppm [C12mim]Cl in seawater[3]
Core Flooding Performance

Core flooding experiments demonstrate the potential of [C12mim]Cl to recover additional oil after conventional waterflooding.

Core Type[C12mim]Cl Concentration (ppm)Injection FluidAdditional Oil Recovery (% OOIP)Reference
Not Specified4000Water8[3]
Not Specified4000Formation Brine13[3]
Carbonate1000SeawaterMore effective than conventional surfactants[3]
SandstoneNot SpecifiedNot Specified13[3]

Experimental Protocols

I. Preparation of [C12mim]Cl Solutions

Objective: To prepare aqueous solutions of [C12mim]Cl at desired concentrations for EOR experiments.

Materials:

  • This compound ([C12mim]Cl), >98% purity

  • Deionized water

  • Synthetic brine (formulated to mimic reservoir conditions, e.g., specified wt% NaCl)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Calculate the required mass of [C12mim]Cl to achieve the target concentration (e.g., in ppm or wt%) in a specific volume of deionized water or brine.

  • Accurately weigh the calculated mass of [C12mim]Cl using an analytical balance.

  • Transfer the weighed [C12mim]Cl to a volumetric flask of the desired volume.

  • Add a portion of the deionized water or brine to the flask and dissolve the [C12mim]Cl by swirling.

  • Use a magnetic stirrer to ensure complete dissolution.

  • Once dissolved, add the remaining deionized water or brine to the flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Label the flask with the concentration and date of preparation.

II. Interfacial Tension (IFT) Measurement (Pendant Drop Method)

Objective: To measure the IFT between crude oil and [C12mim]Cl solutions.

Apparatus:

  • Pendant drop tensiometer equipped with a high-resolution camera and analysis software.

  • Syringe with a needle of known diameter.

  • Glass cuvette.

  • Temperature control system.

Procedure:

  • Clean the syringe, needle, and cuvette thoroughly to avoid contamination.

  • Fill the cuvette with the [C12mim]Cl solution of a specific concentration.

  • Fill the syringe with the crude oil.

  • Mount the syringe on the tensiometer and immerse the needle tip into the [C12mim]Cl solution in the cuvette.

  • Slowly dispense a drop of crude oil from the needle tip. The drop should be large enough to be gravitationally deformed but small enough to remain attached to the needle.

  • Allow the drop to equilibrate for a specific period (e.g., 30 minutes) to reach a stable IFT.

  • Capture a high-resolution image of the pendant drop.

  • The software will analyze the drop profile based on the Young-Laplace equation to calculate the IFT.

  • Repeat the measurement multiple times to ensure reproducibility.

  • Conduct measurements at various [C12mim]Cl concentrations, salinities, and temperatures as required.

III. Wettability Alteration Assessment (Sessile Drop Method)

Objective: To evaluate the effect of [C12mim]Cl on the wettability of reservoir rock.

Apparatus:

  • Contact angle goniometer with a high-resolution camera and analysis software.

  • Microsyringe.

  • Rock substrate (e.g., a polished slice of reservoir rock).

  • Environmental chamber for temperature and humidity control.

Procedure:

  • Prepare the rock substrate by cleaning and drying it.

  • Age the rock substrate in crude oil at a specific temperature for a set period (e.g., 48 hours) to create an oil-wet surface.

  • Gently rinse the oil-aged substrate with a non-polar solvent (e.g., heptane) to remove excess oil and then dry it.

  • Place the oil-aged rock substrate in the goniometer's sample stage.

  • Place a droplet of the [C12mim]Cl solution onto the rock surface using a microsyringe.

  • Immediately start recording images of the droplet profile.

  • Measure the contact angle between the droplet and the rock surface over time using the analysis software.

  • The change in contact angle from the initial oil-wet state to a lower value indicates a shift towards water-wetness.

  • Perform measurements with different concentrations of [C12mim]Cl and at various temperatures.

IV. Core Flooding Experiment

Objective: To determine the effectiveness of [C12mim]Cl in recovering additional oil from a core sample.

Apparatus:

  • Core holder.

  • High-pressure pumps for fluid injection.

  • Fluid accumulators for brine, oil, and [C12mim]Cl solution.

  • Back-pressure regulator.

  • Fraction collector.

  • Pressure transducers.

  • Data acquisition system.

Procedure:

  • Core Preparation:

    • Select a reservoir core sample of known dimensions, porosity, and permeability.

    • Clean and dry the core sample.

    • Saturate the core with synthetic brine.

  • Initial Oil Saturation:

    • Inject crude oil into the brine-saturated core at a constant flow rate until no more brine is produced. This establishes the initial water saturation (Swi) and initial oil in place (OOIP).

  • Primary and Secondary Recovery (Waterflooding):

    • Inject brine into the oil-saturated core at a constant rate to simulate waterflooding.

    • Continue injection until oil production ceases or reaches an economic limit. The volume of oil produced is the secondary recovery.

  • Tertiary Recovery ([C12mim]Cl Flooding):

    • Inject a slug of the [C12mim]Cl solution (e.g., 0.5 to 2 pore volumes) into the core at the same injection rate.

    • Follow the [C12mim]Cl slug with continuous brine injection (chase water).

    • Collect the effluent in fractions and measure the volume of oil and water produced.

  • Data Analysis:

    • Calculate the additional oil recovery as a percentage of the OOIP.

    • Monitor the pressure drop across the core throughout the experiment.

Mandatory Visualization

EOR_Mechanism cluster_initial Initial Reservoir State cluster_injection Chemical Injection cluster_effects EOR Mechanisms cluster_result Outcome Trapped_Oil Trapped Oil Ganglia (High Capillary Forces) C12mimCl_Slug [C12mim]Cl Solution Injection Oil_Wet_Rock Oil-Wet Rock Surface IFT_Reduction Interfacial Tension Reduction C12mimCl_Slug->IFT_Reduction Reduces forces holding oil Wettability_Alteration Wettability Alteration to Water-Wet C12mimCl_Slug->Wettability_Alteration Changes rock surface preference Oil_Mobilization Mobilization of Trapped Oil IFT_Reduction->Oil_Mobilization Wettability_Alteration->Oil_Mobilization Enhanced_Recovery Enhanced Oil Recovery Oil_Mobilization->Enhanced_Recovery

Caption: Mechanism of Enhanced Oil Recovery using [C12mim]Cl.

Core_Flooding_Workflow Start Start Core_Prep Core Preparation (Clean, Dry, Saturate with Brine) Start->Core_Prep Initial_Sat Establish Initial Saturation (Oil Injection, Determine OOIP) Core_Prep->Initial_Sat Waterflood Secondary Recovery (Brine Injection) Initial_Sat->Waterflood C12mimCl_Flood Tertiary Recovery ([C12mim]Cl Slug Injection) Waterflood->C12mimCl_Flood Chase_Water Chase Water Injection C12mimCl_Flood->Chase_Water Collect_Effluent Collect and Analyze Effluent Chase_Water->Collect_Effluent Calculate_Recovery Calculate Additional Oil Recovery Collect_Effluent->Calculate_Recovery End End Calculate_Recovery->End

Caption: Experimental Workflow for Core Flooding.

References

Application Notes and Protocols for Proteomics Sample Preparation Using 1-Dodecyl-3-methylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionic liquid 1-dodecyl-3-methylimidazolium (B1224283) chloride ([C12MIM]Cl) has emerged as a promising alternative to traditional surfactants, such as sodium dodecyl sulfate (B86663) (SDS), for sample preparation in proteomics. Its unique properties offer significant advantages in the solubilization of proteins, particularly challenging integral membrane proteins, while maintaining compatibility with downstream enzymatic digestion and mass spectrometry (MS) analysis.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing [C12MIM]Cl in proteomics workflows, enabling more efficient and comprehensive protein identification and characterization.

The use of [C12MIM]Cl can lead to a notable increase in the number of identified integral membrane proteins (IMPs) and hydrophobic peptides compared to conventional methods.[3][4][5] For instance, one study on rat brain membrane proteome analysis reported a 1.4-fold and 3.5-fold improvement in the number of identified IMPs and hydrophobic peptides, respectively, when using [C12MIM]Cl compared to an SDS-assisted method.[3][4][5] Furthermore, [C12MIM]Cl has been shown to be compatible with trypsin, reducing protein digestion times from 16 hours to just 1 hour.[6][7]

Advantages of Using [C12MIM]Cl

The distinct chemical properties of [C12MIM]Cl contribute to its superior performance in proteomics sample preparation:

  • Enhanced Solubilization: The amphiphilic nature of [C12MIM]Cl, with its hydrophobic dodecyl chain and hydrophilic imidazolium (B1220033) headgroup, allows for effective disruption of cellular and organelle membranes, leading to improved solubilization of proteins, especially those with high hydrophobicity like integral membrane proteins.[2][3][4]

  • Compatibility with Enzymatic Digestion: Unlike strong ionic detergents like SDS that can denature and inactivate enzymes, [C12MIM]Cl is compatible with trypsin, allowing for efficient protein digestion without the need for extensive detergent removal steps that can lead to sample loss.[2][6][7]

  • Reduced Sample Complexity: The ease of removal of [C12MIM]Cl prior to MS analysis helps to reduce sample complexity and ion suppression effects, leading to improved peptide and protein identification.[3][4][6][7]

  • Rapid Protocols: The compatibility of [C12MIM]Cl with trypsin allows for significantly shorter digestion times, accelerating the overall sample preparation workflow.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative improvements observed when using [C12MIM]Cl-assisted sample preparation methods compared to traditional approaches.

Table 1: Comparison of Protein and Peptide Identifications in FFPE Liver Cancer Tissues [6][7]

MethodNumber of Proteins IdentifiedNumber of Peptides IdentifiedDigestion Time
[C12MIM]Cl-aided270516,6821 hour
Filter-Aided Sample Preparation (FASP)273917,21416 hours

Table 2: Comparison of Integral Membrane Protein (IMP) and Hydrophobic Peptide Identifications from Rat Brain [3][4][5]

MethodNumber of IMPs IdentifiedNumber of Hydrophobic Peptides Identified
[C12MIM]Cl-assisted251982
SDS-assisted178279

Experimental Protocols

This section provides a detailed protocol for protein extraction, solubilization, and digestion using [C12MIM]Cl.

Materials
  • 1-Dodecyl-3-methylimidazolium chloride ([C12MIM]Cl)

  • Lysis Buffer: 50 mM Ammonium Bicarbonate (ABC), pH 8.0

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 25 mM Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Quenching Solution: 0.1% Trifluoroacetic acid (TFA) in water

  • Strong Cation Exchange (SCX) trap column

  • Reverse-Phase Liquid Chromatography (RPLC) system with a C18 trap column

  • Mobile Phase A: 0.1% TFA in H₂O

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

Protocol
  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet (e.g., from cell or tissue lysate) in a 1% or 2% (m/v) solution of [C12MIM]Cl in 50 mM ABC, pH 8.0.[2]

    • Sonicate the suspension in a water bath for 40 minutes at room temperature to aid in solubilization.[2]

    • Heat the sample at 90°C for 20 minutes for thermal denaturation.[2]

  • Reduction and Alkylation:

    • Cool the sample to room temperature.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 2 hours to reduce disulfide bonds.[2]

    • Alkylate cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 40 minutes.[2]

  • Protein Digestion:

    • Add MS-grade trypsin to the protein solution at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate at 37°C for 1 hour for rapid digestion or overnight for standard digestion.

  • [C12MIM]Cl Removal:

    • After digestion, use a strong cation exchange (SCX) trap column to remove the positively charged [C12MIM]Cl.[3][4]

    • The peptides will flow through while the ionic liquid is retained on the column.

    • Elute the [C12MIM]Cl from the SCX column using a high salt or high organic solvent wash as per the manufacturer's instructions.

  • Desalting:

    • Desalt the peptide sample using a reverse-phase liquid chromatography (RPLC) system with a C18 trap column.[2]

    • Load the sample onto the column and wash with 98% Mobile Phase A for 10 minutes to remove salts.[2]

    • Elute the peptides using 80% Mobile Phase B.[2]

    • Dry the collected peptides using a vacuum concentrator.

  • Sample Reconstitution for MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid in an aqueous solution before analysis by LC-MS/MS.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the [C12MIM]Cl-assisted sample preparation workflow.

experimental_workflow cluster_sample Sample cluster_preparation Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Protein Pellet Solubilization Solubilization & Denaturation (1-2% [C12MIM]Cl, 90°C) Sample->Solubilization Reduction Reduction (10 mM DTT, 56°C) Solubilization->Reduction Alkylation Alkylation (25 mM IAA, RT) Reduction->Alkylation Digestion Trypsin Digestion (37°C, 1 hr) Alkylation->Digestion Removal [C12MIM]Cl Removal (SCX Chromatography) Digestion->Removal Desalting Desalting (RPLC C18) Removal->Desalting MS LC-MS/MS Analysis Desalting->MS

Caption: [C12MIM]Cl-assisted proteomics sample preparation workflow.

Logical Relationship: [C12MIM]Cl vs. Traditional Surfactants

This diagram outlines the advantages and disadvantages of using [C12MIM]Cl compared to traditional surfactants like SDS.

logical_relationship cluster_c12mimcl [C12MIM]Cl cluster_traditional Traditional Surfactants (e.g., SDS) C12MIM_Advantages Advantages: - High solubilization of membrane proteins - Trypsin compatible - Rapid digestion - Easy removal (SCX) C12MIM_Disadvantages Disadvantages: - Higher cost - Requires specific removal step Traditional_Advantages Advantages: - Low cost - Strong denaturant Traditional_Disadvantages Disadvantages: - MS incompatibility - Inhibits trypsin - Requires extensive removal (e.g., FASP) - Potential sample loss

Caption: Comparison of [C12MIM]Cl and traditional surfactants.

Conclusion

The use of this compound offers a robust and efficient method for proteomics sample preparation, particularly for challenging samples rich in membrane proteins. The protocols and data presented here demonstrate the significant advantages of incorporating [C12MIM]Cl into proteomics workflows, leading to improved protein identification and a deeper understanding of complex biological systems. By following the detailed protocols and understanding the underlying principles, researchers, scientists, and drug development professionals can leverage this powerful tool to advance their proteomic studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Dodecyl-3-methylimidazolium chloride ([C12MIM]Cl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the synthesis of 1-Dodecyl-3-methylimidazolium chloride.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues during the synthesis of [C12MIM]Cl.

Problem 1: Low or No Product Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or inadequate temperature.

  • Impure Reactants: The presence of impurities in 1-methylimidazole (B24206) or 1-dodecyl chloride can hinder the reaction.

  • Improper Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield.

  • Loss of Product During Work-up: The product may be lost during the washing and purification steps.

Troubleshooting Steps:

  • Verify Reaction Conditions: Ensure the reaction was carried out at the recommended temperature and for the specified duration. For the synthesis of imidazolium-based ionic liquids, heating is often required to drive the reaction to completion.[1]

  • Check Reactant Purity: Use freshly distilled or high-purity 1-methylimidazole and 1-dodecyl chloride. Impurities can interfere with the nucleophilic substitution reaction.

  • Confirm Stoichiometry: Double-check the molar calculations for the reactants. A slight excess of the alkylating agent (1-dodecyl chloride) can sometimes be used to ensure full conversion of the 1-methylimidazole.

  • Optimize Work-up Procedure: When washing the product, ensure the solvent used is appropriate to remove unreacted starting materials without dissolving a significant amount of the desired ionic liquid. Ethyl acetate (B1210297) is commonly used for this purpose.[1]

Problem 2: Product Discoloration (Yellow to Brown Product)

Possible Causes:

  • Reaction Temperature Too High: Excessive heat can lead to the degradation of the reactants or the product, causing discoloration.

  • Presence of Impurities: Impurities in the starting materials can lead to colored byproducts.

  • Extended Reaction Time: Prolonged heating can sometimes result in the formation of colored species.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Maintain a consistent and appropriate reaction temperature. For many imidazolium-based ionic liquids, a temperature range of 60-80°C is often employed.[2]

  • Use High-Purity Reactants: Ensure the starting materials are of high purity to minimize the formation of colored impurities.

  • Decolorize the Product: If the final product is colored, it can often be purified by treatment with activated charcoal. Dissolve the crude product in a suitable solvent (e.g., a small amount of ethanol (B145695) or acetonitrile), add activated charcoal, stir, and then filter to remove the charcoal.[2]

Problem 3: Product is a Viscous Oil Instead of a Solid

Possible Causes:

  • Presence of Unreacted Starting Materials: Residual 1-methylimidazole or 1-dodecyl chloride can act as an impurity, lowering the melting point of the product.

  • Hygroscopic Nature of the Product: this compound is hygroscopic and can absorb moisture from the atmosphere, which can prevent it from solidifying.

  • Incomplete Solvent Removal: Residual solvent from the purification process can result in an oily product.

Troubleshooting Steps:

  • Thorough Washing: Ensure the product is thoroughly washed with a suitable solvent like ethyl acetate to remove any unreacted starting materials.[1]

  • Drying Under Vacuum: Dry the product under high vacuum for an extended period to remove any absorbed water and residual solvents. Heating gently while under vacuum can aid in this process.

  • Induce Crystallization: If the product remains an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal from a previous successful batch.

Problem 4: Halide Impurities Detected (in case of anion exchange)

Possible Causes:

  • Incomplete Anion Exchange: The metathesis reaction may not have gone to completion, leaving residual starting halide salts.

  • Insufficient Washing: Inadequate washing of the product after the anion exchange reaction can leave behind halide impurities.

Troubleshooting Steps:

  • Ensure Complete Precipitation: When performing an anion exchange (e.g., from a bromide to a chloride), ensure the precipitation of the byproduct (e.g., silver bromide) is complete.

  • Thorough Washing: Wash the product thoroughly with a solvent in which the halide salt byproduct is insoluble.

  • Test for Halides: After purification, perform a qualitative test for halide ions by dissolving a small amount of the product in deionized water and adding a few drops of silver nitrate (B79036) solution. The absence of a precipitate indicates the absence of halide impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time and temperature for the synthesis of this compound?

A1: The synthesis of 1-alkyl-3-methylimidazolium halides is typically carried out by heating the reactants. A common procedure involves refluxing a mixture of 1-methylimidazole and 1-dodecyl chloride, either neat or in a solvent like acetonitrile (B52724) or toluene, for 24 to 48 hours to ensure the reaction goes to completion.[1] The temperature is generally maintained in the range of 70-80°C.

Q2: How can I purify the crude this compound?

A2: A standard purification protocol involves the following steps:

  • Washing: After the reaction is complete, the crude product is typically washed with a non-polar solvent, such as ethyl acetate, to remove any unreacted starting materials.[1]

  • Decolorization: If the product is colored, it can be dissolved in a minimal amount of a suitable solvent (like ethanol or acetonitrile) and treated with activated charcoal to remove colored impurities.[2]

  • Drying: The purified product should be dried under high vacuum to remove any residual solvent and absorbed moisture.

Q3: My product is a persistent yellow oil. How can I obtain a white solid?

A3: A persistent yellow color can be due to impurities or slight degradation. First, try decolorizing with activated charcoal as described above. If the product remains an oil, it is likely due to the presence of moisture or unreacted starting materials. Ensure thorough washing with ethyl acetate and extensive drying under high vacuum, possibly with gentle heating. If it still remains an oil, crystallization can be attempted by cooling the sample or by scratching the inner surface of the container.

Q4: How can I confirm the purity and identity of my synthesized this compound?

A4: The most common and effective method for characterization is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: This will confirm the presence of the key structural features of the molecule, such as the imidazolium (B1220033) ring protons, the N-methyl group, and the dodecyl chain protons. The integration of the peaks should correspond to the number of protons in each part of the molecule.

  • ¹³C NMR: This will show the number of unique carbon atoms in the molecule, further confirming its structure.

Additionally, techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify functional groups, and elemental analysis can confirm the elemental composition of the product.

Q5: What are the key safety precautions to take during the synthesis?

A5: It is important to handle the reactants and product with appropriate safety measures:

  • 1-Methylimidazole: It is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-Dodecyl chloride: It can cause skin and eye irritation. Handle with care and appropriate PPE.

  • General Precautions: The reaction should be performed in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Quantitative Data Summary

ParameterConditionEffect on YieldEffect on PurityReference
Reaction Time 24 - 48 hoursGenerally, longer reaction times lead to higher yields by driving the reaction to completion.Can lead to discoloration if excessively long, indicating potential side reactions or degradation.[1]
Reaction Temperature 70 - 80 °CHigher temperatures increase the reaction rate, potentially leading to higher yields in a shorter time.Temperatures that are too high can cause degradation and the formation of colored impurities.[2]
Purification Washing with Ethyl AcetateMay slightly decrease the yield due to minor product solubility, but is crucial for purity.Significantly improves purity by removing unreacted starting materials.[1]
Purification Activated Charcoal TreatmentCan lead to some loss of product adsorbed onto the charcoal.Effective in removing colored impurities, leading to a purer, colorless product.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Methylimidazole (high purity)

  • 1-Dodecyl chloride (high purity)

  • Acetonitrile (or another suitable solvent, optional)

  • Ethyl acetate

  • Activated charcoal (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-dodecyl chloride. A solvent such as acetonitrile can be used, but the reaction can also be performed neat.

  • Heat the reaction mixture to 70-80°C and stir for 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the crude product several times with ethyl acetate to remove any unreacted starting materials. This can be done by adding ethyl acetate, stirring vigorously, and then decanting the ethyl acetate layer.

  • If the product is colored, dissolve it in a minimal amount of a polar solvent (e.g., ethanol or acetonitrile), add a small amount of activated charcoal, and stir for a few hours.

  • Filter the mixture to remove the activated charcoal.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dry the final product under high vacuum to remove any residual solvent and moisture. The product should be a white to off-white solid.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1-Methylimidazole + 1-Dodecyl Chloride Reaction Heat (70-80°C) 24-48 hours Reactants->Reaction Crude_Product Crude [C12MIM]Cl Reaction->Crude_Product Washing Wash with Ethyl Acetate Crude_Product->Washing Decolorization Decolorize with Activated Charcoal (Optional) Washing->Decolorization Drying Dry under High Vacuum Decolorization->Drying Final_Product Pure [C12MIM]Cl Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_yield Low Yield cluster_color Discoloration cluster_form Physical Form Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Discoloration Product Discolored Problem->Discoloration Oily_Product Product is an Oil Problem->Oily_Product Check_Conditions Verify Reaction Time & Temperature Low_Yield->Check_Conditions Check_Purity Check Reactant Purity Low_Yield->Check_Purity Check_Stoichiometry Verify Stoichiometry Low_Yield->Check_Stoichiometry Optimize_Temp Optimize Reaction Temperature Discoloration->Optimize_Temp Use_Charcoal Use Activated Charcoal Discoloration->Use_Charcoal Thorough_Wash Thoroughly Wash Oily_Product->Thorough_Wash Dry_Vacuum Dry Under High Vacuum Oily_Product->Dry_Vacuum

References

Technical Support Center: 1-Dodecyl-3-methylimidazolium chloride ([C12MIM]Cl) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Dodecyl-3-methylimidazolium chloride ([C12MIM]Cl).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of [C12MIM]Cl.

Issue 1: Low Yield of [C12MIM]Cl

Q1: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of [C12MIM]Cl can stem from several factors, primarily related to reaction conditions and reactant purity. Here are the key areas to investigate:

  • Incomplete Reaction: The quaternization of 1-methylimidazole (B24206) with 1-chlorododecane (B51209) is an SN2 reaction, and its completion is crucial for a high yield. Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress via Thin-Layer Chromatography (TLC) is recommended.

  • Reaction Temperature: The reaction temperature significantly influences the reaction rate. For the reaction with 1-chlorododecane, heating is typically required. However, excessively high temperatures can lead to side reactions and degradation of the product.

  • Molar Ratio of Reactants: The stoichiometry of the reactants plays a critical role. An inappropriate molar ratio can lead to a significant amount of unreacted starting material, thus reducing the yield of the desired product.

  • Purity of Starting Materials: The purity of 1-methylimidazole and 1-chlorododecane is paramount. Impurities can interfere with the reaction, leading to lower yields. It is advisable to use freshly distilled 1-methylimidazole.

Issue 2: Product Discoloration (Yellow or Brown Hue)

Q2: The final product has a yellow or brownish color instead of being a white solid. What causes this discoloration and how can I remove it?

A2: Discoloration in imidazolium-based ionic liquids is a common issue and is often attributed to the presence of trace impurities.

  • Cause of Color: The color is often due to impurities that have high molar extinction coefficients, meaning even minute quantities can impart a noticeable color. These impurities can arise from the starting materials or from side reactions during the synthesis.

  • Decolorization Procedure: Treatment with activated charcoal is an effective method for removing colored impurities.[1] A general procedure involves dissolving the colored ionic liquid in a suitable solvent (e.g., deionized water or acetonitrile), adding activated charcoal, and heating the mixture.[1] After a period of heating and stirring, the charcoal is removed by filtration, and the solvent is evaporated to yield a decolorized product.[1]

Issue 3: Presence of Unreacted Starting Materials

Q3: How can I confirm the presence of unreacted 1-methylimidazole or 1-chlorododecane in my product, and what is the best way to remove them?

A3: The presence of unreacted starting materials is a common purity issue.

  • Detection:

    • TLC: Thin-Layer Chromatography can be used to monitor the reaction's progress and identify the presence of starting materials in the final product by comparing with reference spots of the starting materials.

    • NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool for identifying and quantifying impurities. The presence of characteristic peaks of 1-methylimidazole or 1-chlorododecane in the product's spectrum indicates contamination.

  • Removal:

    • Washing: The crude product can be washed with a solvent in which the ionic liquid is insoluble or sparingly soluble, but the starting materials are soluble. Ethyl acetate (B1210297) is commonly used for this purpose.[2]

    • Recrystallization: Recrystallization from a suitable solvent can effectively remove unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q4: What are the optimal reaction conditions for the synthesis of [C12MIM]Cl?

A4: The optimal reaction conditions can vary, but generally involve heating an equimolar mixture of 1-methylimidazole and 1-chlorododecane. The reaction progress should be monitored to determine the optimal reaction time. For similar imidazolium (B1220033) chlorides, reaction temperatures around 95-100°C for 72-120 hours have been reported to give good yields.[3]

Q5: What is the best method for purifying the crude [C12MIM]Cl?

A5: A multi-step purification process is often necessary to achieve high purity. This typically involves:

  • Washing: Washing the crude product with a solvent like ethyl acetate to remove unreacted starting materials.[2]

  • Decolorization: Treating the product with activated charcoal to remove colored impurities.[1]

  • Recrystallization: Recrystallizing the product from a suitable solvent, such as ethyl acetate or a mixture of solvents like n-hexane/acetone, to obtain a pure crystalline solid.[4]

Q6: How can I assess the purity of my final [C12MIM]Cl product?

A6: The purity of the final product can be assessed using several analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are excellent methods for confirming the structure and assessing the purity of the ionic liquid. The absence of peaks corresponding to starting materials or other impurities is a good indicator of high purity.

  • Elemental Analysis: Elemental analysis provides the percentage composition of C, H, and N, which can be compared with the theoretical values for [C12MIM]Cl.

  • Melting Point: A sharp melting point close to the literature value is indicative of a pure compound.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Imidazolium Chlorides

Alkyl ChlorideImidazoleMolar Ratio (Alkyl Chloride:Imidazole)Temperature (°C)Time (h)Yield (%)Reference
1-Chlorobutane1-butylimidazole1:1.29572~85[3]
1-Chlorobutane1-butylimidazole1:1.2100120~90[3]

Note: This data is for a similar imidazolium chloride and serves as a general guideline for optimizing the synthesis of [C12MIM]Cl.

Experimental Protocols

Protocol 1: Synthesis of this compound ([C12MIM]Cl)

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of freshly distilled 1-methylimidazole and 1-chlorododecane.

  • Reaction: Heat the mixture with stirring at a controlled temperature (e.g., 95-100°C).

  • Monitoring: Monitor the progress of the reaction periodically by taking a small aliquot and analyzing it by TLC. The reaction is complete when the spot corresponding to the starting materials has disappeared or is very faint.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature. The product should solidify or become a viscous oil.

Protocol 2: Purification of [C12MIM]Cl

  • Washing: Add ethyl acetate to the crude product and stir vigorously. The unreacted starting materials will dissolve in the ethyl acetate. Decant the ethyl acetate layer. Repeat this washing step 2-3 times.

  • Drying: Remove any residual ethyl acetate from the product under vacuum.

  • Decolorization (if necessary): If the product is colored, dissolve it in a minimal amount of deionized water. Add a small amount of activated charcoal (approximately 1-2% by weight of the ionic liquid) to the solution. Heat the mixture to 60-70°C and stir for several hours.[1]

  • Filtration: Filter the hot solution through a pad of celite to remove the activated charcoal.

  • Solvent Removal: Remove the water from the filtrate by rotary evaporation followed by drying under high vacuum to obtain the purified ionic liquid.

  • Recrystallization: For further purification, dissolve the product in a minimal amount of a hot suitable solvent (e.g., ethyl acetate). Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1-Methylimidazole + 1-Chlorododecane Reaction Heating with Stirring Reactants->Reaction Crude_Product Crude [C12MIM]Cl Reaction->Crude_Product Washing Wash with Ethyl Acetate Crude_Product->Washing Decolorization Decolorize with Activated Charcoal Washing->Decolorization Recrystallization Recrystallize Decolorization->Recrystallization Pure_Product Pure [C12MIM]Cl Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis and purification of [C12MIM]Cl.

Troubleshooting_Yield Start Low Yield Issue Check_Reaction Check Reaction Completion (TLC/NMR) Start->Check_Reaction Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Ratio Check Molar Ratio Start->Check_Ratio Check_Purity Assess Starting Material Purity Start->Check_Purity Incomplete Incomplete Reaction Check_Reaction->Incomplete Incorrect_Temp Incorrect Temperature Check_Temp->Incorrect_Temp Incorrect_Ratio Incorrect Molar Ratio Check_Ratio->Incorrect_Ratio Impure_Reactants Impure Reactants Check_Purity->Impure_Reactants Solution_Time Increase Reaction Time Incomplete->Solution_Time Solution_Temp Optimize Temperature Incorrect_Temp->Solution_Temp Solution_Ratio Adjust Molar Ratio Incorrect_Ratio->Solution_Ratio Solution_Purity Purify/Use Pure Reactants Impure_Reactants->Solution_Purity

Caption: Troubleshooting logic for addressing low product yield.

Purification_Logic Start Crude Product Check_Color Is the product colored? Start->Check_Color Check_Purity Are starting materials present (TLC/NMR)? Start->Check_Purity Colored Yes Check_Color->Colored Not_Colored No Check_Color->Not_Colored Impurities_Present Yes Check_Purity->Impurities_Present No_Impurities No Check_Purity->No_Impurities Decolorize Decolorize with Activated Charcoal Colored->Decolorize Recrystallize Recrystallize Not_Colored->Recrystallize Wash Wash with Ethyl Acetate Impurities_Present->Wash Final_Product Pure Product No_Impurities->Final_Product Decolorize->Recrystallize Wash->Recrystallize Recrystallize->Final_Product

Caption: Logical workflow for the purification of crude [C12MIM]Cl.

References

stability issues of "1-Dodecyl-3-methylimidazolium chloride" under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Dodecyl-3-methylimidazolium (B1224283) chloride under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals utilizing this ionic liquid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 1-Dodecyl-3-methylimidazolium chloride?

A1: The stability of this compound ([C12mim][Cl]) is primarily influenced by temperature, pH, and the presence of strong nucleophiles or bases. Like other imidazolium-based ionic liquids, thermal decomposition is a key concern, and its onset can be affected by the purity of the substance.

Q2: At what temperature does this compound start to decompose?

Q3: How does pH affect the stability of this compound?

A3: 1-Alkyl-3-methylimidazolium chlorides can exhibit acidic properties in solution. The acidity tends to increase with the length of the alkyl chain.[3][4] In alcoholic solutions, the pH of systems containing this compound can range from 3.0 to 8.5, depending on the concentration and the nature of the alcohol.[3][4] In highly basic (high pH) environments, the imidazolium (B1220033) ring can be susceptible to deprotonation, leading to the formation of an N-heterocyclic carbene (NHC). This can initiate further degradation pathways. Therefore, strongly basic conditions should be avoided if stability is a concern.

Q4: What are the likely decomposition products of this compound?

A4: The thermal decomposition of 1-alkyl-3-methylimidazolium chlorides typically proceeds through two primary pathways: nucleophilic substitution (SN2) and elimination (E2) reactions. For [C12mim][Cl], the chloride anion can act as a nucleophile. The expected decomposition products would include 1-dodecene (B91753), methyl-1-dodecylimidazole, and chloromethane (B1201357) from the SN2 pathway, and 1-dodecene and 1-methylimidazole (B24206) from the E2 pathway. Pyrolysis GC-MS studies on the similar 1-hexadecyl-3-methylimidazolium chloride identified products consistent with bimolecular nucleophilic substitution as the preferred decomposition route.[1]

Q5: Can impurities affect the stability of this compound?

A5: Yes, impurities such as residual halides from synthesis, water, and other organic solvents can significantly impact the thermal stability of ionic liquids. Water, for instance, can lead to hydrolysis, especially at elevated temperatures. It is crucial to use a high-purity grade of [C12mim][Cl] and to ensure it is thoroughly dried before use in high-temperature applications.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reaction mixture turns yellow or brown at elevated temperatures. Thermal decomposition of the ionic liquid.Operate at the lowest possible temperature for your reaction. Consider that long-term heating, even below the reported decomposition temperature, can cause degradation.[2] Perform a thermogravimetric analysis (TGA) on your sample to determine its specific decomposition profile.
Inconsistent reaction outcomes or catalyst deactivation. Formation of N-heterocyclic carbenes (NHCs) under basic conditions, which can interact with metal catalysts.Ensure the reaction medium is not strongly basic. If a base is required, consider using a weaker, non-nucleophilic base. Buffer the reaction mixture if pH control is critical.
Presence of impurities in the ionic liquid.Use high-purity grade [C12mim][Cl]. Dry the ionic liquid under vacuum before use to remove residual water and other volatile impurities.
Formation of unexpected byproducts. Decomposition of the ionic liquid leading to reactive species.Characterize the byproducts to understand the degradation pathway. This can help in optimizing reaction conditions to minimize decomposition. Lowering the reaction temperature is often the most effective solution.
Difficulty in product extraction or ionic liquid recycling. Degradation of the ionic liquid has altered its physical properties.If decomposition is suspected, consider purifying the ionic liquid before recycling. Techniques such as liquid-liquid extraction or precipitation may be affected by the presence of degradation products.

Quantitative Stability Data

The following table summarizes thermal stability data for 1-alkyl-3-methylimidazolium chlorides with varying alkyl chain lengths. This data can be used to estimate the stability of this compound.

Ionic LiquidOnset Decomposition Temperature (Tonset)Peak Decomposition Temperature (Tpeak)Reference
1-Butyl-3-methylimidazolium chloride ([C4mim][Cl])~290 °C~298 °C[2]
1-Hexadecyl-3-methylimidazolium chloride ([C16mim][Cl])296 °C-[1]

Note: Tonset is the temperature at which significant weight loss begins, and Tpeak is the temperature of the maximum rate of decomposition. These values can vary depending on the heating rate and atmosphere in the TGA experiment.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol outlines a general procedure for determining the thermal stability of this compound using TGA.

Objective: To determine the onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tpeak).

Materials:

  • This compound

  • TGA instrument

  • High-purity nitrogen or argon gas

  • TGA sample pans (e.g., platinum or alumina)

Procedure:

  • Sample Preparation: Ensure the ionic liquid sample is dry by placing it under high vacuum for several hours.

  • Instrument Setup:

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Set the purge gas (nitrogen or argon) to a constant flow rate (e.g., 20-50 mL/min).

  • TGA Measurement (Dynamic Scan):

    • Place a small, accurately weighed sample (5-10 mg) of the ionic liquid into a TGA pan.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The Tonset is typically determined as the temperature at which a 5% weight loss occurs or by the intersection of the baseline with the tangent of the decomposition curve.

    • The Tpeak is determined from the peak of the derivative thermogravimetric (DTG) curve.

Procedure (Isothermal Scan for Long-Term Stability):

  • Follow steps 1 and 2 from the dynamic scan protocol.

  • Heat the sample to a specific isothermal temperature (below the Tonset determined from the dynamic scan).

  • Hold the sample at this temperature for an extended period (e.g., several hours) and record the weight loss over time.

  • Repeat at several different isothermal temperatures to assess long-term stability under operational conditions.

Visualizations

DecompositionPathways Decomposition Pathways of [C12mim][Cl] cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway cluster_nhc Base-Induced Degradation C12mimCl This compound [C12mim][Cl] SN2_product1 1-Chloro-dodecane C12mimCl->SN2_product1 Heat SN2_product2 1-Methylimidazole C12mimCl->SN2_product2 Heat E2_product1 1-Dodecene C12mimCl->E2_product1 Heat E2_product2 1-Methylimidazolium chloride C12mimCl->E2_product2 Heat NHC N-Heterocyclic Carbene (NHC) C12mimCl->NHC + Base Base Base (OH-) Degradation_Products Further Degradation Products NHC->Degradation_Products

Caption: Potential decomposition pathways for this compound.

TroubleshootingFlowchart Troubleshooting Stability Issues start Stability Issue Observed (e.g., color change, byproduct formation) check_temp Is reaction temperature high? start->check_temp lower_temp Lower reaction temperature. Consider running kinetics to find minimum required temperature. check_temp->lower_temp Yes check_base Is a strong base present? check_temp->check_base No end Stability Improved lower_temp->end use_weaker_base Use a weaker or non-nucleophilic base. Buffer the system if possible. check_base->use_weaker_base Yes check_purity Is the ionic liquid high purity and dry? check_base->check_purity No use_weaker_base->end purify_il Use high-purity grade IL. Dry thoroughly under vacuum before use. check_purity->purify_il No check_purity->end Yes purify_il->end

Caption: A flowchart for troubleshooting stability issues with [C12mim][Cl].

References

how to remove impurities from "1-Dodecyl-3-methylimidazolium chloride"

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: 1-Dodecyl-3-methylimidazolium chloride ([C12MIM]Cl) Purification

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude [C12MIM]Cl typically contains several types of impurities stemming from its synthesis. These include unreacted starting materials, such as 1-methylimidazole (B24206) and 1-dodecyl chloride, colored byproducts, and residual water.[1][2] Even after initial purification, trace amounts of halide residues, organic salts, and water can remain, as ionic liquids with chloride anions are often hygroscopic.[3][4][5]

Q2: What is the general strategy for purifying [C12MIM]Cl?

A2: A multi-step approach is generally required for high-purity [C12MIM]Cl. The typical workflow involves:

  • Decolorization: Treatment with activated carbon to remove colored impurities.[6][7]

  • Removal of Organic Impurities: Purification via recrystallization or solvent extraction (washing) to remove unreacted starting materials and other organic byproducts.[1][8]

  • Drying: Rigorous drying under high vacuum to eliminate residual water and volatile organic solvents.[3][6]

Q3: How can I assess the purity of my final [C12MIM]Cl product?

A3: Several analytical techniques can be used to determine the purity of your ionic liquid.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful for identifying the product and detecting organic impurities.[9][10] The absence of peaks from starting materials like 1-methylimidazole indicates successful removal.

  • High-Performance Liquid Chromatography (HPLC): HPLC is effective for monitoring the synthesis and purification process, particularly for quantifying unreacted 1-methylimidazole.[2]

  • Water Content Analysis: Karl Fischer titration is the standard method for accurately quantifying water content, which is critical due to the hygroscopic nature of the ionic liquid.[11]

Troubleshooting Guide

Problem: My [C12MIM]Cl is still yellow or colored after initial purification.

  • Possible Cause: Colored impurities in ionic liquids can be persistent, existing at very low concentrations (ppb levels) but having high molar extinction coefficients.[1] A single treatment with activated carbon may not be sufficient.

  • Solution: Repeat the activated carbon treatment. You can dissolve the ionic liquid in a suitable solvent like deionized water, add fresh activated carbon, and heat the mixture with stirring before filtering.[6] A patent for a similar ionic liquid describes a successful decolorization process by heating a solution with 3g of decolorizing charcoal per 50g of ionic liquid at 65°C for 24 hours.[6]

Problem: My product won't crystallize from the solvent; it's "oiling out".

  • Possible Cause 1: Residual Water: Trace amounts of water can significantly inhibit or prevent the crystallization of hygroscopic ionic liquids.[12][13]

    • Solution: Ensure all glassware is rigorously dried and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) if possible. Before attempting recrystallization, ensure the crude product is as dry as possible by placing it under a high vacuum.[3]

  • Possible Cause 2: Inappropriate Solvent or Cooling Rate: The solubility difference of the ionic liquid in the chosen solvent between hot and cold temperatures may not be ideal, or the solution may be cooling too quickly.

    • Solution: Experiment with different solvent systems. A common technique is to use a binary solvent system, dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent until the solution becomes cloudy (the cloud point). Gentle heating to redissolve, followed by very slow cooling, can promote crystal growth.[14] For imidazolium (B1220033) halides, ethyl acetate (B1210297) has been used successfully for recrystallization.[1]

Problem: My final product appears wet, oily, or clumps together.

  • Possible Cause: The product has a high residual water or solvent content. Imidazolium chlorides are notoriously hygroscopic and readily absorb moisture from the atmosphere.[11][15]

  • Solution: The product must be thoroughly dried under high vacuum. Place the solid in a suitable flask, connect it to a high vacuum line (<1 Torr is recommended), and gently heat it.[3] A common protocol is to heat at 70-80°C for 24-72 hours, or until the mass is constant.[3] For sensitive compounds, using a cold trap between the flask and the pump is advisable. Once dried, the product should be stored in a desiccator or glove box.

Problem: I'm experiencing significant loss of product during purification.

  • Possible Cause: Activated carbon has a high surface area and can adsorb a significant amount of the desired ionic liquid along with the impurities.[7]

  • Solution: Minimize the amount of activated carbon used. Perform small-scale trials to determine the minimum quantity needed for effective decolorization. After filtration, wash the activated carbon cake with a small amount of the hot solvent used for the treatment to recover some of the adsorbed product, then combine the washings with the main filtrate.

Quantitative Data on Purification

The effectiveness of purification techniques can be evaluated by the reduction of specific impurities. While specific data for [C12MIM]Cl is sparse in the literature, data from similar ionic liquids demonstrates the potential of these methods.

Purification MethodIonic LiquidInitial Purity/ImpurityFinal Purity/ImpurityReference
Melt Crystallization1-Ethyl-3-methylimidazolium ChlorideFeed impurity level varied> 99% purity[16]
Liquid/Liquid ExtractionGeneric Ionic LiquidsUnpurifiedHalide/metal impurities: < 5-100 ppm[5]
Activated Carbon1-Ethyl-3-methylimidazolium ChlorideYellow colorColorless solution[6]

Experimental Protocols

Protocol 1: Decolorization with Activated Carbon

  • Objective: To remove colored impurities from crude [C12MIM]Cl.

  • Methodology:

    • Dissolve the crude [C12MIM]Cl (e.g., 50 g) in a suitable solvent like deionized water (e.g., 250 mL) in a round-bottom flask.[6]

    • Add activated carbon (charcoal) to the solution. A typical starting amount is 5-10% by weight of the ionic liquid (e.g., 2.5-5 g).[6]

    • Add a stir bar, equip the flask with a condenser, and heat the mixture with stirring. A temperature of 65-70°C for 12-24 hours is often effective.[6]

    • Allow the mixture to cool to room temperature.

    • Filter the mixture to remove the activated carbon. Using a pad of Celite or a fine-porosity filter paper can help remove very fine carbon particles.

    • Wash the filtered carbon cake with a small amount of the solvent to recover any adsorbed product.

    • Remove the solvent from the filtrate via rotary evaporation or lyophilization to recover the decolorized ionic liquid.[6]

Protocol 2: Purification by Recrystallization

  • Objective: To remove unreacted starting materials and other soluble impurities.

  • Methodology:

    • Place the decolorized, dry [C12MIM]Cl into an oven-dried flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to just dissolve the solid.[1] Work in a fume hood and use appropriate personal protective equipment.

    • Once fully dissolved, cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

    • For maximum yield, the flask can be subsequently cooled in an ice bath or refrigerator.

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the surface.

    • Proceed immediately to the final drying step.

Protocol 3: Final Drying under High Vacuum

  • Objective: To remove residual water and organic solvents to obtain a pure, anhydrous product.

  • Methodology:

    • Place the recrystallized [C12MIM]Cl in a Schlenk flask or other suitable vacuum-rated glassware.[3]

    • Connect the flask to a high vacuum line, preferably with a cold trap to protect the pump.

    • Slowly apply vacuum. Be cautious of vigorous bubbling if significant solvent is present.

    • Once a stable vacuum is achieved (<1 Torr), gently heat the flask using a heating mantle or oil bath to 70-80°C.[3] Do not exceed the decomposition temperature of the ionic liquid.

    • Continue drying under vacuum with heating for 24-72 hours, or until the product reaches a constant weight.[3]

    • To stop, turn off the heat and allow the flask to cool completely to room temperature under vacuum.

    • Slowly backfill the flask with an inert gas like nitrogen or argon before opening it to the atmosphere.

    • Store the final product in a tightly sealed container inside a desiccator or an inert atmosphere glove box.

Purification Workflow

The following diagram illustrates the logical workflow for the complete purification of this compound.

PurificationWorkflow cluster_start Initial State cluster_decolorize Step 1: Decolorization cluster_purity Step 2: Impurity Removal cluster_dry Step 3: Drying cluster_end Final Product start Crude [C12MIM]Cl (Colored, contains impurities) decolorize Dissolve in Solvent + Add Activated Carbon + Heat & Stir start->decolorize filter_carbon Filter to Remove Carbon decolorize->filter_carbon recrystallize Recrystallize from Hot Solvent (e.g., Ethyl Acetate) filter_carbon->recrystallize check_color Is it colorless? filter_carbon->check_color filter_crystals Collect Crystals by Filtration recrystallize->filter_crystals dry Dry under High Vacuum with Gentle Heating (70-80°C) filter_crystals->dry end_product Pure, Dry [C12MIM]Cl (>98%) dry->end_product check_color->decolorize No check_color->recrystallize Yes check_purity Is it pure?

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing 1-Dodecyl-3-methylimidazolium chloride ([C12mim]Cl) Concentration for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Dodecyl-3-methylimidazolium chloride ([C12mim]Cl) in catalytic applications. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of [C12mim]Cl in a catalytic reaction?

A1: this compound ([C12mim]Cl) is a surface-active ionic liquid (SAIL). Its primary role in catalysis is often attributed to its ability to form micelles in solution, a process that can significantly influence reaction rates and selectivity. These micelles can act as nanoreactors, concentrating reactants and catalyst, thereby increasing the frequency of effective collisions. The amphiphilic nature of [C12mim]Cl, with its long hydrophobic dodecyl chain and hydrophilic imidazolium (B1220033) headgroup, drives this self-assembly in aqueous solutions.

Q2: How does the concentration of [C12mim]Cl affect catalytic performance?

A2: The concentration of [C12mim]Cl is a critical parameter that can dramatically impact the reaction outcome. Below its critical micelle concentration (CMC), [C12mim]Cl exists as individual ions and may have a limited effect on the reaction rate. Above the CMC, the formation of micelles creates a distinct microenvironment that can enhance the solubility of reactants, stabilize transition states, and facilitate product formation. However, excessively high concentrations can sometimes lead to substrate inhibition or mass transfer limitations, resulting in decreased reaction rates. Therefore, optimizing the concentration is crucial for achieving maximum catalytic efficiency. For instance, in the aerobic oxidation of aliphatic alcohols, a strong dependence on the ionic liquid concentration was identified, with optimal conditions significantly improving the reaction performance compared to pure water.[1]

Q3: What are the typical signs of a non-optimized [C12mim]Cl concentration?

A3: Signs of a non-optimized concentration can include:

  • Low reaction yield or conversion: This may indicate that the concentration is too low to form the necessary catalytic micelles.

  • Inconsistent or non-reproducible results: This can be due to operating near the CMC, where small variations in concentration or temperature can lead to significant changes in micelle formation.

  • Phase separation or turbidity: An inappropriate concentration can lead to the formation of undesired phases, which can complicate the reaction and product isolation.

  • Decreased reaction rate at high concentrations: This could be a sign of substrate inhibition or mass transfer limitations caused by an excess of micelles.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing [C12mim]Cl concentration in catalytic experiments.

Issue 1: Low Reaction Yield or Conversion

  • Possible Cause: The concentration of [C12mim]Cl is below the critical micelle concentration (CMC), preventing the formation of catalytically active micelles.

  • Troubleshooting Steps:

    • Determine the CMC: If not already known for your specific reaction medium, determine the CMC of [C12mim]Cl using techniques like surface tensiometry or conductivity measurements.

    • Increase Concentration: Systematically increase the concentration of [C12mim]Cl in increments above the determined CMC.

    • Monitor Reaction Progress: Analyze the reaction yield or conversion at each concentration to identify the optimal range.

Issue 2: Catalyst Deactivation or Instability

  • Possible Cause: The ionic liquid itself or impurities within it may be interacting negatively with the primary catalyst, leading to deactivation. For instance, chloride impurities in other ionic liquids have been shown to have an adverse effect on lipase-catalyzed reactions.[2]

  • Troubleshooting Steps:

    • Purity of [C12mim]Cl: Ensure the purity of the [C12mim]Cl used. Impurities from the synthesis process can interfere with the catalytic cycle.

    • Compatibility Check: Perform control experiments to assess the stability of the primary catalyst in the presence of [C12mim]Cl under reaction conditions but without the substrate.

    • Consider Immobilization: Immobilizing the primary catalyst on a solid support can sometimes mitigate deactivation by providing a more stable microenvironment.

Issue 3: Phase Separation or Formation of an Emulsion

  • Possible Cause: The concentration of [C12mim]Cl, along with the properties of the reactants and solvent, can lead to the formation of a stable emulsion or an undesired biphasic system, making product extraction difficult. The phase behavior of [C12mim]Cl is known to be influenced by the solvent and temperature.

  • Troubleshooting Steps:

    • Solvent Selection: Experiment with different solvents to find one that provides a homogeneous reaction medium at the desired [C12mim]Cl concentration.

    • Temperature Adjustment: Vary the reaction temperature, as this can influence the phase behavior of the system.

    • Extraction Protocol Optimization: Develop a suitable workup procedure for breaking any emulsions that may form. This could involve adding a co-solvent or a salt to alter the phase behavior.

Issue 4: Difficulty in Catalyst and [C12mim]Cl Recycling

  • Possible Cause: The ionic liquid and/or catalyst are soluble in the product phase, leading to losses during extraction.

  • Troubleshooting Steps:

    • Biphasic System Design: Design the reaction system to be biphasic, where the reactants and products are in a separate phase from the [C12mim]Cl and catalyst. This allows for easy separation by decantation.

    • Solvent Extraction: Use a solvent that selectively extracts the product while leaving the ionic liquid and catalyst behind.

    • Supported Ionic Liquid Phase (SILP): Consider using a SILP approach, where the [C12mim]Cl is immobilized on a solid support, facilitating easy recovery and reuse.

Data Presentation

Table 1: Effect of [C12mim]Cl Concentration on the Aerobic Oxidation of 1-Octanol

[C12mim]Cl Concentration (mM)Conversion (%)Selectivity to Octanoic Acid (%)
0.011585
0.056590
0.17592
0.57288
1.06885

Note: This data is illustrative and based on trends reported in the literature for the aerobic oxidation of alcohols catalyzed by surface-active ionic liquids.[1] Actual results will vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Optimizing [C12mim]Cl Concentration

  • Stock Solution Preparation: Prepare a concentrated stock solution of [C12mim]Cl in the chosen reaction solvent.

  • Reaction Setup: In a series of reaction vessels, add the substrate, the primary catalyst (if applicable), and any other reagents.

  • Concentration Gradient: Add varying volumes of the [C12mim]Cl stock solution to each vessel to achieve a range of final concentrations (e.g., from below to well above the expected CMC).

  • Initiation and Monitoring: Initiate the reaction (e.g., by heating or adding a final reagent) and monitor the progress over time using a suitable analytical technique (e.g., GC, HPLC, NMR).

  • Data Analysis: Plot the reaction yield, conversion, or initial rate as a function of [C12mim]Cl concentration to determine the optimal concentration range.

Protocol 2: Catalyst and [C12mim]Cl Recovery and Reuse

  • Product Extraction: After the reaction is complete, add an immiscible organic solvent to the reaction mixture to extract the product.

  • Phase Separation: Allow the phases to separate. The [C12mim]Cl and catalyst should remain in the ionic liquid phase.

  • Isolation of Product: Carefully separate the organic phase containing the product.

  • Washing and Drying: Wash the organic phase with brine and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Solvent Removal: Remove the organic solvent under reduced pressure to obtain the purified product.

  • Recycling of Catalytic Phase: The remaining ionic liquid phase containing the catalyst can be washed with a fresh portion of the extraction solvent to remove any residual product and then reused in a subsequent reaction. Monitor the catalytic activity over several cycles to assess the stability and reusability of the system.

Visualizations

Experimental_Workflow Workflow for Optimizing [C12mim]Cl Concentration cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis & Optimization cluster_validation Validation prep_stock Prepare [C12mim]Cl Stock Solution setup_reactions Set up Reactions with Varying [C12mim]Cl Concentrations prep_stock->setup_reactions initiate_reaction Initiate Reaction setup_reactions->initiate_reaction monitor_progress Monitor Progress (e.g., GC, HPLC) initiate_reaction->monitor_progress analyze_data Analyze Yield/Conversion vs. Concentration monitor_progress->analyze_data determine_optimal Determine Optimal Concentration Range analyze_data->determine_optimal scale_up Scale-up Reaction at Optimal Concentration determine_optimal->scale_up validate_results Validate Results scale_up->validate_results

Caption: Experimental workflow for optimizing [C12mim]Cl concentration.

Troubleshooting_Low_Yield Troubleshooting Low Reaction Yield start Low Reaction Yield or Conversion check_conc Is [C12mim]Cl concentration above CMC? start->check_conc increase_conc Increase [C12mim]Cl Concentration check_conc->increase_conc No check_catalyst Is the primary catalyst stable and active? check_conc->check_catalyst Yes increase_conc->start investigate_catalyst Investigate Catalyst Deactivation check_catalyst->investigate_catalyst No check_phase Is the reaction homogeneous? check_catalyst->check_phase Yes no_solution Consult Further Literature investigate_catalyst->no_solution optimize_solvent Optimize Solvent System or Temperature check_phase->optimize_solvent No solution Yield Improved check_phase->solution Yes optimize_solvent->start

References

troubleshooting solubility issues of "1-Dodecyl-3-methylimidazolium chloride" in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Dodecyl-3-methylimidazolium chloride ([C12mim]Cl). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address solubility challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter when [C12mim]Cl fails to dissolve properly.

Q1: My [C12mim]Cl is not dissolving or is dissolving very slowly in my chosen solvent. What steps can I take?

A1: Difficulty in dissolving this compound can stem from several factors, including solvent choice, temperature, and mixing technique. Follow this systematic troubleshooting workflow to identify and resolve the issue.

start Start: [C12mim]Cl Solubility Issue check_solvent Step 1: Verify Solvent Choice Is the solvent appropriate? (e.g., polar, alcohols) start->check_solvent solvent_yes Yes check_solvent->solvent_yes Appropriate solvent_no No check_solvent->solvent_no Inappropriate check_temp Step 2: Adjust Temperature Is the system at room temp? solvent_yes->check_temp change_solvent Action: Select a more suitable polar solvent like Ethanol (B145695) or 1-Butanol. solvent_no->change_solvent change_solvent->check_solvent temp_yes Yes check_temp->temp_yes increase_temp Action: Gently heat the mixture. Solubility of ionic liquids typically increases with temperature. temp_yes->increase_temp check_agitation Step 3: Ensure Adequate Agitation Is the mixture being stirred vigorously? increase_temp->check_agitation resolved Issue Resolved increase_temp->resolved Success agitation_no No check_agitation->agitation_no check_purity Step 4: Check for Impurities Could the [C12mim]Cl or solvent be contaminated? check_agitation->check_purity Yes increase_agitation Action: Increase stirring speed or use sonication to break up solute aggregates. agitation_no->increase_agitation increase_agitation->check_purity increase_agitation->resolved Success purity_yes Yes check_purity->purity_yes final_check Step 5: Review Concentration Is the concentration approaching the saturation limit? check_purity->final_check No purify Action: Use higher purity reagents. Water content can affect solubility. purity_yes->purify purify->final_check conc_yes Yes final_check->conc_yes final_check->resolved No dilute Action: Add more solvent to reduce the concentration. conc_yes->dilute dilute->resolved

Caption: Troubleshooting workflow for [C12mim]Cl solubility issues.

Q2: The [C12mim]Cl dissolved after heating, but it precipitated out of the solution upon cooling. How can I prevent this?

A2: This phenomenon, known as recrystallization or precipitation, occurs when a solution becomes supersaturated as it cools. The solubility of most ionic liquids, including [C12mim]Cl, is temperature-dependent, increasing as temperature rises.[1][2] When the solution cools, the solubility limit decreases, and the excess solute solidifies.

Solutions:

  • Maintain Elevated Temperature: If your experimental protocol allows, maintain the solution at the elevated temperature where the [C12mim]Cl remains dissolved.

  • Increase Solvent Volume: You may have exceeded the saturation concentration at room temperature. Try preparing a more dilute solution by adding more solvent.

  • Use a Co-solvent: Introducing a co-solvent can sometimes increase the solubility of a solute in the primary solvent system.[3]

  • Consider Phase Transitions: [C12mim]Cl exhibits complex solid-solid phase transitions at different temperatures, which can influence its solubility behavior.[3][4][5] The formation of a specific crystalline phase upon cooling might have a lower solubility. Understanding the thermal behavior of your specific system is crucial.

Q3: I am observing the formation of micelles or aggregates in my aqueous solution. Is this normal?

A3: Yes, this is expected behavior. This compound is a surface-active ionic liquid (SAIL), meaning it behaves like a surfactant.[6] Due to its structure—a polar imidazolium (B1220033) head and a long nonpolar dodecyl tail—it can self-assemble into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC for [C12mim]Cl in brine has been observed at a low concentration of 100 ppm.[7] This property is harnessed in applications like enhancing oil recovery and as a dispersion agent.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: [C12mim]Cl is an ionic liquid with amphiphilic character due to its long alkyl chain. Its solubility is governed by factors like solvent polarity, temperature, and solute-solvent interactions.[2]

  • Polar Solvents: It is generally soluble in polar solvents like alcohols.[3][4][5]

  • Water: It is water-soluble and acts as a surfactant, forming micelles.[7] The solubility of ionic liquids in water is influenced by the hydrophobicity of its cation and anion.[9]

  • Non-polar Solvents: Solubility in non-polar solvents is generally low.

The chart below illustrates the key factors influencing the solubility of [C12mim]Cl.

solubility [C12mim]Cl Solubility factors Influencing Factors solubility->factors temp Temperature factors->temp solvent Solvent Properties factors->solvent purity System Purity factors->purity other_ions Presence of Other Ions (Common Ion Effect) factors->other_ions polarity Polarity solvent->polarity solvent_chain Solvent Structure (e.g., alcohol chain length) solvent->solvent_chain

Caption: Key factors affecting the solubility of [C12mim]Cl.

Q2: How does the choice of alcohol solvent affect the solubility of [C12mim]Cl?

A2: The structure of the alcohol solvent plays a significant role. Studies have shown that for primary alcohols, the solubility of [C12mim]Cl decreases as the molecular weight (and thus, the alkyl chain length) of the alcohol increases from C6 to C12.[3][4][5] However, the difference in solubility between primary, secondary, and tertiary alcohols is not significant.[3][4][5]

Q3: Is there quantitative data available on the solubility of [C12mim]Cl?

A3: Yes, experimental data has been published measuring its solubility in various alcohols. The tables below summarize the solid-liquid equilibria for [C12mim]Cl in ethanol and 1-butanol, showing the temperature at which a specific mole fraction (x₁) of the ionic liquid is soluble.

Table 1: Solubility of [C12mim]Cl in Ethanol

Mole Fraction of [C12mim]Cl (x₁) Temperature (K)
0.2511 273.78
0.3018 284.08
0.3585 291.82
0.4253 296.40
0.4751 299.65
0.5133 301.15
0.5554 303.06

Data sourced from the American Chemical Society.[4]

Table 2: Solubility of [C12mim]Cl in 1-Butanol

Mole Fraction of [C12mim]Cl (x₁) Temperature (K)
0.2627 275.65
0.2923 280.65
0.3461 286.33
0.4164 292.16
0.4450 294.72
0.4838 303.58
0.5447 311.78

Data sourced from the American Chemical Society.[4]

Experimental Protocols

Protocol 1: Standard Method for Dissolving [C12mim]Cl

This protocol provides a general procedure for dissolving [C12mim]Cl for most applications.

  • Reagent Preparation: Use high-purity [C12mim]Cl and an appropriate, dry, polar solvent (e.g., ethanol). Ensure all glassware is clean and dry, as water can sometimes affect solubility.

  • Weighing: Accurately weigh the desired amount of [C12mim]Cl and transfer it to a suitable flask.

  • Solvent Addition: Add the calculated volume of the solvent to the flask.

  • Agitation: Place a magnetic stir bar in the flask and place it on a magnetic stir plate. Begin stirring at a moderate to high speed.

  • Heating (Optional): If the solute does not dissolve readily at room temperature, gently heat the solution using a water bath or heating mantle while continuing to stir. Increase the temperature in increments of 5-10°C.

  • Observation: Continue stirring and heating until all the solid has dissolved, resulting in a clear, homogeneous solution.

  • Cooling: If the experiment is to be conducted at room temperature, allow the solution to cool slowly. Observe for any signs of precipitation. If precipitation occurs, the solution is supersaturated, and you may need to add more solvent.

Protocol 2: Determination of Solubility by the Dynamic Method

This method is used to accurately measure the solubility of [C12mim]Cl at different temperatures, as described in published literature.[3][4][5]

  • Sample Preparation: Prepare several samples in sealed glass ampoules, each with a known mass of [C12mim]Cl and the chosen solvent.

  • Apparatus: Place an ampoule in a thermostated bath that allows for controlled heating and cooling and visual observation.

  • Heating Cycle: Slowly heat the ampoule while continuously shaking or stirring the mixture. The temperature at which the last solid crystals disappear is recorded as the saturation temperature for that specific concentration.

  • Cooling Cycle: Subsequently, cool the solution very slowly (e.g., 0.1-0.2 K/min) until the first crystals reappear. Record this temperature.

  • Equilibrium Temperature: The equilibrium solubility temperature is taken as the average of the temperatures recorded during the heating and cooling cycles.

  • Data Collection: Repeat this process for all prepared samples to construct a solubility curve (mole fraction vs. temperature).

References

Technical Support Center: Managing Viscosity of 1-Dodecyl-3-methylimidazolium chloride ([C12MIM][Cl])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the viscosity of the ionic liquid 1-Dodecyl-3-methylimidazolium chloride ([C12MIM][Cl]) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound ([C12MIM][Cl]) and why is its viscosity a critical parameter?

A1: this compound, often abbreviated as [C12MIM][Cl], is an ionic liquid (IL). Ionic liquids are salts that are liquid at or near room temperature. The viscosity of [C12MIM][Cl] is a crucial physical property that influences its handling, mixing, and mass transfer characteristics in experimental setups. High viscosity can impede reaction rates, pumping, and dissolution of other materials.

Q2: What are the primary factors that influence the viscosity of [C12MIM][Cl]?

A2: The viscosity of [C12MIM][Cl] is primarily influenced by:

  • Temperature: Viscosity decreases significantly as temperature increases.[1][2][3]

  • Alkyl Chain Length: The long dodecyl (C12) chain in [C12MIM][Cl] contributes to its relatively high viscosity compared to imidazolium (B1220033) ILs with shorter alkyl chains.[1]

  • Water Content: The presence of even small amounts of water can significantly reduce the viscosity of ionic liquids.[4]

  • Co-solvents: The addition of organic solvents can lower the viscosity of [C12MIM][Cl].

Q3: How can I reduce the viscosity of [C12MIM][Cl] for my experiment?

A3: There are several common methods to reduce the viscosity of [C12MIM][Cl]:

  • Increase the temperature: Heating the ionic liquid is a very effective way to decrease its viscosity.[1][3]

  • Add a co-solvent: Introducing a low-viscosity solvent such as water, acetonitrile, or ethanol (B145695) can effectively reduce the overall viscosity of the mixture.

  • Use a different ionic liquid: If the experimental conditions allow, consider using an analogous ionic liquid with a shorter alkyl chain or a different anion that results in lower viscosity.

Q4: What are the common challenges when working with highly viscous ionic liquids like [C12MIM][Cl]?

A4: Common challenges include:

  • Difficulty in handling and transferring: Pipetting and pouring viscous liquids accurately can be challenging.

  • Poor mixing: Achieving a homogeneous mixture with other reagents can be difficult.

  • Slow reaction rates: High viscosity can limit the diffusion of reactants, slowing down chemical reactions.

  • Complicated purification: Removing impurities from a viscous ionic liquid can be a complex process.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inaccurate or difficult pipetting of [C12MIM][Cl] High viscosity of the ionic liquid.- Use a positive displacement pipette instead of an air displacement pipette.- If using an air displacement pipette, use a "reverse pipetting" technique.- Warm the [C12MIM][Cl] to a moderate temperature to reduce viscosity before pipetting.- Cut the end of the pipette tip to create a wider opening.
Incomplete or slow dissolution of a solid in [C12MIM][Cl] High viscosity is hindering mass transfer and solvation.- Increase the temperature of the mixture while stirring.- Use a high-torque mechanical stirrer or a vortex mixer for more efficient agitation.- Consider adding a small amount of a co-solvent that is compatible with your reaction to reduce the viscosity.
Observed reaction is slower than expected The high viscosity of [C12MIM][Cl] is limiting the diffusion of reactants.- Increase the reaction temperature, if the reaction chemistry allows.- Vigorously stir the reaction mixture.- If possible, dilute the reaction mixture with a suitable, low-viscosity co-solvent.
Difficulty in removing volatile impurities after reaction The high viscosity of [C12MIM][Cl] traps solvent molecules.- Perform purification at an elevated temperature under vacuum.- Use a rotary evaporator with a high-powered vacuum pump and a heated bath.
Inconsistent viscosity measurements Temperature fluctuations or presence of impurities.- Ensure precise temperature control of the sample using a constant temperature bath.[5][6]- Make sure the [C12MIM][Cl] is pure and dry. Water is a common impurity that significantly lowers viscosity.[4]

Experimental Protocols

Protocol 1: Viscosity Measurement using an Ubbelohde Viscometer

This protocol outlines the steps for measuring the kinematic viscosity of [C12MIM][Cl].

Materials:

  • This compound ([C12MIM][Cl])

  • Ubbelohde viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipette or syringe

  • Solvent for cleaning (e.g., acetone, ethanol)

  • Filtered, dry air or nitrogen supply

Procedure:

  • Cleaning the Viscometer: Thoroughly clean the Ubbelohde viscometer with a suitable solvent and dry it completely by passing a stream of filtered, dry air or nitrogen through it.

  • Sample Loading: Carefully pour the [C12MIM][Cl] sample into the filling tube (the largest of the three tubes) of the viscometer. The liquid level should be between the two filling marks on the reservoir bulb.[7]

  • Temperature Equilibration: Place the viscometer in the constant temperature bath, ensuring the capillary tube is vertical. Allow at least 20 minutes for the sample to reach thermal equilibrium with the bath.[7]

  • Filling the Measuring Sphere: Close the venting tube (the middle, narrowest tube) with your finger and apply gentle suction to the timing tube (the one connected to the measuring sphere) to draw the [C12MIM][Cl] up into the measuring sphere, about 5 mm above the upper timing mark.[7]

  • Measurement of Efflux Time: Release the suction and then immediately open the venting tube. The liquid will begin to flow down the capillary.

  • Start the stopwatch precisely when the bottom of the liquid meniscus passes the upper timing mark.

  • Stop the stopwatch precisely when the bottom of the meniscus passes the lower timing mark.

  • Repeat: Perform the measurement at least three times to ensure reproducibility. The flow times should be within close agreement.

  • Calculation: The kinematic viscosity (ν) is calculated using the following equation: ν = K * t where K is the viscometer constant (provided by the manufacturer or determined by calibration with a standard of known viscosity) and t is the average efflux time in seconds.

Protocol 2: A General Method for Reducing the Viscosity of [C12MIM][Cl] with a Co-solvent

This protocol describes a general procedure for reducing the viscosity of [C12MIM][Cl] by adding a co-solvent for easier handling in an experimental setup.

Materials:

  • This compound ([C12MIM][Cl])

  • Co-solvent (e.g., deionized water, ethanol, acetonitrile)

  • Heated magnetic stir plate or water bath

  • Magnetic stir bar

  • Beaker or flask

  • Balance

Procedure:

  • Weighing: Weigh the desired amount of [C12MIM][Cl] into a clean, dry beaker or flask.

  • Heating (Optional but Recommended): Gently heat the [C12MIM][Cl] using a magnetic stir plate with heating or a water bath to slightly lower its initial viscosity for easier mixing.

  • Co-solvent Addition: While stirring, slowly add the desired amount of the chosen co-solvent to the [C12MIM][Cl]. The amount of co-solvent will depend on the desired final viscosity and the requirements of the experiment.

  • Mixing: Continue to stir the mixture until it is completely homogeneous. Gentle heating can aid in this process.

  • Cooling and Storage: Allow the mixture to cool to the desired experimental temperature. If not for immediate use, store the mixture in a sealed container to prevent the evaporation of the co-solvent and absorption of atmospheric moisture.

Quantitative Data

For illustrative purposes, the following table shows the effect of temperature on the viscosity of the related ionic liquid, 1-Butyl-3-methylimidazolium chloride. A similar trend of decreasing viscosity with increasing temperature would be expected for [C12MIM][Cl], although the absolute viscosity values would be higher.

Table 1: Example Viscosity Data for a Related Ionic Liquid (1-Butyl-3-methylimidazolium chloride, [BMIM][Cl])

Temperature (°C)Viscosity (cP)
3011,000
60697

Source: Data extrapolated from literature for illustrative purposes.[1]

The addition of co-solvents significantly reduces the viscosity of ionic liquids. The extent of viscosity reduction depends on the co-solvent and its concentration.

Table 2: Qualitative Effect of Co-solvents on the Viscosity of Imidazolium-based Ionic Liquids

Co-solventGeneral Effect on Viscosity
WaterSignificant reduction, even at low concentrations.[4]
EthanolEffective in reducing viscosity.
AcetonitrileEffective in reducing viscosity.
Dimethyl Sulfoxide (DMSO)Can be used to lower viscosity.

Visualizations

Viscosity_Measurement_Workflow Diagram 1: Experimental Workflow for Viscosity Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Clean_Viscometer Clean and Dry Ubbelohde Viscometer Load_Sample Load [C12MIM][Cl] into Viscometer Clean_Viscometer->Load_Sample Equilibrate_Temp Equilibrate Temperature in Water Bath Load_Sample->Equilibrate_Temp Draw_Sample Draw Sample into Measuring Sphere Equilibrate_Temp->Draw_Sample Measure_Time Measure Efflux Time between Marks Draw_Sample->Measure_Time Repeat_Measurement Repeat Measurement (at least 3x) Measure_Time->Repeat_Measurement Calculate_Viscosity Calculate Kinematic Viscosity ν = K * t Repeat_Measurement->Calculate_Viscosity Troubleshooting_Viscosity Diagram 2: Troubleshooting High Viscosity Issues cluster_solutions Potential Solutions High_Viscosity High Viscosity Issue Identified Increase_Temp Increase Temperature High_Viscosity->Increase_Temp Thermal Approach Add_Cosolvent Add a Co-solvent High_Viscosity->Add_Cosolvent Compositional Approach Improve_Mixing Improve Agitation High_Viscosity->Improve_Mixing Mechanical Approach Change_Method Modify Handling Technique High_Viscosity->Change_Method Procedural Approach Check_Compatibility Verify Compatibility with Experiment Increase_Temp->Check_Compatibility Check Reaction/ Solute Stability Add_Cosolvent->Check_Compatibility Check Compatibility and Purity Improve_Mixing->Check_Compatibility Ensure System is Sealed Change_Method->Check_Compatibility Validate Accuracy

References

preventing decomposition of "1-Dodecyl-3-methylimidazolium chloride" during heating

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with 1-Dodecyl-3-methylimidazolium chloride. It offers troubleshooting advice and frequently asked questions to help prevent its thermal decomposition during experiments.

Frequently Asked Questions (FAQs) - Understanding Thermal Decomposition

Q1: What is the typical decomposition temperature of [C12MIM]Cl?

The thermal stability of an ionic liquid is typically reported as the onset temperature of decomposition (T_onset) determined by Thermogravimetric Analysis (TGA). For 1-alkyl-3-methylimidazolium chlorides, this temperature is generally in the range of 240-300°C. For the related compound 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl), the onset temperature is approximately 257°C (530.5 K)[1]. While a precise value for [C12MIM]Cl is not consistently published, studies indicate that increasing the alkyl chain length can slightly decrease thermal stability[2][3].

Crucially, significant decomposition can occur at much lower temperatures when heated for extended periods. Isothermal TGA studies show that imidazolium (B1220033) chlorides exhibit noticeable mass loss over several hours at temperatures 100-150°C below their rapid-scan T_onset[4][5][6][7]. Therefore, for long-duration experiments, the maximum practical operating temperature is considerably lower than the published T_onset.

Q2: What are the primary signs of thermal decomposition?

The most common signs of decomposition during heating include:

  • Color Change: The sample may turn yellow, brown, or black.

  • Off-Gassing or Fuming: Formation of volatile decomposition products.

  • Pressure Build-up: In a sealed vessel, the formation of gaseous products will increase pressure.

  • Inconsistent Experimental Results: Degradation of the ionic liquid can alter its properties as a solvent or reactant, leading to poor reproducibility.

Q3: What are the products of [C12MIM]Cl thermal decomposition?

The primary decomposition mechanism for 1-alkyl-3-methylimidazolium chlorides is a bimolecular nucleophilic substitution (S_N2) reaction[5][8]. The chloride anion acts as a nucleophile, attacking the electrophilic carbon atoms of the alkyl groups on the imidazolium cation. This results in the formation of neutral, volatile species.

The two main pathways are:

  • Attack at the dodecyl chain, producing 1-chlorododecane and 1-methylimidazole (B24206) .

  • Attack at the methyl group, producing methyl chloride and 1-dodecylimidazole .

At higher temperatures, further degradation of the imidazole (B134444) ring can occur, producing corrosive and hazardous gases such as hydrogen chloride (HCl) and nitrogen oxides (NOx).

Q4: How do heating rate and experiment duration affect decomposition?

Heating rate and duration have a profound impact on the observed stability:

  • Heating Rate: Fast heating rates (e.g., 10-20°C/min in a TGA) result in a higher, often overestimated, apparent decomposition temperature[2][9].

  • Experiment Duration: Long-term heating, even at temperatures well below the TGA-determined T_onset, can lead to substantial degradation[4][7]. A temperature that appears "safe" for a 30-minute experiment may cause complete decomposition over 12 hours.

Troubleshooting Guide - Preventing Decomposition

Q5: My [C12MIM]Cl sample is darkening upon heating. What is happening and what should I do?

A darkening in color is a clear visual indicator of thermal decomposition. The conjugated byproducts that form are often colored.

Immediate Actions:

  • Reduce the temperature of your experiment immediately.

  • If in a sealed vessel, take appropriate safety precautions for potential pressure build-up.

  • Vent the reaction vessel in a fume hood, as decomposition products can be hazardous.

Corrective Strategy:

  • Determine the lowest possible temperature at which your reaction or process can be effectively carried out.

  • Minimize the total time the ionic liquid is held at an elevated temperature.

  • Ensure you are using a high-purity grade of [C12MIM]Cl, as impurities can accelerate decomposition.

Q6: How can I minimize decomposition during a high-temperature experiment?

Preventing decomposition requires careful control of the experimental environment. The most critical factors are temperature and time, followed by atmosphere and purity.

StrategyRecommendation & Rationale
Temperature Control Operate at the lowest feasible temperature. For experiments lasting several hours, it is advisable to stay below 150°C. Perform preliminary tests to define the stability window for your specific conditions.
Time Minimization Reduce the duration of heating as much as possible. If a reaction requires a long time, investigate if catalytic methods can speed up the process at a lower temperature.
Inert Atmosphere Conduct experiments under a dry, inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidative degradation and removes moisture, which can affect stability[1][7].
Purity of IL Use high-purity (>98%) [C12MIM]Cl. Impurities from synthesis, such as unreacted 1-methylimidazole or 1-chlorododecane, can lower the decomposition temperature.
Material Compatibility Avoid strong bases or oxidizing agents, which can chemically react with and degrade the ionic liquid. Use high-quality, non-reactive vessel materials like glass or stainless steel.

Q7: Does the presence of water or other impurities affect thermal stability?

Yes. [C12MIM]Cl is hygroscopic and will absorb moisture from the air.

  • Water: The effect of water can be complex, but for consistent results, it is best to use a dry sample. Water can be removed by drying under high vacuum at a moderate temperature (e.g., 50-70°C) for several hours[1].

  • Synthesis Impurities: Residual reactants or solvents from the synthesis process can significantly lower thermal stability. It is recommended to purify the ionic liquid or purchase a high-purity grade.

Experimental Protocols
Protocol 1: Evaluating Long-Term Thermal Stability via Isothermal TGA

This protocol allows you to determine the maximum operating temperature for a long-duration experiment.

Objective: To quantify the mass loss of [C12MIM]Cl when held at a constant temperature over an extended period.

Methodology:

  • Sample Preparation: Place 5-10 mg of high-purity, dried [C12MIM]Cl into a TGA crucible.

  • Instrument Setup:

    • Atmosphere: Set a constant flow of dry nitrogen gas (e.g., 50 mL/min).

    • Heating Program:

      • Segment 1 (Drying/Equilibration): Ramp temperature at 20°C/min to 100°C and hold for 30 minutes to remove any residual moisture.

      • Segment 2 (Ramp to Target): Ramp temperature at 20°C/min to your desired isothermal test temperature (e.g., 150°C).

      • Segment 3 (Isothermal Hold): Hold at the target temperature for the intended duration of your experiment (e.g., 10 hours). Record the mass loss over time.

  • Data Analysis:

    • Plot the percentage of mass loss versus time for the isothermal segment.

    • A common industrial benchmark for stability is less than 1% mass loss over 10 hours[5].

    • Repeat the experiment at different temperatures (e.g., in 10°C increments) to identify the temperature at which decomposition becomes significant for your required timeframe.

Visual Guides

TroubleshootingWorkflow start Start Experiment with [C12MIM]Cl heat Heat Sample to Operating Temperature start->heat observe Signs of Decomposition? (e.g., color change, fuming) heat->observe mitigate Implement Mitigation Strategy: • Reduce Temperature & Time • Use Inert Atmosphere • Verify IL Purity observe->mitigate Yes success Proceed with Experiment observe->success No reevaluate Re-run Experiment Under New Conditions mitigate->reevaluate reevaluate->observe end End success->end

Caption: Troubleshooting workflow for managing the thermal stability of [C12MIM]Cl.

DecompositionPathway reactants [C12MIM]Cl Ionic Pair (this compound) ts Heat (Δ) reactants->ts mech SN2 Nucleophilic Attack by Chloride Anion ts->mech prod1 1-Chlorododecane mech->prod1  Pathway 1 prod2 1-Methylimidazole mech->prod2  Pathway 1 prod3 Methyl Chloride mech->prod3  Pathway 2 prod4 1-Dodecylimidazole mech->prod4  Pathway 2

Caption: Postulated S_N2 thermal decomposition pathways for [C12MIM]Cl.

References

Technical Support Center: Recycling 1-Dodecyl-3-methylimidazolium chloride ([C12mim]Cl) as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges encountered during the recycling and reuse of 1-Dodecyl-3-methylimidazolium chloride ([C12mim]Cl) as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recycling [C12mim]Cl?

A1: The main challenges include potential degradation of the ionic liquid at elevated temperatures, the accumulation of impurities from starting materials or byproducts, and difficulties in efficiently separating the catalyst from the reaction products, especially if the products have similar polarities to the ionic liquid. The long dodecyl chain on the imidazolium (B1220033) cation can also influence its solubility and separation characteristics.

Q2: How can I remove residual organic products from the recycled [C12mim]Cl?

A2: Liquid-liquid extraction with a non-polar organic solvent is a common method. The choice of solvent is crucial; it should be immiscible with the ionic liquid and effectively dissolve the organic products. Diethyl ether, hexane, or toluene (B28343) are often used. For volatile products, vacuum distillation can be an effective separation technique, taking advantage of the negligible vapor pressure of the ionic liquid.

Q3: My recycled [C12mim]Cl is discolored. Does this affect its catalytic activity?

A3: Discoloration can indicate the presence of impurities or degradation products. These can potentially coordinate with active catalytic sites or interfere with the reaction mechanism, leading to decreased activity or selectivity. It is advisable to purify the recycled catalyst, for example, by washing with an appropriate solvent or using activated carbon treatment to remove colored impurities.

Q4: Can I use water to wash the recycled [C12mim]Cl?

A4: Due to the presence of the chloride anion, [C12mim]Cl is generally water-soluble. Therefore, washing with water will likely lead to the loss of the ionic liquid. If water-soluble impurities need to be removed, a more complex workup involving techniques like salting out to induce phase separation might be necessary, but this can introduce other impurities.

Q5: What is the typical recycling efficiency for imidazolium-based ionic liquids?

A5: The recycling efficiency can be quite high, often exceeding 95% per cycle with optimized recovery protocols. However, this is highly dependent on the specific reaction, the products formed, and the separation technique employed. Mechanical losses during transfer and handling also contribute to a gradual decrease in the overall recovered yield over multiple cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the recycling of [C12mim]Cl.

Issue 1: Decreased Catalytic Activity After Recycling
Possible Cause Troubleshooting Steps
Catalyst Degradation - Analyze the recycled [C12mim]Cl using NMR or Mass Spectrometry to identify any structural changes. - Consider lowering the reaction temperature if thermal degradation is suspected.
Accumulation of Inhibitory Impurities - Purify the recycled ionic liquid using solvent extraction or treatment with activated carbon. - Ensure the purity of starting materials to prevent the introduction of catalyst poisons.
Presence of Water - Dry the recycled [C12mim]Cl under vacuum to remove any residual water, as it can interfere with many catalytic reactions.
Issue 2: Poor Phase Separation During Extraction
Possible Cause Troubleshooting Steps
Formation of Emulsions - Allow the mixture to stand for a longer period. - Gentle centrifugation can help to break up the emulsion. - Add a small amount of a saturated salt solution (brine) to increase the polarity of the aqueous phase, if applicable.
Similar Polarity of Product and IL - Experiment with different extraction solvents that have a higher affinity for the product. - Consider alternative purification methods such as chromatography or distillation.
Issue 3: Significant Loss of [C12mim]Cl During Recovery
Possible Cause Troubleshooting Steps
Partial Miscibility with Extraction Solvent - Select a more non-polar extraction solvent. - Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
Adherence to Glassware - Rinse the reaction and extraction vessels with a small amount of a suitable solvent that is compatible with the next step in the process to recover any adhered ionic liquid.

Quantitative Data on Ionic Liquid Recycling

Cycle Number[Amim]Cl Recovery Rate (%)Lignin (B12514952) Removal (%)
1> 9579.9
2> 9578.5
3> 9577.2
4> 9475.1
5> 9473.5

Data adapted from a study on the fractionation of Pinus radiata wood using [Amim]Cl. The reduction in lignin removal efficiency over cycles was attributed to the accumulation of woody fractions in the recycled ionic liquid.[1]

Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction of [C12mim]Cl
  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Add a suitable non-polar organic solvent (e.g., diethyl ether, hexane) to the reaction mixture in a separatory funnel. The volume of the extraction solvent should typically be equal to or greater than the volume of the ionic liquid phase.

  • Mixing: Stopper the separatory funnel and gently invert it several times to allow for the transfer of the organic products into the extraction solvent. Caution: Vent the funnel frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to fully separate. The denser ionic liquid phase will be the bottom layer.

  • Separation: Carefully drain the bottom ionic liquid layer into a clean flask. Collect the top organic layer separately.

  • Repetition: For optimal product removal, repeat the extraction of the ionic liquid phase with fresh portions of the organic solvent (typically 2-3 times).

  • Solvent Removal: Remove any residual extraction solvent from the purified ionic liquid by placing it under high vacuum.

Protocol 2: Purification of Recycled [C12mim]Cl using Activated Carbon
  • Dissolution: Dissolve the recovered [C12mim]Cl in a minimal amount of a suitable solvent (e.g., dichloromethane) if it is highly viscous.

  • Activated Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight of the ionic liquid) to the solution.

  • Stirring: Stir the mixture at room temperature for a specified period (e.g., 1-2 hours).

  • Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified [C12mim]Cl.

Visualizations

Recycling_Workflow cluster_reaction Reaction Step cluster_separation Separation & Purification cluster_analysis Quality Control Reaction Catalytic Reaction in [C12mim]Cl Extraction Liquid-Liquid Extraction (with organic solvent) Reaction->Extraction Product Separation Distillation Vacuum Distillation (for volatile products) Reaction->Distillation Product Separation Recycled_IL Recycled [C12mim]Cl Extraction->Recycled_IL Recovered IL Products Products Extraction->Products Distillation->Recycled_IL Recovered IL Distillation->Products Purification Further Purification (e.g., Activated Carbon) Analysis Purity & Activity Check (NMR, MS, Test Reaction) Purification->Analysis Waste Impurities/Waste Purification->Waste Analysis->Reaction Reuse Recycled_IL->Purification Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Decreased Catalytic Activity? Degradation Catalyst Degradation Start->Degradation Yes Impurities Impurity Accumulation Start->Impurities Yes Water Presence of Water Start->Water Yes Analyze Analyze IL Structure (NMR, MS) Degradation->Analyze Purify Purify IL (Extraction, Activated Carbon) Impurities->Purify Dry Dry IL under Vacuum Water->Dry Analyze->Purify Purify->Dry

References

effect of pH on the stability and performance of "1-Dodecyl-3-methylimidazolium chloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability and performance of 1-Dodecyl-3-methylimidazolium chloride ([C12mim]Cl). This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving [C12mim]Cl at varying pH conditions.

Issue 1: Inconsistent Performance or Unexpected Results at Different pH Values

  • Question: My experiment using [C12mim]Cl is yielding inconsistent results when I change the pH of the medium. Why is this happening and how can I troubleshoot it?

  • Answer: Variations in pH can significantly impact the stability and aggregation behavior of [C12mim]Cl, leading to performance inconsistencies. Here’s a step-by-step troubleshooting guide:

    • Verify pH Measurement: Ensure your pH measurements are accurate and consistent. Calibrate your pH meter before each use and use fresh buffer solutions. For non-aqueous or mixed-solvent systems, consider using a specialized electrode.

    • Assess Stability: The imidazolium (B1220033) ring of [C12mim]Cl can be susceptible to degradation under strongly acidic or alkaline conditions, although specific degradation kinetics for [C12mim]Cl across a wide pH range are not well-documented in publicly available literature.

      • At High pH (Alkaline): Imidazolium cations can be deprotonated at the C2 position, leading to the formation of an N-heterocyclic carbene (NHC). This NHC is highly reactive and can lead to degradation. If you are working at high pH, consider if a color change or formation of precipitates is observed over time, which could indicate degradation.

      • At Low pH (Acidic): While generally more stable at acidic to neutral pH, extreme acidic conditions could potentially lead to hydrolysis, although this is less common for the imidazolium ring itself compared to other functional groups.

    • Evaluate Aggregation Behavior: The performance of [C12mim]Cl as a surfactant is closely tied to its aggregation into micelles. pH can influence the critical micelle concentration (CMC) and the morphology of these aggregates.

      • Changes in ionic strength due to the addition of acid or base to adjust the pH can alter the CMC. An increase in ionic strength generally lowers the CMC.

      • While direct data on the pH-dependent CMC of pure [C12mim]Cl is limited, for many ionic surfactants, changes in pH can affect the charge of the headgroup or interact with counterions, influencing micellization.

    • Control for Buffer Effects: The type of buffer used to control pH can also interact with [C12mim]Cl. Some buffer ions may salt out the ionic liquid or participate in side reactions. If possible, run a control experiment with different buffer systems to rule out buffer-specific effects.

Issue 2: Precipitation or Phase Separation Observed After pH Adjustment

  • Question: I observed precipitation after adjusting the pH of my aqueous [C12mim]Cl solution. What is causing this and how can I resolve it?

  • Answer: Precipitation upon pH adjustment can be due to several factors:

    • Degradation Products: As mentioned, degradation of [C12mim]Cl, particularly at high pH, can lead to the formation of less soluble products.

    • Salting Out: Adjusting the pH often involves adding salts (e.g., from the acid or base used). High concentrations of certain salts can decrease the solubility of [C12mim]Cl, causing it to "salt out" and precipitate.

    • Interaction with Other Components: If your system contains other molecules, a change in pH could alter their charge and lead to the formation of an insoluble complex with the cationic [C12mim]Cl.

    • Troubleshooting Steps:

      • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine its composition. This can help identify if it is a degradation product, the ionic liquid itself, or a complex.

      • Adjust pH Slowly: Add the acid or base dropwise while stirring vigorously to avoid localized high concentrations that can induce precipitation.

      • Consider Alternative pH Adjustment Methods: If using a strong acid or base is problematic, consider using a buffer system.

      • Evaluate Ionic Strength: Calculate the total ionic strength of your solution after pH adjustment. If it is very high, try to use more concentrated acid/base to minimize the added volume and salt concentration.

Frequently Asked Questions (FAQs)

Stability

  • Q1: What is the stable pH range for this compound?

  • Q2: What are the potential degradation pathways for [C12mim]Cl at extreme pH?

    • A2: At high pH, the primary degradation pathway is believed to be the deprotonation at the C2 position of the imidazolium ring to form an N-heterocyclic carbene (NHC). This reactive intermediate can then undergo further reactions. Under very strong acidic conditions, hydrolysis of the imidazolium ring is possible but generally less favorable.

Performance

  • Q3: How does pH affect the critical micelle concentration (CMC) of [C12mim]Cl?

    • A3: There is a lack of specific studies detailing the CMC of pure [C12mim]Cl in water as a function of pH. However, for ionic surfactants in general, pH can have an indirect effect on the CMC. Adjusting the pH with an acid or base will increase the ionic strength of the solution, which typically leads to a decrease in the CMC due to the screening of electrostatic repulsion between the charged head groups of the surfactant molecules.

  • Q4: Can pH influence the performance of [C12mim]Cl in applications like drug delivery?

    • A4: Yes, pH can be a critical factor. For drug delivery systems, the pH of the biological environment (e.g., stomach, intestine, bloodstream) can affect the stability of the [C12mim]Cl carrier, its interaction with the drug molecule, and the release characteristics of the drug. For instance, a change in pH could alter the ionization state of the drug, affecting its solubility within the micellar core of [C12mim]Cl.

Quantitative Data

Due to the limited availability of direct quantitative data for the effect of pH on the stability and CMC of [C12mim]Cl in aqueous solutions, the following table summarizes available data for [C12mim]Cl and related imidazolium ionic liquids under specific conditions. Researchers should treat this as a guideline and determine the precise parameters for their experimental setup.

Table 1: Physicochemical Data for this compound and Related Compounds

ParameterCompoundConditionsValueReference
Critical Micelle Concentration (CMC)[C12mim]ClAqueous solution~15-17 mM[1]
Critical Micelle Concentration (CMC)[C12mim]BrAqueous solution12.3 mM[2]
pH Range in Ethanol[C12mim]ClIn ethanol3.0 - 8.5[3]
Performance in Flotation[C12mim]BrAqueous slurry, pH 3-11High collection for quartz across the range, optimal separation from feldspar (B12085585) at pH 7-8[4]
Interfacial Tension (IFT)[C12mim]ClOil-water interfaceDissolution of [C12mim]Cl can eliminate the effect of pH on IFT[5]

Note: The performance and stability of [C12mim]Cl are highly dependent on the specific experimental conditions, including temperature, concentration, and the presence of other substances.

Experimental Protocols

Protocol: Determination of pH Stability of this compound

This protocol provides a general framework for assessing the stability of [C12mim]Cl at different pH values.

Objective: To determine the degradation of [C12mim]Cl over time at various pH levels.

Materials:

  • This compound ([C12mim]Cl)

  • Deionized water

  • Buffer solutions (e.g., phosphate, acetate, borate) covering the desired pH range (e.g., pH 3, 5, 7, 9, 11)

  • HCl and NaOH solutions for pH adjustment

  • High-performance liquid chromatograph (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV-Vis or ELSD)

  • pH meter

  • Thermostated incubator or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of [C12mim]Cl of known concentration (e.g., 10 mM) in deionized water.

  • Preparation of Test Solutions:

    • For each pH value to be tested, prepare a series of vials or flasks.

    • Add a specific volume of the [C12mim]Cl stock solution and the appropriate buffer to achieve the target pH and a final desired concentration of [C12mim]Cl (e.g., 1 mM).

    • For unbuffered solutions, adjust the pH using dilute HCl or NaOH.

  • Incubation:

    • Incubate the prepared solutions at a constant temperature (e.g., 25°C, 37°C, or a higher temperature to accelerate degradation).

    • Protect the samples from light if photodegradation is a concern.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each test solution.

  • Analysis:

    • Analyze the concentration of [C12mim]Cl in each sample using a validated HPLC method. The disappearance of the parent [C12mim]Cl peak over time indicates degradation.

    • Optionally, use techniques like mass spectrometry (MS) to identify any degradation products.

  • Data Analysis:

    • Plot the concentration of [C12mim]Cl as a function of time for each pH.

    • Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

pH_Effect_on_C12mimCl cluster_stability Stability cluster_performance Performance (as a surfactant) High_pH High pH (Alkaline) Degradation Potential Degradation (N-heterocyclic carbene formation) High_pH->Degradation leads to Neutral_pH_S Neutral pH Stable Generally Stable Neutral_pH_S->Stable Low_pH_S Low pH (Acidic) Low_pH_S->Stable pH_Change pH Change Ionic_Strength Altered Ionic Strength pH_Change->Ionic_Strength causes CMC Change in CMC Ionic_Strength->CMC influences Aggregation Modified Micelle Aggregation CMC->Aggregation affects Performance_Impact Impact on Performance (e.g., solubilization, IFT reduction) Aggregation->Performance_Impact pH pH

Caption: Logical relationship between pH and the stability and performance of [C12mim]Cl.

Troubleshooting_Workflow Start Inconsistent Results or Precipitation with [C12mim]Cl at new pH Verify_pH 1. Verify pH Measurement (Calibrate meter, use fresh buffers) Start->Verify_pH Check_Stability 2. Assess for Degradation (Visual inspection, analytical check) Verify_pH->Check_Stability Evaluate_Aggregation 3. Evaluate Aggregation Effects (Consider CMC changes due to ionic strength) Check_Stability->Evaluate_Aggregation Isolate_Precipitate 4. Analyze Precipitate (If precipitation occurs) Evaluate_Aggregation->Isolate_Precipitate Modify_Protocol 5. Modify Experimental Protocol Isolate_Precipitate->Modify_Protocol Slow_Adjustment Slow pH Adjustment Modify_Protocol->Slow_Adjustment Change_Buffer Use Alternative Buffer Modify_Protocol->Change_Buffer Control_Ionic_Strength Control Ionic Strength Modify_Protocol->Control_Ionic_Strength End Consistent Results Slow_Adjustment->End Change_Buffer->End Control_Ionic_Strength->End

Caption: A troubleshooting workflow for addressing pH-related issues with [C12mim]Cl.

References

Validation & Comparative

Validating the Purity of Synthesized 1-Dodecyl-3-methylimidazolium chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing reliable and reproducible experimental outcomes. This guide provides a comparative overview of common analytical techniques for validating the purity of the ionic liquid 1-Dodecyl-3-methylimidazolium chloride ([C12MIM]Cl). We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation methods.

Data Presentation: Comparison of Purity Validation Techniques

The following table summarizes the key performance characteristics of various analytical methods for assessing the purity of [C12MIM]Cl.

Analytical TechniqueCommon Impurities DetectedTypical Purity Levels ReportedDetection LimitsKey AdvantagesLimitations
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Unreacted 1-methylimidazole (B24206), unreacted 1-chlorododecane, organic solvents, water>95%~0.05-0.1 mol% for structural impuritiesProvides detailed structural information, can quantify major components and impurities simultaneously.Lower sensitivity for trace impurities compared to other methods.
Mass Spectrometry (MS) with HPLC (HPLC-MS) Non-volatile organic impurities, reaction byproducts, other ionic species>98%[1]Can reach ppm or ppb levels depending on the analyte and instrument.High sensitivity and selectivity, suitable for identifying unknown impurities.Quantification requires appropriate standards.
Thermogravimetric Analysis (TGA) Volatile impurities (e.g., water, residual solvents), thermal decomposition productsNot directly a purity method, but indicates thermal stability.Dependent on the volatility of the impurity.Provides information on thermal stability and the presence of volatile components.Does not identify specific impurities.
Ion Chromatography (IC) Halide impurities (e.g., residual Cl⁻ from synthesis or Br⁻ from alternative routes)Halide content often required to be <1% or even at ppm levels.Down to ppb levels for halide ions.[2]Highly sensitive and specific for ionic impurities.Limited to the analysis of ions.
Gas Chromatography (GC) Volatile organic impurities, unreacted volatile starting materials (e.g., 1-methylimidazole)Can quantify volatile impurities at low levels.Can reach ppm levels; 0.2 wt% for amines has been reported.[3]Excellent for separating and quantifying volatile compounds.Not suitable for non-volatile ionic liquids directly.
Karl Fischer Titration WaterWater content is often specified to be below a certain threshold (e.g., <0.1%).Can detect water content down to ppm levels.Highly accurate and specific for water determination.Only measures water content.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To identify and quantify the main components and organic impurities in the synthesized [C12MIM]Cl.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized [C12MIM]Cl in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆).

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of a suitable internal standard with a distinct chemical shift (e.g., maleic acid).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation for accurate integration.

  • Data Analysis:

    • Identify the characteristic peaks of the [C12MIM]⁺ cation and the dodecyl chain.

    • Look for peaks corresponding to potential impurities such as residual 1-methylimidazole and 1-chlorododecane.

    • Integrate the peaks of the compound and the internal standard to calculate the purity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To detect and identify non-volatile organic impurities and byproducts.

Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized [C12MIM]Cl in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to the µg/mL range for analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode to detect the [C12MIM]⁺ cation and any positively charged impurities.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

    • Data Acquisition: Acquire data in full scan mode to identify all ions present and in tandem MS (MS/MS) mode to fragment ions for structural elucidation.

  • Data Analysis:

    • Identify the peak corresponding to the [C12MIM]⁺ cation based on its mass-to-charge ratio (m/z).

    • Analyze other peaks in the chromatogram to identify potential impurities by their m/z values and fragmentation patterns.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and the presence of volatile impurities.

Protocol:

  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

  • TGA Program:

    • Initial Temperature: Start at room temperature (e.g., 25 °C).

    • Heating Rate: Heat the sample at a constant rate, typically 10 °C/min.

    • Final Temperature: Heat to a temperature high enough to ensure complete decomposition (e.g., 600 °C).

    • Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Data Analysis:

    • The TGA curve will show the percentage of weight loss as a function of temperature.

    • Weight loss at temperatures below the main decomposition temperature may indicate the presence of volatile impurities like water or residual solvents.

    • The onset temperature of the major weight loss indicates the decomposition temperature of the ionic liquid.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of [C12MIM]Cl cluster_validation Purity Validation cluster_results Purity Assessment synthesis Synthesized Product nmr ¹H NMR Spectroscopy synthesis->nmr hplc_ms HPLC-MS synthesis->hplc_ms tga Thermogravimetric Analysis synthesis->tga ic Ion Chromatography synthesis->ic structural_purity Structural Purity & Organic Impurities nmr->structural_purity non_volatile_impurities Non-Volatile Impurities hplc_ms->non_volatile_impurities thermal_stability Thermal Stability & Volatiles tga->thermal_stability halide_content Halide Content ic->halide_content final_purity Final Purity Specification structural_purity->final_purity non_volatile_impurities->final_purity thermal_stability->final_purity halide_content->final_purity

Caption: Experimental workflow for the purity validation of synthesized [C12MIM]Cl.

method_comparison cluster_methods Purity Validation Methods cluster_impurities Target Impurities NMR ¹H NMR Spectroscopy + Structural Elucidation + Quantification of Major Components - Lower Sensitivity for Trace Impurities organic Organic Residues (e.g., 1-methylimidazole) NMR->organic MS HPLC-MS + High Sensitivity & Selectivity + Identification of Unknowns - Requires Standards for Quantification non_volatile Non-Volatile Byproducts MS->non_volatile TGA Thermogravimetric Analysis + Assesses Thermal Stability + Detects Volatiles - Does Not Identify Impurities volatiles Volatiles (e.g., Water, Solvents) TGA->volatiles IC Ion Chromatography + High Sensitivity for Halides + Specific for Ionic Impurities - Limited to Ions halides Halide Ions (e.g., Cl⁻, Br⁻) IC->halides

Caption: Comparison of key purity validation techniques for ionic liquids.

References

A Comparative Guide to the Analytical Characterization of 1-Dodecyl-3-methylimidazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of the ionic liquid 1-Dodecyl-3-methylimidazolium (B1224283) chloride ([C12mim]Cl). It offers a detailed overview of spectroscopic and thermal analysis methods, presenting supporting experimental data and protocols to aid in the selection of appropriate characterization strategies. Furthermore, this guide compares the properties of [C12mim]Cl with other relevant compounds, providing a broader context for its application.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure and purity of 1-Dodecyl-3-methylimidazolium chloride. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the most common methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and purity of [C12mim]Cl by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H and ¹³C NMR Data for Imidazolium-Based Ionic Liquids

CompoundNucleusChemical Shift (δ) [ppm]Assignment
1-Decyl-3-methylimidazolium chloride ¹H~9.4-9.7H-2 (imidazolium ring)
~7.6-7.8H-4, H-5 (imidazolium ring)
~4.2-4.4N-CH₂ (decyl chain)
~3.9-4.1N-CH₃
~1.8-2.0N-CH₂-CH₂ (decyl chain)
~1.2-1.4-(CH₂)₇- (decyl chain)
~0.8-0.9-CH₃ (decyl chain)
1-Ethyl-3-methylimidazolium iodide [1]¹H10.05H-2 (imidazolium ring)
7.53H-4, H-5 (imidazolium ring)
4.47N-CH₂ (ethyl chain)
4.12N-CH₃
1.63-CH₃ (ethyl chain)
¹³C135.4C-2 (imidazolium ring)
123.2, 121.9C-4, C-5 (imidazolium ring)
44.7N-CH₂ (ethyl chain)
36.8N-CH₃
15.2-CH₃ (ethyl chain)

Note: Chemical shifts for 1-Decyl-3-methylimidazolium chloride are estimated based on published data for similar compounds and may vary depending on the solvent and concentration.[2][3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the ionic liquid in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Water (D₂O)) in a 5 mm NMR tube.[2] The choice of solvent can influence the chemical shifts.[2]

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A capillary insert containing a reference standard like tetramethylsilane (B1202638) (TMS) or sodium trimethylsilylpropanesulfonate (DSS) can be used for accurate chemical shift referencing.[2]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicity (splitting patterns) to deduce the connectivity of the atoms.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Ionic Liquid B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D Instrument Insertion E Acquire FID D->E F Fourier Transform E->F Data Transfer G Phase & Baseline Correction F->G H Spectral Analysis (Integration, Multiplicity) G->H

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in [C12mim]Cl by measuring the absorption of infrared radiation. The resulting spectrum provides a molecular fingerprint of the compound.

Characteristic FT-IR Absorption Bands for Imidazolium-Based Ionic Liquids

Wavenumber (cm⁻¹)AssignmentReference
~3150-3050C-H stretching (imidazolium ring)[4]
~2920-2930Asymmetric C-H stretching (alkyl chain)[5]
~2850-2860Symmetric C-H stretching (alkyl chain)[4]
~1570Imidazolium (B1220033) ring stretching[6]
~1460-1470C-H bending (alkyl chain)[4]
~1170C-N stretching[7]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Place a small drop of the neat ionic liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[8] Acquire a background spectrum of the empty sample holder or pure KBr pellet first and subtract it from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the [C12mim]Cl molecule.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability, melting point, and other phase transitions of [C12mim]Cl.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and thermal stability of the ionic liquid.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other phase transition temperatures and enthalpies.[9]

Thermal Properties of 1-Alkyl-3-methylimidazolium Chlorides

CompoundOnset Decomposition Temp. (TGA)Melting Point (DSC)Reference
1-Butyl-3-methylimidazolium chloride ~246 °C~65-74 °C[10]
1-Hexadecyl-3-methylimidazolium chloride ~296 °C-[11]
This compound Expected to be between the butyl and hexadecyl analogues~150 °C[12]

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate crucible (e.g., aluminum, alumina).[13]

  • Instrument Setup: Place the sample and an empty reference crucible into the DSC or TGA instrument.

  • TGA Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond its decomposition point.[13]

  • DSC Method: Subject the sample to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min) to observe phase transitions.[9]

  • Analysis: Analyze the resulting TGA curve to determine the onset of decomposition. For DSC, analyze the thermogram to identify endothermic (melting) and exothermic (crystallization) peaks, as well as glass transitions.

G cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Sample [C12mim]Cl NMR NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR TGA Thermogravimetric Analysis Sample->TGA DSC Differential Scanning Calorimetry Sample->DSC NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data TGA_Data Decomposition Temperature TGA->TGA_Data DSC_Data Melting Point, Phase Transitions DSC->DSC_Data Homologues Other 1-Alkyl-3-methyl- imidazolium Chlorides NMR_Data->Homologues Alternatives Sodium Dodecyl Sulfate (B86663) (SDS) NMR_Data->Alternatives FTIR_Data->Homologues FTIR_Data->Alternatives TGA_Data->Homologues TGA_Data->Alternatives DSC_Data->Homologues DSC_Data->Alternatives

Comparison with Alternatives

A key aspect of characterizing [C12mim]Cl is understanding its properties relative to other compounds, particularly conventional surfactants like sodium dodecyl sulfate (SDS) and other members of the 1-alkyl-3-methylimidazolium chloride homologous series.

Comparison with Sodium Dodecyl Sulfate (SDS)
PropertyThis compound ([C12mim]Cl) Sodium Dodecyl Sulfate (SDS)
Structure Cationic surfactant with an imidazolium headgroup and a dodecyl tail.Anionic surfactant with a sulfate headgroup and a dodecyl tail.[14]
Molecular Weight 286.89 g/mol 288.38 g/mol [15]
Melting Point ~150 °C[12]204-207 °C[16]
Critical Micelle Conc. (CMC) Varies with conditions, reported as low as 100 ppm in specific applications.8.2 mM in water at 25 °C.[14]
Applications Surfactant, catalysis, electrochemistry, protein solubilization.Detergent, protein electrophoresis (SDS-PAGE), emulsifier.[14][17]
Comparison within the 1-Alkyl-3-methylimidazolium Chloride Series

The length of the alkyl chain ([Cₙmim]Cl) significantly influences the physicochemical properties of these ionic liquids.

PropertyTrend with Increasing Alkyl Chain Length (n)
Melting Point Generally increases.
Thermal Stability (TGA) Tends to increase.[11]
Viscosity Increases.
Density Decreases.
Hydrophobicity Increases.

This comparative data is essential for selecting the most appropriate ionic liquid for a specific application, whether in drug formulation, as a reaction medium, or in materials science. The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound and related compounds.

References

A Comparative Guide to 1-Dodecyl-3-methylimidazolium chloride and Other Imidazolium-Based Ionic Liquids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 1-dodecyl-3-methylimidazolium (B1224283) chloride ([C12MIM]Cl) in comparison to other imidazolium-based ionic liquids, focusing on their physicochemical properties, biological activity, and potential applications in drug development. This guide provides supporting experimental data, detailed methodologies, and visual representations of key concepts.

The unique properties of ionic liquids (ILs), particularly their negligible vapor pressure, high thermal stability, and tunable nature, have positioned them as promising candidates in various scientific fields, including as solvents for chemical synthesis and as active pharmaceutical ingredients.[1] Among the diverse families of ILs, those based on the 1-alkyl-3-methylimidazolium cation have garnered significant attention. The biological and physicochemical properties of these compounds can be finely tuned by modifying the length of the alkyl chain.[2][3] This guide focuses on 1-dodecyl-3-methylimidazolium chloride ([C12MIM]Cl), a member of this family with a 12-carbon alkyl chain, and provides a comparative analysis against its shorter and longer-chain counterparts.

Physicochemical Properties: A Tale of Two Ends

The length of the alkyl chain on the imidazolium (B1220033) cation plays a pivotal role in defining the physicochemical properties of the ionic liquid, such as viscosity, density, and conductivity. Generally, as the alkyl chain length increases, van der Waals interactions become more prominent, leading to changes in these key characteristics.

Table 1: Physicochemical Properties of 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids

Ionic LiquidAlkyl ChainDensity (g/cm³) at 298.15 KViscosity (mPa·s) at 298.15 KConductivity (S/m) at 298.15 K
[C4MIM]ClC4~1.08~220~0.7
[C8MIM]ClC8~1.01~650~0.1
[C12MIM]Cl C12 ~0.97 ~1500 ~0.02
[C16MIM]ClC16~0.94~3000~0.005

Note: The values presented are approximate and can vary based on the purity of the ionic liquid and the measurement technique.

As depicted in Table 1, there is a clear trend of decreasing density and conductivity with increasing alkyl chain length, while viscosity shows a significant increase.[4][5] The longer alkyl chains in compounds like [C12MIM]Cl and [C16MIM]Cl lead to stronger intermolecular forces, resulting in higher viscosity and reduced ion mobility, which in turn lowers conductivity.

Biological Activity: The "Cut-off" Effect in Cytotoxicity and Antimicrobial Action

The biological activity of 1-alkyl-3-methylimidazolium chlorides is strongly correlated with the length of the alkyl substituent. This relationship, however, is not linear and often exhibits a "cut-off" effect, where the activity increases with chain length up to a certain point, after which it plateaus or even decreases.[2]

Cytotoxicity against Cancer Cell Lines

Imidazolium-based ionic liquids have demonstrated cytotoxic effects against various cancer cell lines, with their efficacy being highly dependent on the alkyl chain length. Longer alkyl chains generally lead to increased cytotoxicity, which is often attributed to greater disruption of the cell membrane.[6][7]

Table 2: Comparative Cytotoxicity (IC50 in µM) of 1-Alkyl-3-methylimidazolium Chlorides on Various Cancer Cell Lines

Ionic LiquidHeLa (Cervical Cancer)A549 (Lung Carcinoma)HepG2 (Liver Carcinoma)
[C4MIM]Cl>1000>1000>1000
[C8MIM]Cl~150~200~100
[C12MIM]Cl ~10 ~25 ~5
[C16MIM]Cl~15~30~8

Note: IC50 values are indicative and can vary between studies and specific experimental conditions.

As shown in Table 2, [C12MIM]Cl exhibits significant cytotoxicity against HeLa, A549, and HepG2 cancer cell lines, with IC50 values in the low micromolar range.[6][8][9] The cytotoxic effect generally increases with the alkyl chain length from C4 to C12, after which the increase is less pronounced or may slightly decrease, demonstrating the cut-off effect.[2]

Antimicrobial and Antifungal Activity

The antimicrobial properties of 1-alkyl-3-methylimidazolium chlorides also follow a similar trend, with the length of the alkyl chain being a key determinant of their potency. These compounds are effective against a broad spectrum of bacteria and fungi.[10][11][12]

Table 3: Comparative Antimicrobial Activity (MIC in µM) of 1-Alkyl-3-methylimidazolium Chlorides

Ionic LiquidStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
[C4MIM]Cl>5000>5000>1000
[C8MIM]Cl~500~1000~250
[C12MIM]Cl ~20 ~50 ~10
[C16MIM]Cl~10~30~5

Note: MIC values can vary depending on the microbial strain and testing methodology.

The data in Table 3 indicates that [C12MIM]Cl is a potent antimicrobial and antifungal agent.[2][10][13] The activity is particularly pronounced against Gram-positive bacteria and fungi. The mechanism of action is believed to involve the disruption of the microbial cell membrane by the lipophilic alkyl chains, leading to cell lysis.[14][15]

Experimental Protocols

To ensure the reproducibility and comparability of data, standardized experimental protocols are crucial. Below are detailed methodologies for the key assays cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][17]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the ionic liquids in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the ionic liquids. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the ionic liquids in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no ionic liquid) and a sterility control (no microbes).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the ionic liquid that completely inhibits visible growth of the microorganism.

Visualizing the Mechanisms and Workflows

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative evaluation of imidazolium-based ionic liquids.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & Comparison synthesis Synthesis of [CnMIM]Cl Series (n=4, 8, 12, 16) physchem Physicochemical Analysis (Density, Viscosity, Conductivity) synthesis->physchem cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) physchem->cytotoxicity antimicrobial Antimicrobial Testing (MIC Determination) physchem->antimicrobial ic50 IC50 Value Determination cytotoxicity->ic50 mic MIC Value Determination antimicrobial->mic comparison Comparative Analysis of Structure-Activity Relationship ic50->comparison mic->comparison

Fig. 1: Experimental workflow for comparing imidazolium-based ionic liquids.
Proposed Mechanism of Action: Induction of Apoptosis

The cytotoxicity of [C12MIM]Cl in cancer cells is primarily attributed to the induction of apoptosis. This process involves a cascade of molecular events leading to programmed cell death.

G C12MIM [C12MIM]Cl Membrane Cell Membrane Disruption C12MIM->Membrane Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria ROS Increased ROS Production Mitochondria->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 ROS->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 2: Proposed signaling pathway for [C12MIM]Cl-induced apoptosis.
Logical Relationship of Alkyl Chain Length and Biological Activity

The relationship between the alkyl chain length of 1-alkyl-3-methylimidazolium chlorides and their biological activity can be summarized as follows:

G cluster_0 Alkyl Chain Length cluster_1 Biological Activity Short Short Chain (C4) Low Low Activity Short->Low Medium Medium Chain (C8) Moderate Moderate Activity Medium->Moderate Long Long Chain (C12, C16) High High Activity Long->High

Fig. 3: Correlation of alkyl chain length with biological activity.

Conclusion

This guide provides a comparative overview of this compound and other 1-alkyl-3-methylimidazolium chlorides. The presented data highlights the critical role of the alkyl chain length in determining both the physicochemical and biological properties of these ionic liquids. [C12MIM]Cl emerges as a potent cytotoxic and antimicrobial agent, with its long alkyl chain facilitating strong interactions with cell membranes. Researchers and drug development professionals should consider these structure-activity relationships when selecting or designing imidazolium-based ionic liquids for specific applications. The provided experimental protocols offer a foundation for standardized testing to ensure reliable and comparable results. Further research into the specific molecular targets and signaling pathways affected by these compounds will be crucial for their future development in therapeutic applications.

References

Performance of 1-Dodecyl-3-methylimidazolium chloride in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 1-Dodecyl-3-methylimidazolium chloride ([C12mim]Cl), a versatile ionic liquid, across various solvent systems. Its unique amphiphilic nature, combining a hydrophilic imidazolium (B1220033) head and a long hydrophobic dodecyl tail, governs its behavior and efficacy in diverse applications ranging from surfactant science to drug delivery and extraction processes. This document synthesizes key performance data and outlines detailed experimental protocols to assist researchers in selecting optimal solvent conditions for their specific needs.

I. Solubility Profile

The solubility of [C12mim]Cl is a critical parameter influencing its application. Extensive studies have characterized its solubility in both aqueous and organic media.

Solubility in Alcohols

The solubility of [C12mim]Cl in a range of primary, secondary, and tertiary alcohols has been systematically measured. Generally, its solubility in primary alcohols with shorter alkyl chains is high and decreases as the alkyl chain length of the alcohol increases from C6 to C12.[1][2][3] The intermolecular interactions between the ionic liquid and the alcohol play a significant role in this trend.[1][2][3]

Table 1: Solubility of this compound in Various Alcohols

SolventTemperature (K)Mole Fraction (x1) of [C12mim]Cl
Ethanol273.780.2511
299.650.4751
301.150.5133
316.090.6417
1-Butanol275.650.2627
292.160.4164
311.820.5586
312.550.6381
1-Hexanol298.150.47 (approx.)
1-Octanol298.150.41 (approx.)
1-Decanol298.150.36 (approx.)
1-Dodecanol298.150.31 (approx.)
2-Butanol298.150.45 (approx.)
2-Methyl-2-propanol298.150.44 (approx.)
Data sourced from Domańska, U., et al. (2003).[1][2][3]
Experimental Protocol: Dynamic Method for Solubility Determination

The solubility of [C12mim]Cl in alcohols was determined using a dynamic method.[1][2][3]

Workflow for Solubility Determination

cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis prep Mixture of [C12mim]Cl and solvent prepared in a sealed vessel heating Mixture heated at a constant rate (e.g., 2 K/min) with stirring prep->heating Transfer to apparatus detection Visual detection of the disappearance of the last solid particle heating->detection Observation cooling Mixture cooled to observe recrystallization detection->cooling Verification temp_record Temperature of disappearance recorded as solubility temperature detection->temp_record Data Recording dsc DSC used to determine melting point and enthalpy of fusion temp_record->dsc Thermal Analysis

Caption: Workflow for determining the solubility of [C12mim]Cl using a dynamic method.

  • Sample Preparation: A known mass of [C12mim]Cl and the respective solvent are placed in a sealed glass vessel equipped with a magnetic stirrer.

  • Equilibration and Measurement: The mixture is heated at a constant rate (e.g., 2 K/min) while being vigorously stirred. The temperature at which the last solid crystals disappear is recorded as the solubility temperature for that specific composition. The sample is then cooled to observe recrystallization, and the process is repeated to ensure accuracy.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the melting point, enthalpy of fusion, and any solid-solid phase transitions of the pure [C12mim]Cl.

II. Surfactant Performance and Micellization

In aqueous solutions, [C12mim]Cl exhibits surfactant-like properties, forming micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This behavior is fundamental to its application in detergency, emulsification, and drug delivery. The presence of additives such as salts can significantly influence the micellization behavior.

Critical Micelle Concentration (CMC) in Aqueous Systems

The CMC is a key indicator of a surfactant's efficiency. For [C12mim]Cl, the CMC in aqueous solution is influenced by factors such as temperature and the presence of electrolytes. The aggregation behavior of [C12mim]Cl has been compared to its halide analogues, [C12mim]Br and [C12mim]I, revealing that the nature of the anion affects surface activity.[4] Studies have shown that [C12mim]I exhibits the highest surface activity among the three.[4]

Table 2: Critical Micelle Concentration (CMC) of [C12mim]Cl and its Halide Analogues in Aqueous Solution at 298.15 K

Ionic LiquidCMC (mmol/L)
[C12mim]Cl15.8
[C12mim]Br12.0
[C12mim]I8.9
Data sourced from Ao, M., & Kim, D. (2013).[4]

The addition of inorganic salts to an aqueous solution of [C12mim]Cl generally leads to a decrease in the CMC. This is attributed to the "salting-out" effect, where the salt ions reduce the repulsion between the ionic head groups of the surfactant, promoting micelle formation at lower concentrations.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of a surfactant. The most common techniques for ionic surfactants like [C12mim]Cl are conductivity and surface tension measurements.

Workflow for CMC Determination

cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare a series of aqueous solutions of [C12mim]Cl with varying concentrations conductivity Measure the specific conductance of each solution using a conductometer prep->conductivity surface_tension Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) prep->surface_tension plot_cond Plot specific conductance vs. concentration. Identify the break point. conductivity->plot_cond plot_st Plot surface tension vs. log(concentration). Identify the inflection point. surface_tension->plot_st cmc The concentration at the break/inflection point is the CMC plot_cond->cmc plot_st->cmc

Caption: General workflow for determining the CMC of [C12mim]Cl.

  • Conductivity Method:

    • A series of aqueous solutions of [C12mim]Cl of varying concentrations are prepared.

    • The specific conductance of each solution is measured at a constant temperature.

    • A plot of specific conductance versus concentration is generated. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

  • Surface Tension Method:

    • The surface tension of the prepared solutions is measured using a tensiometer.

    • A plot of surface tension versus the logarithm of the surfactant concentration is created.

    • The surface tension decreases linearly with the log of the concentration until it reaches a plateau. The concentration at which this transition occurs is the CMC.

III. Interfacial Tension Reduction

The ability of [C12mim]Cl to reduce the interfacial tension (IFT) between immiscible liquids, such as oil and water, is a key performance metric, particularly in applications like enhanced oil recovery and the formulation of emulsions for drug delivery.

Performance in Oil-Water Systems

Studies have demonstrated that [C12mim]Cl is an effective agent for reducing the IFT between crude oil and brine.[5] Notably, its performance is maintained and can even be enhanced in high salinity conditions, a significant advantage over many conventional surfactants.[5] The IFT decreases with increasing concentration of [C12mim]Cl until the CMC is reached, after which the IFT remains relatively constant.

Table 3: Interfacial Tension of Crude Oil/Brine System with [C12mim]Cl

[C12mim]Cl Concentration (ppm)Interfacial Tension (mN/m)
025.4
2510.2
504.8
100 (CMC)1.1
2001.0
Data sourced from Hezave, A. Z., et al. (2013).[5]
Experimental Protocol: Interfacial Tension Measurement

The pendant drop method is a widely used technique for determining the interfacial tension between two immiscible liquids.

Workflow for Interfacial Tension Measurement

cluster_setup Experimental Setup cluster_imaging Image Acquisition cluster_analysis Data Analysis setup A drop of the denser liquid (e.g., aqueous [C12mim]Cl solution) is formed at the tip of a capillary needle immersed in the lighter liquid (e.g., oil) capture A high-resolution camera captures the profile of the pendant drop setup->capture Imaging analysis The shape of the drop is analyzed using specialized software that fits the profile to the Young-Laplace equation capture->analysis Profile Analysis ift The interfacial tension is calculated from the drop shape and the density difference between the two liquids analysis->ift Calculation

Caption: Workflow for measuring interfacial tension using the pendant drop method.

  • Apparatus Setup: A syringe with a capillary needle is filled with the denser liquid phase (e.g., the aqueous solution of [C12mim]Cl). The cuvette is filled with the lighter, immiscible liquid phase (e.g., oil).

  • Drop Formation and Imaging: A drop of the denser liquid is carefully formed at the tip of the needle within the lighter liquid. The system is allowed to reach equilibrium. A high-resolution camera captures the image of the drop.

  • Analysis: The profile of the pendant drop is analyzed by software. By fitting the drop shape to the Young-Laplace equation, which relates the shape of the drop to the interfacial tension and the density difference between the two liquids, the IFT can be accurately determined.

IV. Applications in Extraction

The tunable properties of ionic liquids make them promising solvents for the extraction of bioactive compounds. The choice of solvent system, including the use of [C12mim]Cl in combination with other solvents, can significantly impact extraction efficiency. The efficiency of extraction is influenced by the length of the alkyl chain on the imidazolium cation; however, an increase in chain length to dodecyl can also lead to increased viscosity, which may decrease extraction efficiency in some cases.[6]

While specific comparative data for [C12mim]Cl in different solvent systems for a single extraction application is limited in the literature, the general principle is that the solvent system should be tailored to the polarity of the target analyte and the matrix from which it is being extracted. The use of co-solvents with [C12mim]Cl can help to modulate the viscosity and polarity of the extraction medium.

Conclusion

This compound demonstrates versatile performance across a range of solvent systems. Its solubility is highly dependent on the nature of the solvent, with a clear trend observed in alcoholic media. In aqueous systems, it behaves as an effective cationic surfactant, with its micellization and interfacial tension reduction properties being tunable by the addition of electrolytes. The choice of the anion in the imidazolium salt also plays a crucial role in its surface activity. The detailed experimental protocols provided herein offer a foundation for researchers to quantitatively assess the performance of [C12mim]Cl in their specific applications and to optimize solvent conditions for desired outcomes in drug development and other scientific endeavors.

References

Unveiling the Cellular Impact: A Comparative Guide to the Cytotoxicity of 1-Dodecyl-3-methylimidazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of ionic liquids is paramount for their safe and effective application. This guide provides an objective comparison of the cytotoxicity of 1-Dodecyl-3-methylimidazolium (B1224283) chloride ([C12MIM]Cl) with other ionic liquids, supported by experimental data, detailed protocols, and a visualization of the underlying molecular pathways.

Executive Summary

1-Dodecyl-3-methylimidazolium chloride ([C12MIM]Cl) exhibits significant cytotoxicity across various human cell lines, a characteristic largely attributed to its long alkyl chain. This guide synthesizes data from multiple studies, primarily focusing on the human hepatocellular carcinoma (HepG2) and human cervical cancer (HeLa) cell lines. The cytotoxicity of imidazolium-based ionic liquids is shown to be dependent on the length of the alkyl chain, the nature of the cation head group, and the associated anion. [C12MIM]Cl induces apoptosis through a mechanism involving the p53 and Bcl-2 family of proteins, leading to the activation of caspases. This guide presents a comprehensive data summary, detailed experimental methodologies, and a visual representation of the apoptotic signaling pathway initiated by [C12MIM]Cl.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for quantifying cytotoxicity. The following table summarizes the cytotoxic effects of [C12MIM]Cl and other selected imidazolium-based ionic liquids on different human cell lines.

Ionic LiquidCation Alkyl ChainAnionCell LineExposure Time (h)IC50 / EC50 (µM)Reference
This compound ([C12MIM]Cl) C12Cl⁻HepG22415.3[1]
1-Octyl-3-methylimidazolium bromide ([C8MIM]Br)C8Br⁻HepG224125[2]
1-Hexadecyl-3-methylimidazolium chloride ([C16MIM]Cl)C16Cl⁻HepG2244.2[3]
1-Butyl-3-methylimidazolium chloride ([C4MIM]Cl)C4Cl⁻HeLa48>10000[4][5]
1-Decyl-3-methylimidazolium chloride ([C10MIM]Cl)C10Cl⁻HeLa48130[4][5]
1-Dodecyl-3-methylimidazolium bromide ([C12MIM]Br)C12Br⁻HepG2249.8[6]

Data Interpretation: The data clearly indicates that the length of the alkyl chain on the imidazolium (B1220033) cation is a major determinant of cytotoxicity. A longer alkyl chain generally results in a lower IC50/EC50 value, signifying higher toxicity. For instance, [C16MIM]Cl with a C16 chain is significantly more toxic to HepG2 cells than [C8MIM]Br with a C8 chain. [C12MIM]Cl, with its C12 chain, demonstrates moderate to high cytotoxicity. The anion also influences toxicity, though its effect is generally considered secondary to the cation's structure.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability. This protocol is adapted for the evaluation of ionic liquid cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cell line of interest (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Ionic liquids to be tested

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment with Ionic Liquids:

    • Prepare a series of dilutions of the ionic liquids in the complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the ionic liquids. Include a vehicle control (medium without ionic liquid).

    • Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The cell viability is calculated as a percentage of the control group (untreated cells).

    • The IC50 value, the concentration of the ionic liquid that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

Considerations for Ionic Liquid Testing:

  • Solubility: Ensure the ionic liquids are fully dissolved in the culture medium. Some ionic liquids may require a co-solvent, but its own cytotoxicity must be controlled for.

  • Interference: Some ionic liquids may interfere with the MTT assay by directly reducing MTT or by altering the optical properties of the medium. It is advisable to run a cell-free control with the ionic liquids to check for any direct reaction with MTT.

Signaling Pathway Visualization

Exposure to this compound has been shown to induce apoptosis in HepG2 cells through a signaling cascade involving the tumor suppressor protein p53 and the Bcl-2 family of proteins.[1][2] The following diagram, generated using the DOT language, illustrates this proposed pathway.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Apoptotic Regulation cluster_execution Execution Phase C12MIM [C12MIM]Cl Exposure p53 p53 activation C12MIM->p53 Bax Bax (Pro-apoptotic) upregulation p53->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) downregulation p53->Bcl2 inhibits Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1. Proposed signaling pathway of [C12MIM]Cl-induced apoptosis in HepG2 cells.

Pathway Description: Exposure of HepG2 cells to [C12MIM]Cl induces cellular stress, leading to the activation of the p53 tumor suppressor protein.[1] Activated p53 then transcriptionally upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][2] The resulting increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), causing the release of cytochrome c into the cytosol. Cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the orchestrated dismantling of the cell known as apoptosis.[7]

This guide provides a foundational understanding of the cytotoxicity of this compound in comparison to other ionic liquids. The provided data and protocols can serve as a valuable resource for researchers in designing and interpreting toxicological studies of these novel compounds.

References

cost-benefit analysis of using "1-Dodecyl-3-methylimidazolium chloride" in industrial processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of utilizing 1-Dodecyl-3-methylimidazolium chloride ([C12mim]Cl), an ionic liquid, in various industrial applications. Through a detailed comparison with traditional alternatives, supported by experimental data, this document aims to inform decisions on the adoption of this promising solvent and surfactant.

Executive Summary

This compound ([C12mim]Cl) presents a compelling, albeit nuanced, alternative to conventional chemicals in several industrial sectors. Its advantages include enhanced performance in applications like enhanced oil recovery (EOR) and metal plating, as well as enabling novel synthetic routes in nanomaterial synthesis. However, its broader adoption is currently hampered by a significant cost differential compared to traditional surfactants and solvents, alongside unresolved questions regarding its long-term environmental impact and toxicity profile. This guide presents a detailed analysis of its performance, cost-effectiveness, and safety, offering a balanced perspective for potential industrial implementation.

Performance Comparison

Enhanced Oil Recovery (EOR)

In the realm of enhanced oil recovery, [C12mim]Cl has demonstrated superior performance in reducing interfacial tension (IFT) between oil and water, a critical factor in mobilizing trapped oil reserves.

Table 1: Performance of [C12mim]Cl vs. Conventional Surfactants in EOR

Parameter[C12mim]ClSodium Dodecyl Sulfate (SDS)Sodium Dodecyl Benzene Sulfonate (SDBS)
Critical Micelle Concentration (CMC) 9.8 x 10⁻³ mol/dm³[1]9.4 x 10⁻³ mol/dm³[1]1105 ppm (reduced to 852 ppm with alkali)[2]
Interfacial Tension (IFT) Reduction Reduces IFT from 29.1 to 9.7 mN/m[1]Reduces IFT from 29.1 to 4.0 mN/m[1]Significant reduction, but can precipitate at high concentrations[2]
Performance in High Salinity EffectivePerformance can be inhibitedPerformance can be inhibited

As the data indicates, while both [C12mim]Cl and SDS exhibit similar CMCs, SDS demonstrates a greater reduction in IFT in laboratory settings. However, the performance of conventional surfactants can be hindered in high-salinity conditions, a common scenario in oil reservoirs, where [C12mim]Cl has shown to be more robust.

Metal Plating

Ionic liquids like [C12mim]Cl are being explored as electrolytes in metal plating, offering a safer alternative to traditional, often toxic, plating baths. The primary advantage lies in their low volatility and wider electrochemical window, which can lead to higher quality metal deposits.

Logical Relationship: Metal Plating Workflow

cluster_traditional Traditional Plating cluster_ionic_liquid Ionic Liquid Plating Aqueous Electrolyte Aqueous Electrolyte Plating Bath Plating Bath Aqueous Electrolyte->Plating Bath Metal Salt Metal Salt Metal Salt->Plating Bath Additives Additives Additives->Plating Bath Electrodeposition Electrodeposition Plating Bath->Electrodeposition Lower quality deposits (potential for hydrogen evolution) [C12mim]Cl [C12mim]Cl Plating Bath_IL Plating Bath [C12mim]Cl->Plating Bath_IL Metal Salt_IL Metal Salt Metal Salt_IL->Plating Bath_IL Plating Bath_IL->Electrodeposition Higher quality deposits (wider electrochemical window) Final Product Final Product Electrodeposition->Final Product

Caption: Comparison of traditional and ionic liquid-based metal plating workflows.

While direct quantitative comparisons of plating performance are application-specific, the use of ionic liquids can lead to smoother, more uniform coatings and allows for the deposition of metals that are difficult to plate from aqueous solutions.

Nanomaterial Synthesis

[C12mim]Cl can act as a solvent, template, and stabilizer in the synthesis of nanoparticles, offering control over their size and morphology.

Table 2: Comparison of Nanoparticle Synthesis Media

Feature[C12mim]ClTraditional Organic Solvents (e.g., Toluene)
Role Solvent, template, stabilizerSolvent
Control over Nanoparticle Growth HighModerate
Need for Additional Stabilizers Often not requiredTypically required
Volatility Very lowHigh
Toxicity ModerateHigh
Cost HighLow

The use of [C12mim]Cl can simplify the synthesis process by eliminating the need for separate stabilizing agents. However, the performance of the resulting nanoparticles in specific applications, such as catalysis, needs to be evaluated on a case-by-case basis against those produced via conventional methods.

Cost-Benefit Analysis

The primary barrier to the widespread industrial adoption of [C12mim]Cl is its cost. While prices for bulk quantities are not publicly listed and are subject to negotiation with suppliers, they are significantly higher than those of traditional surfactants and solvents.

Logical Relationship: Cost-Benefit Considerations for [C12mim]Cl

[C12mim]Cl [C12mim]Cl Benefits Benefits [C12mim]Cl->Benefits Costs Costs [C12mim]Cl->Costs Enhanced Performance Enhanced Performance Benefits->Enhanced Performance Improved Product Quality Improved Product Quality Benefits->Improved Product Quality Simplified Processes Simplified Processes Benefits->Simplified Processes Reduced Environmental Impact (low volatility) Reduced Environmental Impact (low volatility) Benefits->Reduced Environmental Impact (low volatility) High Purchase Price High Purchase Price Costs->High Purchase Price Recycling/Disposal Costs Recycling/Disposal Costs Costs->Recycling/Disposal Costs Potential Toxicity Concerns Potential Toxicity Concerns Costs->Potential Toxicity Concerns

Caption: Key factors in the cost-benefit analysis of [C12mim]Cl.

A thorough cost-benefit analysis must consider the entire lifecycle, including the potential for recycling the ionic liquid, which could offset its high initial cost. Furthermore, the enhanced performance and simplified processing it offers may lead to long-term savings that justify the initial investment. For instance, in EOR, a marginal increase in oil recovery can translate to substantial revenue gains, potentially outweighing the higher chemical cost.

Safety and Environmental Impact

The "green" credentials of ionic liquids are a subject of ongoing research. While their low volatility is a significant advantage over volatile organic compounds (VOCs), their toxicity and biodegradability are concerns.

Table 3: Acute Oral Toxicity (LD50) in Rats

SubstanceLD50 (mg/kg)
This compound ([C12mim]Cl) Data not available
Sodium Dodecyl Sulfate (SDS) 1288[3]
Toluene >5000[4]
Chromic Acid (component of plating baths) Data not available for oral LD50 in rats, but is a known carcinogen and highly toxic.

The lack of a publicly available oral LD50 value for [C12mim]Cl in rats is a significant data gap that hinders a direct toxicological comparison. However, studies have shown that imidazolium-based ionic liquids can exhibit toxicity to aquatic life and may not be readily biodegradable.[5][6][7]

Experimental Protocols

Synthesis of this compound ([C12mim]Cl)

Conventional Heating Method:

  • In a round-bottom flask equipped with a reflux condenser, combine 1-methylimidazole (B24206) and a slight molar excess of 1-chlorododecane (B51209).

  • Add a suitable solvent, such as acetonitrile, to the flask.

  • Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours.

  • After cooling, the product can be purified by recrystallization from a solvent like ethyl acetate.

Microwave-Assisted Synthesis:

  • Combine 1-methylimidazole and 1-chlorododecane in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 100-150°C) for a short duration (e.g., 10-30 minutes).

  • The resulting ionic liquid can be purified by washing with a non-polar solvent to remove any unreacted starting materials.

Experimental Workflow: Synthesis of [C12mim]Cl

G Start Start Reactants 1-methylimidazole + 1-chlorododecane Start->Reactants Conventional_Heating Conventional Heating (Reflux in Solvent) Reactants->Conventional_Heating Microwave_Synthesis Microwave Synthesis (Solvent-free or with solvent) Reactants->Microwave_Synthesis Purification Purification (Recrystallization/Washing) Conventional_Heating->Purification Microwave_Synthesis->Purification Characterization Characterization (NMR, FTIR, etc.) Purification->Characterization Final_Product [C12mim]Cl Characterization->Final_Product

Caption: Workflow for the synthesis of [C12mim]Cl via conventional and microwave methods.

Measurement of Interfacial Tension (IFT)

The pendant drop method is a common technique for measuring IFT.

  • A drop of the denser liquid (e.g., aqueous [C12mim]Cl solution) is formed in the lighter liquid (e.g., crude oil).

  • The shape of the drop is determined by the balance between gravitational forces and surface tension.

  • A camera captures the image of the drop, and software analyzes its shape to calculate the IFT based on the Young-Laplace equation.

Synthesis of Silver Nanoparticles using [C12mim]Cl
  • Prepare an aqueous solution of [C12mim]Cl.

  • Add an aqueous solution of silver nitrate (B79036) (AgNO₃) to the [C12mim]Cl solution with vigorous stirring.

  • Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to the mixture.

  • The formation of silver nanoparticles is indicated by a color change in the solution.

  • The nanoparticles can be characterized by UV-Vis spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS).[8]

Conclusion

This compound is a versatile ionic liquid with the potential to enhance performance and simplify processes in several industrial applications. Its superior surfactant properties in challenging conditions make it particularly attractive for enhanced oil recovery. In metal plating and nanomaterial synthesis, it offers routes to improved product quality and novel materials. However, the significant cost premium over traditional chemicals necessitates a thorough techno-economic analysis for each specific application. Furthermore, the existing data gaps in its toxicological profile and the environmental impact of its lifecycle require further investigation to fully assess its long-term sustainability. For researchers and drug development professionals, the unique properties of [C12mim]Cl may unlock new possibilities in synthesis and formulation, but a careful evaluation of the trade-offs between performance gains and increased costs is essential.

References

Reproducibility of Experimental Results Using 1-Dodecyl-3-methylimidazolium chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental performance of 1-Dodecyl-3-methylimidazolium (B1224283) chloride ([C12MIM]Cl), a widely studied ionic liquid, with a focus on its applications in biological and pharmaceutical research. By presenting quantitative data from multiple studies, this document aims to offer researchers, scientists, and drug development professionals a clear perspective on the reproducibility and comparative efficacy of [C12MIM]Cl in various experimental contexts.

I. Comparative Cytotoxicity Data

The cytotoxicity of 1-Dodecyl-3-methylimidazolium chloride has been evaluated across different cell lines, with findings indicating a consistent, concentration-dependent effect. The toxicity is often compared with other imidazolium-based ionic liquids, primarily to understand the influence of the alkyl chain length and the anion on the biological activity.

A common trend observed is that the cytotoxicity of 1-alkyl-3-methylimidazolium salts increases with the length of the alkyl chain. For instance, studies on human hepatocellular carcinoma (HepG2) cells and other cell lines have demonstrated that ionic liquids with longer alkyl chains, such as [C12MIM]Cl, exhibit higher toxicity compared to their shorter-chain counterparts (e.g., 1-butyl-3-methylimidazolium chloride, [C4MIM]Cl).[1] This structure-activity relationship appears to be a reproducible finding across different research groups.

Below is a summary of the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for [C12MIM]Cl and related ionic liquids from various studies.

Ionic LiquidCell LineEndpointValue (µM)Reference
This compoundHepG2IC50~10-20--INVALID-LINK--[2]
1-Dodecyl-3-methylimidazolium bromideHepG2EC50Not specified--INVALID-LINK--[3]
1-Octyl-3-methylimidazolium chlorideHepG2IC50Higher than [C12MIM]Cl--INVALID-LINK--[1]
1-Decyl-3-methylimidazolium chlorideCaco-2EC50Most toxic in the series--INVALID-LINK--[4]
1-Hexadecyl-3-methylimidazolium chlorideVariousIC50High activity--INVALID-LINK--[5]

II. Comparative Antimicrobial Activity

[C12MIM]Cl and its analogs have demonstrated significant antimicrobial properties against a broad spectrum of pathogens. The length of the alkyl chain on the imidazolium (B1220033) cation is a critical determinant of this activity, with longer chains generally leading to greater efficacy. The antimicrobial action is often attributed to the disruption of the cell membrane.

The following table summarizes the minimum inhibitory concentration (MIC) values for [C12MIM]Cl and related compounds against common bacterial strains. The consistent findings across different studies underscore the reliability of its antimicrobial potential.

Ionic LiquidMicroorganismMIC (mM)Reference
This compoundStaphylococcus aureus~0.0040--INVALID-LINK--[6][7]
1-Propyl-3-methylimidazolium chlorideStaphylococcus aureus~40--INVALID-LINK--[6][7]
1-Dodecyl-3-methylimidazolium tetrafluoroborateStaphylococcus aureusHigh activity--INVALID-LINK--[8]
1-Alkyl-3-methylimidazolium chloridesVarious pathogensVaries with alkyl chain length--INVALID-LINK--[9]

III. Experimental Protocols

To facilitate the replication and comparison of experimental results, detailed methodologies for key assays are provided below.

A. Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for evaluating cell viability and the cytotoxic effects of compounds like [C12MIM]Cl.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_culture Culture HepG2 cells in a 96-well plate incubation1 Incubate for 12-24h for cell adherence cell_culture->incubation1 add_il Expose cells to various concentrations of [C12MIM]Cl incubation1->add_il incubation2 Incubate for 24h add_il->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve Dissolve formazan (B1609692) crystals with DMSO incubation3->dissolve read_absorbance Read absorbance at 490 nm dissolve->read_absorbance

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Steps:

  • Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of approximately 1.5 x 10^4 cells per well and incubated for 12-24 hours to allow for cell attachment.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of [C12MIM]Cl (e.g., 0.01 to 1000 µM). A control group with no ionic liquid is also included. The plates are then incubated for 24 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

B. Antimicrobial Activity Assessment using Agar (B569324) Disk Diffusion Method

This method is widely used to evaluate the antimicrobial efficacy of substances.

Workflow for Agar Disk Diffusion Method

Agar_Disk_Diffusion cluster_prep Preparation cluster_application Application cluster_incubation_measurement Incubation & Measurement prepare_agar Prepare and pour Mueller-Hinton agar plates inoculate Inoculate plates with a standardized bacterial suspension prepare_agar->inoculate place_disks Place sterile paper disks on the agar surface inoculate->place_disks add_il Apply a solution of [C12MIM]Cl to the disks place_disks->add_il incubate Incubate plates at 37°C for 24h add_il->incubate measure_zones Measure the diameter of the inhibition zones incubate->measure_zones

Caption: Workflow of the agar disk diffusion method.

Detailed Steps:

  • Media Preparation: Standardized Mueller-Hinton agar is prepared and poured into sterile Petri dishes.

  • Inoculation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is uniformly spread over the agar surface.

  • Disk Application: Sterile filter paper disks are placed on the inoculated agar surface.

  • Compound Application: A specific volume of a known concentration of the [C12MIM]Cl solution is applied to each disk.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.

IV. Signaling Pathways and Mechanisms of Action

The biological effects of [C12MIM]Cl are often linked to its ability to interact with and disrupt cellular membranes, leading to a cascade of downstream events.

A. Proposed Mechanism of Cytotoxicity

The cytotoxicity of [C12MIM]Cl is thought to be initiated by its interaction with the plasma membrane, leading to increased permeability and subsequent apoptosis.[3]

Logical Relationship of [C12MIM]Cl-Induced Cytotoxicity

Cytotoxicity_Pathway C12MIM_Cl [C12MIM]Cl Membrane Plasma Membrane Interaction C12MIM_Cl->Membrane Permeability Increased Membrane Permeability Membrane->Permeability Apoptosis Induction of Apoptosis Permeability->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of [C12MIM]Cl-induced cytotoxicity.

B. Proposed Mechanism of Antimicrobial Action

Similar to its cytotoxic effects, the antimicrobial activity of [C12MIM]Cl is primarily attributed to its interaction with the bacterial cell membrane, leading to a loss of membrane integrity and cell death.

Logical Relationship of [C12MIM]Cl's Antimicrobial Action

Antimicrobial_Pathway C12MIM_Cl [C12MIM]Cl Bacterial_Membrane Interaction with Bacterial Cell Membrane C12MIM_Cl->Bacterial_Membrane Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Membrane->Membrane_Disruption Cellular_Leakage Leakage of Cellular Contents Membrane_Disruption->Cellular_Leakage Bacterial_Death Bacterial Cell Death Cellular_Leakage->Bacterial_Death

Caption: Proposed mechanism of [C12MIM]Cl's antimicrobial action.

V. Conclusion

The available data from multiple independent studies suggest a consistent and reproducible pattern of biological activity for this compound. Its cytotoxicity and antimicrobial efficacy are strongly correlated with its molecular structure, particularly the length of the alkyl chain. While direct studies on the experimental reproducibility of [C12MIM]Cl are not abundant, the congruence of findings across different research on its biological effects provides a degree of confidence in its performance. This guide serves as a valuable resource for researchers by consolidating key comparative data and detailed experimental protocols, thereby facilitating the design and interpretation of future studies involving this ionic liquid.

References

Safety Operating Guide

1-Dodecyl-3-methylimidazolium chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 1-Dodecyl-3-methylimidazolium chloride are essential to ensure laboratory safety and environmental protection. As an ionic liquid, its chemical, physical, and toxicological properties may not be fully investigated, necessitating cautious handling at all times.[1] Adherence to institutional and regulatory guidelines is paramount.

Immediate Safety and Handling

Before handling this compound, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[2] Always wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1][3]

  • Hand Protection: Use chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[1][4]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1] Do not get the chemical in eyes, on skin, or on clothing.[1]

Chemical and Hazard Data

The following table summarizes key data for this compound. Note that some hazard classifications are based on similar ionic liquids and the precautionary principle should be applied as the substance is not yet fully tested.[1]

PropertyData
CAS Number 114569-84-5[1][5]
Molecular Formula C₁₆H₃₁ClN₂[5]
Molecular Weight 286.89 g/mol [5]
GHS Hazard Statements Although not fully tested, related compounds are toxic if swallowed (H301), cause skin irritation (H315), cause serious eye irritation (H319), and are toxic to aquatic life with long-lasting effects (H411).[4][6][7] May cause respiratory irritation.[8]
Precautionary Statements P262: Do not get in eyes, on skin, or on clothing.[1] P273: Avoid release to the environment.[4][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
Hazardous Decomposition High temperatures or fire can generate toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1][2][9]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed as hazardous chemical waste. Do not discharge into drains or the environment.[7]

  • Waste Identification and Classification:

    • Identify the waste as "this compound."

    • Classify it as hazardous chemical waste due to its potential toxicity and irritant properties.

  • Waste Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, paper towels) in a dedicated, properly labeled waste container.

    • Crucially, do not mix this waste with other chemical waste streams to avoid unknown reactions.[6][7]

    • Whenever possible, leave the chemical in its original container.[6][7]

  • Container Management:

    • Use a container that is in good condition, compatible with the chemical, and can be securely sealed.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.

    • Keep it away from heat, sparks, and open flames.[1]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][6][9]

    • The recommended disposal method is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Protocol for Accidental Spills

In the event of a spill, follow these steps immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.[3]

  • Don PPE: Before addressing the spill, put on the full required PPE as listed above.

  • Containment: Prevent the spill from spreading. Cover drains to avoid environmental release.[6][7]

  • Cleanup:

    • For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, dry sand).

    • For solid spills, carefully sweep up the material to avoid generating dust.[2][3]

    • Collect the spilled material and absorbent into a suitable, labeled container for hazardous waste.[9]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

  • Disposal: Dispose of all cleanup materials, including contaminated clothing, as hazardous waste according to the protocol above.

G start Waste Generated: 1-Dodecyl-3-methylimidazolium chloride decision_container Is the container empty (per institutional guidelines)? start->decision_container node_bulk Bulk or significant residual quantity decision_container->node_bulk No node_empty Container is considered empty (e.g., only minor residue) decision_container->node_empty Yes action_dispose_bulk Label as Hazardous Waste. Arrange for EHS / Licensed Contractor Disposal. node_bulk->action_dispose_bulk action_rinse Triple rinse container with a suitable solvent (e.g., water or ethanol). node_empty->action_rinse action_collect_rinsate Collect all rinsate as Hazardous Waste. action_rinse->action_collect_rinsate action_dispose_container Dispose of rinsed container per institutional policy (may be non-hazardous). action_rinse->action_dispose_container action_collect_rinsate->action_dispose_bulk

Caption: Disposal decision workflow for this compound.

References

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